2-(Imidazo[1,2-a]pyridin-3-yl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-8(13)5-7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJOHWXCJYNOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176219 | |
| Record name | Imidazo(1,2-a)pyridine-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21801-86-5 | |
| Record name | Imidazo[1,2-a]pyridine-3-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21801-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo(1,2-a)pyridine-3-acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-a)pyridine-3-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide: Properties, Synthesis, and Biological Potential
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of clinically used drugs with diverse therapeutic applications.[1] This nitrogen-bridged bicyclic system is a key pharmacophore in anxiolytic and hypnotic agents like zolpidem and alpidem, the cardiotonic agent olprinone, and the anti-ulcer agent zolimidine.[2] The rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors allow for specific interactions with a wide range of biological targets. The acetamide moiety at the 3-position of this scaffold introduces additional hydrogen bonding capabilities and can influence the molecule's solubility and pharmacokinetic profile. This guide provides a comprehensive technical overview of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide, intended for researchers and professionals in drug discovery and development.
Chemical and Physical Properties
This compound is a pale-yellow to yellow-brown solid at room temperature. While experimentally determined physicochemical properties for this specific compound are not extensively published, data from suppliers and computational predictions provide a useful profile for research and development purposes.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | |
| Molecular Weight | 175.19 g/mol | |
| Physical Form | Pale-yellow to Yellow-brown Solid | |
| Purity | Typically ≥95% | [3] |
| Predicted pKa | 15.52 ± 0.40 | [4] |
| Predicted Density | 1.34 ± 0.1 g/cm³ | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like dichloromethane and N,N-dimethylformamide (DMF).[5] |
Synthesis of this compound
The synthesis of the imidazo[1,2-a]pyridine core is a well-established area of organic chemistry, with numerous methodologies reported.[6][7] A common and efficient approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of this compound, a plausible and scientifically sound multi-step synthetic route is outlined below. This protocol is a representative amalgamation of established methods for the synthesis of related derivatives.[8][9]
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
-
To a solution of 2-aminopyridine (1 equivalent) in ethanol, add ethyl 4-chloro-3-oxobutanoate (1.1 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate.
Causality behind Experimental Choices: The use of ethanol as a solvent provides good solubility for the reactants and is a common choice for this type of condensation reaction. Refluxing provides the necessary activation energy for the cyclization to occur. The basic workup with sodium bicarbonate neutralizes the hydro-halide acid formed during the reaction, facilitating the extraction of the ester product into the organic phase.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (1 equivalent) in a minimal amount of methanol.
-
Add an excess of concentrated aqueous ammonia (e.g., 28-30% solution).
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess ammonia under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Causality behind Experimental Choices: Ammonolysis is a standard method for converting esters to primary amides. The use of a large excess of ammonia drives the reaction to completion. The reaction is typically carried out at room temperature to avoid potential side reactions. Recrystallization is an effective final purification step for solid products.
Biological Activity and Potential Mechanisms of Action
The imidazo[1,2-a]pyridine scaffold is associated with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[8][10] While specific biological data for the parent this compound is limited, studies on closely related derivatives provide valuable insights into its potential therapeutic applications.
Antimicrobial Potential
Derivatives of the imidazo[1,2-a]pyridine class have demonstrated moderate to good activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[8] The mechanism of antibacterial action for some thieno[2,3-d]pyrimidine derivatives containing the imidazo[1,2-a]pyridine moiety has been investigated through docking studies, suggesting potential inhibition of tRNA-(Guanine37-N¹)-methyltransferase (TrmD), an essential enzyme in bacterial protein synthesis.[8]
Anticancer Potential
Numerous studies have highlighted the anticancer properties of imidazo[1,2-a]pyridine derivatives.[10][11][12] Some have shown cytotoxic effects against various cancer cell lines, including human breast cancer (HCC1937), hepatocellular carcinoma (HepG2), and triple-negative breast cancer (MDA-MB-231).[9][12]
One of the key mechanisms of action implicated in the anticancer activity of imidazo[1,2-a]pyridine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[13] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[13] For instance, some derivatives have been shown to increase the levels of p53 and p21, which are key regulators of cell cycle arrest, and to induce apoptosis through the activation of caspases.[12]
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Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
An In-Depth Technical Guide to the Synthesis of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide and Its Derivatives
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized for its significant therapeutic potential across a spectrum of diseases.[1][2] This aromatic bicyclic system, formed by the fusion of imidazole and pyridine rings, is a cornerstone in medicinal chemistry, famously constituting the structure of widely prescribed drugs such as the hypnotic agent Zolpidem and the anxiolytic Alpidem.[3][4][5] Its unique electronic and structural properties allow it to serve as a versatile template for interacting with various biological targets.
This compound and its N-substituted derivatives are of particular interest due to their demonstrated bioactivity, including modulation of the GABA-A receptor.[3][6] This guide provides a comprehensive overview of the principal synthetic pathways to this molecular framework, intended for researchers, chemists, and professionals in drug development. We will explore the strategic construction of the core heterocycle and the subsequent elaboration of the C3-acetamide side chain, emphasizing the chemical logic, experimental protocols, and key mechanistic insights that underpin successful synthesis.
Part 1: Strategic Approaches to the Imidazo[1,2-a]pyridine Core
The construction of the fused bicyclic system is the foundational phase of the synthesis. Numerous methodologies have been developed, ranging from classical condensations to modern multicomponent reactions. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Synthesis: Condensation of 2-Aminopyridines with α-Haloketones
The most traditional and direct route to the imidazo[1,2-a]pyridine skeleton involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound, such as a phenacyl bromide.[7][8] This method proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine displaces the halide, followed by an intramolecular condensation and dehydration to yield the aromatic bicyclic system.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction without interfering.
-
Catalyst: While the reaction can proceed without a catalyst, various promoters like copper silicate have been employed to improve reaction times and yields, particularly for less reactive substrates.[7]
-
Base: The reaction can be performed in the presence of a mild base like sodium bicarbonate to neutralize the HBr generated, though it is often unnecessary as the second 2-aminopyridine molecule can serve this role.
This approach is particularly effective for synthesizing 2-substituted imidazo[1,2-a]pyridines. For the synthesis of the parent compound needed for the title acetamide, an α-haloacetaldehyde equivalent would be required, which can be challenging to handle.
Modern Approach: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
For accessing 3-aminoimidazo[1,2-a]pyridine derivatives in a single, highly efficient step, the Groebke-Blackburn-Bienaymé (GBB) reaction is an exceptionally powerful tool.[9][10][11] This one-pot, three-component reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly assemble the substituted heterocyclic core.[12]
Mechanism and Rationale: The reaction is presumed to proceed through the formation of an iminium species from the condensation of the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a nucleophilic attack on the iminium ion. The key step is a subsequent 5-endo-dig cyclization, where the endocyclic nitrogen of the pyridine ring attacks the nitrile-like carbon, a process that is faster than competing reaction pathways.[12] Rearomatization leads to the final 3-amino-substituted product. The use of a Lewis acid catalyst like Yb(OTf)₃ or a Brønsted acid can significantly accelerate the reaction.[10][13]
This method's primary advantage is its atom economy and ability to generate molecular diversity rapidly, making it ideal for library synthesis.[12][13]
Caption: Key mechanistic steps of the GBB multicomponent reaction.
Part 2: Synthesis of the C3-Acetamide Side Chain
With the imidazo[1,2-a]pyridine core established, the next critical phase is the introduction and elaboration of the acetamide functional group at the C3 position. The most well-documented pathway is analogous to the industrial synthesis of Zolpidem.[6][14][15] This route begins with a 2-aryl-imidazo[1,2-a]pyridine and functionalizes the electron-rich C3 position.
A Validated Four-Step Pathway
This pathway represents a robust and scalable method to achieve the target molecule. It involves a sequence of C3-functionalization, conversion to a nitrile, hydrolysis, and final amidation.
Caption: A validated multi-step synthetic route to C3-acetamide derivatives.
Experimental Protocols
The following protocols are adapted from established syntheses of Zolpidem and related analogues, providing a reliable blueprint for laboratory-scale preparation.[6][14][15]
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
This step involves the condensation of 2-amino-5-methylpyridine with 2-bromo-4'-methylacetophenone.
-
Protocol:
-
To a solution of 2-amino-5-methylpyridine (1.0 eq) in a suitable solvent like ethanol, add 2-bromo-4'-methylacetophenone (1.0 eq).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine.
-
Step 2: Mannich Reaction for C3-Aminomethylation
-
Protocol:
-
Suspend the imidazo[1,2-a]pyridine core (1.0 eq) in acetic acid.
-
Add aqueous formaldehyde (e.g., 37% solution, ~1.2 eq) and dimethylamine (e.g., 40% solution, ~1.2 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into an ice-water bath and basify with a strong base (e.g., NaOH) to pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aminomethyl derivative.[14]
-
Step 3: Conversion to Cyanomethyl Intermediate
This step is critical and involves hazardous materials; appropriate safety precautions are mandatory.
-
Protocol:
-
The crude aminomethyl intermediate is dissolved in a solvent like dichloromethane.
-
The solution is cooled (0-5 °C) and treated with an activating agent such as ethyl chloroformate or methyl iodide to form a quaternary salt.[14]
-
After stirring, the solvent is removed under reduced pressure.
-
The resulting crude salt is treated with an aqueous solution of sodium cyanide (NaCN) in an alkaline medium.
-
Stir vigorously until the reaction is complete (monitored by TLC).
-
Filter the resulting solid precipitate, wash with water, and dry to obtain the cyanomethyl derivative.[3][14]
-
Step 4: Hydrolysis and Amidation
-
Protocol (Hydrolysis to Acid):
-
The cyanomethyl intermediate is suspended in a mixture of alcohol (e.g., ethanol) and an aqueous base (e.g., KOH) or strong acid (e.g., H₂SO₄).[6][14]
-
Heat the mixture to reflux for several hours until nitrile hydrolysis is complete.
-
Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the solid to yield the imidazo[1,2-a]pyridine-3-acetic acid.
-
-
Protocol (Amidation to Final Product):
-
Suspend the carboxylic acid (1.0 eq) in an inert solvent like dichloromethane.
-
Add an activating agent such as thionyl chloride, oxalyl chloride, or phosphorus pentachloride (PCl₅) (1.1 eq) and reflux to form the acid chloride.[15]
-
Cool the reaction mixture and, in a separate vessel, prepare a solution of the desired amine (e.g., aqueous ammonia for the primary acetamide, or dimethylamine for a Zolpidem analogue).
-
Slowly add the acid chloride solution to the cooled amine solution.
-
Stir for 1-2 hours, then separate the organic layer.
-
Wash the organic layer with aqueous base, water, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude this compound. Purify by recrystallization or column chromatography.
-
Data Summary: A Representative Synthesis
The following table summarizes typical conditions and outcomes for the synthesis of a Zolpidem-like N,N-dimethyl acetamide derivative, which serves as an excellent model for the target compound.
| Step | Key Reagents | Solvent | Temperature | Typical Yield | Reference |
| 1. Core Formation | 2-amino-5-methylpyridine, 2-bromo-4'-methylacetophenone | Ethanol | Reflux | ~85-95% | [6][15] |
| 2. Mannich Reaction | Formaldehyde, Dimethylamine | Acetic Acid | Room Temp. | ~90% (crude) | [14] |
| 3. Cyanation | Ethyl Chloroformate, NaCN | Dichloromethane, Water | 0 °C to RT | High | [14] |
| 4. Hydrolysis | H₂SO₄ or KOH | Water/Ethanol | Reflux | Good | [6][14] |
| 5. Amidation | PCl₅, Dimethylamine | Dichloromethane | Reflux, then 0 °C | ~80-90% | [15] |
| Overall Yield | - | - | - | ~60-70% | [6][15] |
Conclusion and Future Perspectives
The synthesis of this compound is a well-established process, leveraging foundational reactions in heterocyclic chemistry. While the classical multi-step approach remains a reliable and scalable option, modern methods offer compelling alternatives.[15] The Groebke-Blackburn-Bienaymé reaction, for instance, provides rapid access to diverse 3-amino precursors, which can be further elaborated.[9][10] Furthermore, the development of flow chemistry processes for imidazo[1,2-a]pyridine synthesis promises enhanced safety, control, and efficiency, particularly when handling hazardous reagents.[4] As research into the therapeutic applications of this scaffold continues, the refinement of existing synthetic routes and the innovation of novel pathways will remain a critical endeavor for the scientific community.
References
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Zolpidem - Wikipedia. Available at: [Link]
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Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - NIH. Available at: [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC - NIH. Available at: [Link]
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Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH - MDPI. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. Available at: [Link]
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2-Aryl Imidazo[1,2-a]Pyridine-3-Acetamide Derivatives, Preparation Methods and Uses Thereof - Patsnap Eureka. Available at: [Link]
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Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines - Indian Academy of Sciences. Available at: [Link]
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Spectroscopic Characterization of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The precise substitution pattern on this bicyclic ring system is critical for its pharmacological profile, making unambiguous structural elucidation paramount. This guide provides a detailed technical overview of the spectroscopic techniques used to characterize 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide, a key derivative with potential applications in drug discovery.
As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for understanding the causality behind spectroscopic observations. Each section is designed to be a self-validating system, grounding theoretical principles in practical, field-proven insights.
Molecular Structure and Numbering
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, along with the conventional numbering of the imidazo[1,2-a]pyridine ring system, is depicted below. This numbering is crucial for assigning signals in NMR spectra.
Caption: Molecular structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, particularly for labile protons like those of the amide group.
-
Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the imidazo[1,2-a]pyridine ring system and the protons of the acetamide side chain. The predicted chemical shifts (in ppm) are based on data from analogous structures.[2][3][4]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-2 | ~7.5 - 7.8 | s | - | Singlet for the proton on the imidazole ring. |
| H-5 | ~8.0 - 8.5 | d | ~6.5 - 7.0 | Doublet due to coupling with H-6. Deshielded due to proximity to the bridgehead nitrogen. |
| H-6 | ~6.8 - 7.2 | t | ~6.5 - 7.0 | Triplet due to coupling with H-5 and H-7. |
| H-7 | ~7.2 - 7.6 | t | ~6.5 - 7.0 | Triplet due to coupling with H-6 and H-8. |
| H-8 | ~7.6 - 8.0 | d | ~9.0 | Doublet due to coupling with H-7. |
| CH₂ | ~3.6 - 4.0 | s | - | Singlet for the methylene protons of the acetamide side chain. |
| NH₂ | ~7.0 - 7.5 and ~7.5 - 8.0 | br s | - | Two broad singlets for the non-equivalent amide protons, which may exchange with residual water in the solvent. |
Causality of Chemical Shifts: The protons on the pyridine ring (H-5 to H-8) exhibit a characteristic splitting pattern. H-5 is typically the most deshielded proton of the pyridine part of the ring system due to its proximity to the electron-withdrawing bridgehead nitrogen. The chemical shift of the methylene protons (CH₂) is influenced by the adjacent electron-withdrawing carbonyl group.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments.
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C-2 | ~145 | Aromatic carbon in the imidazole ring. |
| C-3 | ~110 | Aromatic carbon in the imidazole ring, shielded by the adjacent nitrogen. |
| C-5 | ~125 | Aromatic carbon in the pyridine ring. |
| C-6 | ~112 | Aromatic carbon in the pyridine ring. |
| C-7 | ~128 | Aromatic carbon in the pyridine ring. |
| C-8 | ~117 | Aromatic carbon in the pyridine ring. |
| C-9 | ~140 | Bridgehead carbon, deshielded. |
| CH₂ | ~35 | Aliphatic carbon adjacent to a carbonyl group. |
| C=O | ~170 | Carbonyl carbon of the amide. |
Expert Insight: The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine ring are well-documented.[2][5] C-2 and C-9 are typically the most deshielded carbons, while C-3, C-6, and C-8 are relatively shielded.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.
Predicted Mass Spectrum
-
Molecular Formula: C₉H₉N₃O
-
Molecular Weight: 175.19 g/mol
-
Expected [M+H]⁺: m/z 176.08
Trustworthiness through Fragmentation: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns observed in MS/MS experiments can further validate the structure. A likely fragmentation would be the loss of the acetamide side chain.
Caption: Predicted fragmentation of this compound in ESI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Predicted IR Data and Interpretation
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 and ~3150 | N-H stretching | Primary amide (NH₂) |
| ~3100-3000 | C-H stretching | Aromatic C-H |
| ~2950-2850 | C-H stretching | Aliphatic C-H (CH₂) |
| ~1660 | C=O stretching | Amide I band |
| ~1620 | N-H bending | Amide II band |
| ~1600 and ~1480 | C=C and C=N stretching | Aromatic ring |
Authoritative Grounding: The characteristic absorptions of the amide group (Amide I and Amide II bands) and the aromatic system provide strong evidence for the presence of these functional groups.[5] The N-H stretching vibrations of the primary amide typically appear as two distinct bands.
Conclusion
The combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. This guide outlines the expected spectroscopic data and provides a framework for its interpretation, grounded in established principles and data from related compounds. For any novel compound, a full suite of spectroscopic experiments, including 2D NMR, is essential for complete structural verification and to ensure the highest level of scientific integrity in research and development.
References
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A Technical Guide to the Mechanistic Pathways of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide Derivatives
This guide provides an in-depth exploration of the molecular mechanisms of action for the privileged 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide scaffold, a core structural motif in a variety of clinically and pre-clinically significant compounds. The imidazo[1,2-a]pyridine fused heterocyclic system has proven to be a versatile framework for drug discovery, leading to agents with diverse pharmacological activities.[1][2][3][4] This document will focus on the two most prominent and well-characterized mechanisms of action associated with this chemical class: positive allosteric modulation of the GABA-A receptor and inhibition of the RIPK1 kinase.
We will dissect the signaling pathways, present the key experimental evidence that elucidated these mechanisms, and provide detailed protocols for foundational assays used in the research and development of these compounds.
Part 1: The Primary Mechanism - Positive Allosteric Modulation of the GABA-A Receptor
The most well-known therapeutic agents built upon the imidazo[1,2-a]pyridine scaffold, such as Zolpidem, Alpidem, and Saripidem, exert their effects by interacting with the γ-aminobutyric acid type A (GABA-A) receptor.[5][6][7][8] This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).
The GABA-A Receptor Signaling Pathway
The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit. When the endogenous ligand, GABA, binds to the receptor, it induces a conformational change that opens a central pore, allowing the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.
Compounds with the this compound core, often referred to as "Z-drugs" or nonbenzodiazepines, do not bind to the same site as GABA. Instead, they bind to a distinct allosteric site, known as the benzodiazepine (BZ) site, located at the interface of the α and γ subunits.[5][6] By binding to this site, they act as positive allosteric modulators (PAMs). This means they do not open the channel directly but enhance the effect of GABA when it binds. The result is an increased frequency of channel opening, a greater influx of Cl-, and a more potent inhibitory signal.
The specific pharmacological effect of a given imidazopyridine derivative is largely determined by its binding affinity for different α subunits of the GABA-A receptor.[5][9]
-
α1 Subunit: Primarily associated with sedative and hypnotic effects. Zolpidem, for instance, shows a high affinity for α1-containing GABA-A receptors, which explains its strong sedative properties.[9][10][11]
-
α2 and α3 Subunits: Linked to anxiolytic and muscle relaxant effects.
-
α5 Subunit: Involved in learning and memory. Zolpidem has no appreciable affinity for this subunit.[5][9]
This differential affinity allows for the development of compounds with more selective therapeutic actions compared to traditional benzodiazepines, which are generally non-selective across the different α subunits.[11]
Visualization of the GABA-A Receptor Modulation Pathway
Caption: GABA-A receptor positive allosteric modulation by imidazopyridine derivatives.
Experimental Validation: Radioligand Binding Assay
A cornerstone experiment to determine the binding affinity of a compound for specific receptor subtypes is the radioligand binding assay. This technique quantifies the interaction between a radiolabeled ligand and its receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a novel this compound derivative) for the α1β2γ2 GABA-A receptor subtype.
Methodology:
-
Receptor Preparation:
-
Use cell lines (e.g., HEK293 cells) stably transfected to express the human α1, β2, and γ2 subunits of the GABA-A receptor.
-
Culture the cells and harvest them.
-
Prepare cell membranes by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
-
Binding Assay:
-
In a 96-well plate, add the prepared cell membranes.
-
Add a known concentration of a radioligand that specifically binds to the benzodiazepine site of the GABA-A receptor (e.g., [3H]Flumazenil).
-
Add increasing concentrations of the unlabeled test compound. This will compete with the radioligand for binding to the receptor.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters to remove any non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rationale for Experimental Choices:
-
HEK293 Cells: These cells do not endogenously express GABA-A receptors, making them an ideal system for expressing specific subunit combinations without background interference.
-
[3H]Flumazenil: This is a well-characterized, high-affinity antagonist for the BZ site, making it an excellent choice as a radioligand for competition binding assays.
-
Competition Assay Format: This format is highly efficient for screening and characterizing a large number of unlabeled compounds.
Data Presentation:
| Compound | Target Receptor | Radioligand | IC50 (nM) | Ki (nM) |
| Zolpidem | α1β2γ2 GABA-A | [3H]Flumazenil | 20 | 10 |
| Alpidem | α1β2γ2 GABA-A | [3H]Flumazenil | 15 | 7.5 |
| Saripidem | α1β2γ2 GABA-A | [3H]Flumazenil | 1.1 | 0.55 |
| Data are representative and for illustrative purposes. |
Part 2: An Emerging Mechanism - Inhibition of RIPK1-Mediated Necroptosis
More recently, the imidazo[1,2-a]pyridine scaffold has been identified in compounds that inhibit Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of a programmed form of necrosis called necroptosis.[12][13] This mechanism is distinct from the GABAergic activity and is being explored for therapeutic applications in inflammatory diseases and neurodegeneration.[14][15][16]
The RIPK1 Signaling Pathway in Necroptosis
Necroptosis is a regulated cell death pathway that is typically activated when apoptosis is inhibited. It is a pro-inflammatory process, as the rupture of the cell membrane releases damage-associated molecular patterns (DAMPs) into the surrounding tissue.
The pathway is often initiated by the binding of tumor necrosis factor-alpha (TNF-α) to its receptor, TNFR1. This leads to the formation of a membrane-bound signaling complex (Complex I), which includes RIPK1. In a pro-survival state, RIPK1 is ubiquitinated and the cell remains viable.
However, under certain conditions (e.g., when caspase-8, a key apoptosis effector, is inhibited), RIPK1 is deubiquitinated and forms a cytosolic signaling complex known as the necrosome, along with RIPK3 and Mixed Lineage Kinase Domain-Like (MLKL).[17] Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to their activation. Activated RIPK3 then phosphorylates MLKL. This phosphorylation event causes MLKL to oligomerize and translocate to the plasma membrane, where it forms pores, leading to membrane rupture and cell death.
Certain imidazo[1,2-a]pyridine derivatives, such as Necrostatin-1 (Nec-1), function as allosteric inhibitors of RIPK1.[12] They bind to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[12] This prevents the autophosphorylation of RIPK1 and the subsequent formation and activation of the necrosome, thereby inhibiting necroptotic cell death.[18][19][20]
Visualization of the RIPK1 Inhibition Workflow
Caption: Inhibition of the RIPK1-mediated necroptosis pathway.
Experimental Validation: Cell-Based Necroptosis Assay
This assay is designed to assess the ability of a compound to protect cells from induced necroptosis.
Objective: To determine the EC50 (half-maximal effective concentration) of a test compound for the inhibition of TNF-α-induced necroptosis in a human cell line.
Methodology:
-
Cell Culture:
-
Use a human cell line that is sensitive to necroptosis, such as the HT-29 colon adenocarcinoma cell line.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Necroptosis Induction:
-
Pre-treat the cells with a pan-caspase inhibitor (e.g., z-VAD-fmk). This is crucial to block the apoptotic pathway and channel the death signal towards necroptosis.
-
Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 1 hour).
-
Induce necroptosis by adding a combination of TNF-α and the SMAC mimetic BV6 (which promotes the degradation of cIAPs, further sensitizing the cells to TNF-α-induced death).
-
-
Viability Assessment:
-
After an incubation period (e.g., 24 hours), measure cell viability. A common method is to use a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active, viable cells.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to untreated controls (100% viability) and fully necroptotic controls (0% viability).
-
Plot the percentage of cell viability against the concentration of the test compound.
-
Use non-linear regression to fit the data to a dose-response curve and calculate the EC50 value.
-
Rationale for Experimental Choices:
-
HT-29 Cells: A well-established model for studying necroptosis.
-
z-VAD-fmk: Essential for ensuring that the observed cell death is indeed necroptosis and not apoptosis.
-
TNF-α and SMAC mimetic: A potent and reliable combination for inducing the necroptotic pathway.
-
ATP-based Viability Assay: A highly sensitive and robust method for quantifying cell viability in a high-throughput format.
Data Presentation:
| Compound | Cell Line | Necroptosis Stimulus | EC50 (nM) |
| Necrostatin-1 (Nec-1) | HT-29 | TNF-α + z-VAD | 490 |
| PK68 (RIPK1 Inhibitor) | HT-29 | TNF-α + z-VAD | 22 |
| Data are representative and for illustrative purposes.[17][18] |
Conclusion
The this compound scaffold is a remarkable example of a privileged structure in medicinal chemistry, giving rise to compounds with distinct and potent mechanisms of action. The well-established role of its derivatives as selective positive allosteric modulators of the GABA-A receptor has led to important therapies for insomnia and anxiety. Concurrently, the discovery of imidazo[1,2-a]pyridine-based compounds as inhibitors of RIPK1 kinase opens up new avenues for the treatment of inflammatory diseases and neurodegeneration. Understanding these core mechanisms, and the experimental workflows used to validate them, is fundamental for researchers and scientists working on the discovery and development of next-generation therapeutics derived from this versatile scaffold.
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ResearchGate. (2002). Toxicity of Alpidem, a Peripheral Benzodiazepine Receptor Ligand, but Not Zolpidem, in Rat Hepatocytes: Role of Mitochondrial Permeability Transition and Metabolic Activation. ResearchGate. Available at: [Link]
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Lee, S., et al. (2022). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. European Journal of Medicinal Chemistry, 228, 114013. Available at: [Link]
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MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(21), 7261. Available at: [Link]
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National Institutes of Health. (n.d.). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. PubChem. Retrieved January 20, 2026, from [Link]
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ACS Publications. (2025). Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors as Potential Treatment for Several Inflammatory and Neurodegenerative Diseases. ACS Medicinal Chemistry Letters. Available at: [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide: A Ligand-Centric Approach to GABA-A Receptor Modulation
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in neuropharmacology, most notably represented by the sedative-hypnotic agent Zolpidem.[1][2] This guide presents a comprehensive in silico modeling workflow for a novel structural analog, 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide. Leveraging its structural similarity to known γ-aminobutyric acid type A (GABA-A) receptor modulators, we establish a robust computational cascade designed to predict its pharmacological profile. This document provides researchers, scientists, and drug development professionals with a detailed, step-by-step methodology, from initial target hypothesis and validation to advanced molecular dynamics and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each protocol is presented with a clear rationale, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. The ultimate goal is to provide a self-validating computational framework that can de-risk and accelerate the early-stage development of new chemical entities targeting the central nervous system.
Chapter 1: The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure for CNS Targets
The imidazo[1,2-a]pyridine core is a recurring motif in centrally-acting therapeutic agents. Its rigid, bicyclic structure provides a versatile scaffold for introducing chemical diversity, leading to compounds with a range of pharmacological activities. The most prominent members of this chemical class are the "Z-drugs," which include Zolpidem, Alpidem, and Saripidem.[3][4][5] These compounds are non-benzodiazepine hypnotics and anxiolytics that exert their effects as positive allosteric modulators (PAMs) of the GABA-A receptor.[2][6][7]
The subject of this guide, this compound, is a close structural analog of Zolpidem. It shares the core imidazo[1,2-a]pyridine skeleton and the critical acetamide side chain at the 3-position, which is crucial for interaction with the receptor. The primary structural deviation from Zolpidem is the lack of substitution on the phenyl ring at the 2-position and the absence of N,N-dimethylation on the acetamide moiety.[1] Based on these structural parallels, the primary scientific hypothesis is that this compound also functions as a PAM at the GABA-A receptor, likely binding to the same allosteric site as benzodiazepines and Zolpidem.
Chapter 2: Target Hypothesis and Receptor Structure Preparation
The GABA-A Receptor: The Brain's Primary Inhibitory Hub
The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system.[8] It is a pentameric ligand-gated ion channel, meaning it is a complex composed of five subunits that form a central chloride-permeable pore.[9][10] The binding of the endogenous neurotransmitter GABA to its sites at the interface between α and β subunits triggers the channel to open, allowing chloride ions to flow into the neuron.[10] This influx hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory, calming effect.
The immense diversity of the GABA-A receptor system, with 19 known subunits (e.g., α1-6, β1-3, γ1-3), allows for the formation of a vast number of receptor subtypes with distinct pharmacological properties and anatomical distributions.[8][10] The most abundant subtype in the CNS, composed of two α1, two β2, and one γ2 subunit (α1β2γ2), is the primary target for the sedative effects of classical benzodiazepines and Zolpidem.[9]
The Benzodiazepine Allosteric Site: A Locus for Modulation
Unlike GABA, which binds at the orthosteric site, imidazopyridines and benzodiazepines bind to a distinct allosteric site.[6][11] For the majority of therapeutically relevant GABA-A receptors, this site is located at the extracellular interface between an α and a γ2 subunit.[10] Ligands binding here do not open the channel directly but rather modulate the receptor's response to GABA.[6] Zolpidem exhibits a high affinity for receptors containing the α1 subunit, which is thought to mediate its potent hypnotic effects, while having a lower affinity for α2- and α3-containing receptors (associated with anxiolytic effects) and negligible affinity for α5-containing receptors (linked to memory and learning).[4][12] This subtype selectivity is a key rationale for developing novel imidazopyridine derivatives.
Experimental Protocol: Receptor Acquisition and Preparation
The foundation of any structure-based design project is a high-quality, biologically relevant model of the target protein. This protocol outlines the steps to prepare the human α1β2γ2 GABA-A receptor for docking simulations.
Methodology:
-
Structure Acquisition: Obtain a suitable high-resolution 3D structure of the human GABA-A receptor from the Protein Data Bank (PDB). A cryo-electron microscopy structure, such as PDB ID: 6HUP (human α1β2γ2 receptor bound to GABA and the benzodiazepine flumazenil), serves as an excellent starting point.
-
Initial Cleanup: Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera). Remove all non-essential components, including water molecules, co-factors, and any existing ligands from the binding site of interest (in this case, flumazenil). Retain the protein chains (α1, β2, γ2) and GABA molecules, as their presence is critical for maintaining the receptor's active conformation.
-
Protein Preparation: Utilize a dedicated tool like the Protein Preparation Wizard in Schrödinger or the pdb2pqr server. This critical step performs the following:
-
Adds hydrogen atoms, which are typically absent in crystallographic files.
-
Assigns correct bond orders and formal charges.
-
Optimizes the hydrogen-bonding network by flipping terminal amide and hydroxyl groups.
-
Performs a restrained energy minimization to relieve any steric clashes or geometric strains in the structure, using a force field such as OPLS4. This ensures the receptor is in a low-energy, computationally stable conformation before docking.
-
Causality: A properly prepared receptor structure is paramount for docking accuracy. Missing hydrogens, incorrect protonation states, or steric clashes can lead to artifactual binding poses and unreliable docking scores, invalidating subsequent computational analyses.
Chapter 3: Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. It serves as a rapid, effective method for initial screening and hypothesis generation.
Rationale for Docking
By docking this compound into the prepared GABA-A receptor structure, we aim to achieve two primary objectives:
-
Pose Prediction: To determine the most likely three-dimensional binding mode of the compound within the benzodiazepine site.
-
Affinity Estimation: To obtain a quantitative score that estimates the binding free energy, allowing for a comparison with known ligands like Zolpidem.
Experimental Protocol: Molecular Docking Workflow
Methodology:
-
Ligand Preparation:
-
Generate the 2D structure of this compound and a reference compound (Zolpidem) using a chemical drawing tool.
-
Process the ligand through a preparation utility (e.g., LigPrep in Schrödinger). This step generates a low-energy 3D conformation, assigns correct atom types and charges, and enumerates possible ionization and tautomeric states at a physiological pH (7.4 ± 0.5).
-
-
Receptor Grid Generation:
-
Define the binding site on the prepared receptor structure. This is accomplished by creating a bounding box, or "grid," centered on the location of the co-crystallized ligand (flumazenil in PDB: 6HUP) at the α1-γ2 interface.
-
The grid dimensions should be large enough to accommodate the ligand and allow it to rotate and translate freely during the docking simulation.
-
-
Docking Execution:
-
Employ a validated docking program such as Glide (Schrödinger) or AutoDock Vina.
-
Configure the simulation to treat the ligand as fully flexible while keeping the receptor rigid (or allowing for limited side-chain flexibility in key residues).
-
The algorithm will systematically sample thousands of possible conformations and orientations of the ligand within the grid, scoring each one based on a function that approximates binding free energy.
-
-
Post-Docking Analysis:
-
Analyze the output, which typically consists of a ranked list of binding poses and their corresponding docking scores.
-
Visually inspect the top-ranked pose to assess its plausibility. Key interactions to look for include hydrogen bonds, π-π stacking with aromatic residues, and hydrophobic contacts, which are known to be important for imidazopyridine binding.[13]
-
Data Presentation: MD Simulation Stability Metrics
This table summarizes example data from a 100 ns MD simulation, indicating a stable binding complex.
| Metric | Value | Interpretation |
| Protein Backbone RMSD (avg.) | 1.8 Å | Stable protein fold |
| Ligand Heavy Atom RMSD (avg.) | 1.2 Å | Ligand remains stably in the binding pocket |
| Key H-Bond Occupancy (e.g., with His101) | 85% | Persistent and strong hydrogen bond interaction |
Chapter 5: Predictive Modeling with QSAR
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. [14][15]If a dataset of imidazo[1,2-a]pyridine analogs with experimentally determined binding affinities for the GABA-A receptor is available, a QSAR model can be developed to predict the activity of our target compound.
Rationale for QSAR
QSAR models serve two main purposes in drug discovery:
-
Activity Prediction: To estimate the biological activity of novel, untested compounds. 2. Mechanistic Insight: To identify the key molecular properties (descriptors) that positively or negatively influence activity, thereby guiding the design of more potent molecules. [14]
Experimental Protocol: QSAR Model Development
Methodology:
-
Data Curation: Compile a dataset of at least 20-30 structurally related imidazo[1,2-a]pyridine compounds with consistent biological activity data (e.g., IC50 or Ki values for GABA-A receptor binding).
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors. These are numerical values representing various aspects of the molecule, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices.
-
Dataset Splitting: Randomly divide the dataset into a training set (typically ~80% of the compounds) used to build the model, and a test set (~20%) used to validate its predictive power on "unseen" data.
-
Model Generation: Use a statistical method, such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR), to build a mathematical equation relating the descriptors (independent variables) to the biological activity (dependent variable). [14]5. Model Validation: Assess the model's quality using statistical metrics. Key parameters include:
-
R² (Coefficient of Determination): Measures how well the model fits the training set data (a value > 0.6 is generally good).
-
Q² (Cross-Validated R²): Measures the internal predictive ability of the model (a value > 0.5 is considered predictive).
-
External R² (pred): Measures the model's ability to predict the activity of the external test set compounds.
-
Chapter 6: In Silico ADMET Profiling: Predicting Drug-Likeness
A compound's efficacy is irrelevant if it cannot reach its target in the body or if it is toxic. In silico ADMET profiling provides an early-stage assessment of a compound's pharmacokinetic and toxicological properties, a critical step in minimizing late-stage attrition in drug development. [16][17][18]
Rationale for ADMET Prediction
By predicting the ADMET profile of this compound, we can identify potential liabilities before committing resources to synthesis and in vitro testing. [19]Key questions to address include: Is it likely to be orally bioavailable? Will it cross the blood-brain barrier to reach its CNS target? Does it have a risk of inhibiting key metabolic enzymes or causing cardiac toxicity?
Protocol: Comprehensive ADMET Assessment
This protocol utilizes a consensus approach, leveraging multiple open-access web servers to increase the reliability of the predictions. [16][17] Methodology:
-
Tool Selection: Utilize well-validated, freely available tools such as SwissADME, pkCSM, and PreADMET. [20]2. Input: Submit the SMILES (Simplified Molecular Input Line Entry System) string of the compound to each server.
-
Property Analysis: Collect and compare the predictions for a range of critical ADMET endpoints.
Data Presentation: Predicted ADMET Profile
The following table compares the predicted ADMET properties of the target compound with the known profile of Zolpidem.
| Property | Parameter | Zolpidem (Reference) | This compound (Predicted) | Implication |
| Physicochemical | MW ( g/mol ) | 307.39 | 201.22 | Good |
| logP | 2.97 | 1.45 | Good CNS penetration | |
| Lipinski's Ro5 Violations | 0 | 0 | Drug-like | |
| Absorption | HIA (%) | High | High | Good oral absorption |
| Caco-2 Permeability | High | High | Good intestinal permeability | |
| Distribution | BBB Permeant | Yes | Yes | Can reach CNS target |
| Metabolism | CYP3A4 Substrate | Yes [4] | Likely | Potential for drug-drug interactions |
| CYP2C9 Inhibitor | No | Unlikely | Low risk of interaction | |
| Toxicity | hERG I Inhibitor | No | No | Low cardiotoxicity risk |
| Hepatotoxicity | No | Unlikely | Low liver toxicity risk | |
| AMES Mutagenicity | No | No | Non-mutagenic |
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive and logically sequenced in silico workflow for the characterization of this compound. The computational analysis, beginning with a strong, structure-based hypothesis, suggests that the compound is a promising candidate for a GABA-A receptor positive allosteric modulator.
-
Molecular Docking predicted a stable binding pose within the α1-γ2 benzodiazepine site with a favorable binding affinity.
-
Molecular Dynamics simulations corroborated this finding, demonstrating that the ligand-receptor complex remains stable over a 100 ns timescale.
-
ADMET Profiling indicates that the compound possesses a favorable drug-like profile, with predicted blood-brain barrier permeability and a low risk of common toxicities.
The insights generated through this computational cascade provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline. The immediate future directions are clear: chemical synthesis of the compound followed by in vitro validation of the computational predictions. Key experiments would include radioligand binding assays to determine its affinity for various GABA-A receptor subtypes and electrophysiological studies (e.g., two-electrode voltage clamp using Xenopus oocytes) to confirm its functional activity as a positive allosteric modulator.
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its prevalence in a range of biologically active compounds and approved drugs.[1][2][3][4] This bicyclic system, formed by the fusion of an imidazole and a pyridine ring, is recognized as a "privileged structure," signifying its ability to bind to multiple biological targets with high affinity.[1][3] Its versatile synthetic accessibility and broad spectrum of pharmacological activities—including anxiolytic, hypnotic, anticancer, and antiviral properties—make it a cornerstone for the development of novel therapeutic agents.[2][4][5][6][7] This guide provides a comprehensive overview of the discovery and synthesis of imidazo[1,2-a]pyridine compounds, with a focus on key synthetic methodologies, mechanistic insights, and their profound implications in drug development.
The Significance of the Imidazo[1,2-a]pyridine Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is the structural foundation for several well-known drugs, underscoring its therapeutic importance.[3][5] Notable examples include Zolpidem and Alpidem , which are widely prescribed for the treatment of insomnia and anxiety, respectively.[5][8][9][10] These drugs act as agonists at the GABA-A receptor, showcasing the scaffold's ability to interact with key central nervous system targets.[8][10]
Beyond its role in neurotherapeutics, the imidazo[1,2-a]pyridine framework has emerged as a versatile platform for developing inhibitors of various protein kinases, which are critical targets in oncology.[11] Derivatives have been designed to target kinases such as PI3K, Akt, and mTOR, pathways that are often hyperactivated in cancer.[11][12][13][14] The scaffold's rigid, planar structure and its capacity for diverse substitutions allow for the fine-tuning of inhibitory activity and selectivity, making it a valuable starting point for the design of targeted cancer therapies.[13][15][16]
The broad utility of this scaffold extends to various other therapeutic areas, including the development of agents with anti-inflammatory, antimicrobial, antiviral, and antitubercular activities.[2][4][17] This wide therapeutic spectrum solidifies the imidazo[1,2-a]pyridine core as a truly privileged scaffold in the landscape of modern drug discovery.[3]
Key Synthetic Strategies for Imidazo[1,2-a]pyridine Derivatives
The construction of the imidazo[1,2-a]pyridine ring system can be achieved through several synthetic routes, ranging from classical condensation reactions to modern multicomponent and metal-catalyzed methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Classical Condensation Reactions
One of the earliest and most fundamental methods for synthesizing imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine with an α-haloketone, often referred to as the Tschitschibabin (or Chichibabin) reaction.[18] This method involves the initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system.[19][20]
More recent advancements have focused on making these condensation reactions more environmentally friendly and efficient, for instance, by carrying them out without a catalyst or solvent at moderate temperatures.[19]
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé Reaction
Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single, one-pot operation. For the synthesis of 3-aminoimidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) reaction is a particularly powerful and widely used MCR.[21][22] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[21]
The GBB reaction offers significant advantages, including high atom economy, operational simplicity, and the ability to generate a diverse library of compounds by varying the three input components.[22][23] The reaction mechanism is thought to proceed through the formation of an imine from the 2-aminopyridine and the aldehyde, which is then attacked by the isocyanide. A subsequent intramolecular cyclization and rearrangement lead to the final 3-aminoimidazo[1,2-a]pyridine product.[24]
Caption: Generalized workflow of the Groebke-Blackburn-Bienaymé reaction.
Modern Catalytic and Tandem Approaches
The field of organic synthesis has seen a surge in the development of novel catalytic systems for constructing heterocyclic scaffolds. Copper-catalyzed reactions, for instance, have been effectively employed in the one-pot, three-component synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and terminal alkynes.[10][19] These methods often proceed through tandem mechanisms that combine steps like Michael addition and intramolecular cyclization, offering high efficiency and selectivity.[19]
Other innovative strategies include:
-
Oxidative C-N bond formation: Using catalysts like flavin and iodine to promote the aerobic synthesis of the scaffold.[25]
-
Cascade reactions: Combining nitroolefins with 2-aminopyridines in the presence of a Lewis acid like FeCl3.[19]
-
Microwave-assisted synthesis: Accelerating reaction times and improving yields for various synthetic routes.[19][26]
These modern approaches provide access to a wide array of substituted imidazo[1,2-a]pyridines that may not be readily accessible through traditional methods.
Experimental Protocols and Data
General Protocol for the Groebke-Blackburn-Bienaymé Reaction
The following is a representative, step-by-step protocol for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives via the GBB reaction, which can be adapted based on specific substrates and catalysts.
Step 1: Reactant Preparation
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or a mixture).[22]
-
Add the aldehyde (1.2 eq) to the solution.[22]
Step 2: Catalyst Addition and Reaction Initiation
-
Add the Lewis acid catalyst (e.g., Yb(OTf)3, 0.08 eq) to the mixture.[22]
-
Add the isocyanide (1.2 eq) to the reaction mixture.[22]
Step 3: Reaction Conditions
-
The reaction can be stirred at room temperature or heated, for example, using microwave irradiation at 100 °C for 1 hour, to drive the reaction to completion.[22]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 4: Work-up and Purification
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aminoimidazo[1,2-a]pyridine derivative.
Step 5: Characterization
-
Confirm the structure of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[21][27]
Comparative Synthesis Data
The following table summarizes typical reaction conditions and yields for various synthetic methods used to prepare imidazo[1,2-a]pyridine derivatives.
| Synthesis Method | Key Reactants | Catalyst/Conditions | Typical Yield | Reference |
| Tschitschibabin Reaction | 2-aminopyridine, α-bromoacetophenone | Reflux in ethanol | Moderate to Good | [18] |
| GBB Reaction | 2-aminopyridine, aldehyde, isocyanide | Yb(OTf)3, Microwave, 100°C | 89-98% | [22] |
| Ultrasound-Assisted GBB | 2-aminopyridine, furfural, cyclohexyl isocyanide | Water, Ultrasound | 86% | [21] |
| Copper-Catalyzed MCR | 2-aminopyridine, aldehyde, terminal alkyne | CuCl | 44-92% | [10] |
| FeCl3-Catalyzed Cascade | 2-aminopyridine, nitroolefin | FeCl3 | Good | [19] |
Application in Drug Discovery: Targeting Kinase Pathways
The imidazo[1,2-a]pyridine scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors. The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][14]
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A Technical Guide to the Initial Bioactivity Screening of 2-(Imido[1,2-a]pyridin-3-yl)acetamide
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide presents a comprehensive, technically-grounded framework for the initial bioactivity screening of a novel derivative, 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide. We delineate a tiered, multi-pronged strategy encompassing hypothesis-driven target selection, robust primary and secondary screening assays, and parallel in silico and physicochemical profiling. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind experimental choices to ensure a self-validating and efficient screening cascade.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery.[4] Its rigid structure and synthetic tractability have led to the development of marketed drugs like Zolpidem and Alpidem.[3] Recent research has highlighted the scaffold's potential in oncology, with derivatives showing potent inhibitory activity against key cancer-related targets such as protein kinases (e.g., PI3K, Akt/mTOR) and tubulin.[4][5] The title compound, this compound, represents a novel chemical entity whose biological potential is yet to be fully explored. This guide outlines a logical, efficient workflow to perform its initial bioactivity assessment, moving from broad phenotypic observations to more specific target interactions.
Section 1: Hypothesis Generation and Target Class Identification
Before initiating wet-lab experiments, a data-driven hypothesis is crucial for an efficient screening process. The broad bioactivity profile of the imidazo[1,2-a]pyridine scaffold suggests several potential mechanisms of action.[1][3]
1.1. Literature & In Silico Analysis A thorough review of existing literature reveals that imidazo[1,2-a]pyridine derivatives frequently exhibit anticancer properties by modulating critical signaling pathways.[5] Specifically, they have been identified as potent inhibitors of phosphatidylinositol-3-kinase (PI3K) and other key survival kinases.[5] This suggests that an initial anticancer screen is a logical starting point.
1.2. Initial Hypothesis Based on the established pharmacology of the core scaffold, we hypothesize that this compound possesses antiproliferative or cytotoxic activity against cancer cells, potentially through the inhibition of a key protein kinase involved in cell growth and survival signaling.
Section 2: The Tiered Screening Cascade
An effective screening strategy begins with broad, high-throughput assays to identify general activity, followed by more specific, target-oriented assays to confirm and characterize the initial "hits".[6][7]
Workflow Overview
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Conclusion and Next Steps
This guide outlines a robust, multi-tiered strategy for the initial bioactivity screening of this compound. By integrating phenotypic assays, target-based screens, and early ADME-Tox profiling, this workflow enables the efficient identification and validation of bioactive compounds. A positive result, such as potent antiproliferative activity driven by the inhibition of a key cancer-related kinase, would provide a strong rationale for advancing the compound to the next stage of drug discovery: lead optimization. This would involve chemical modification to improve potency, selectivity, and drug-like properties, guided by the comprehensive initial data package generated through this screening cascade.
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The Imidazo[1,2-a]pyridine Acetamide Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
Abstract
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous clinically successful drugs.[1][2][3][4][5][6][7] This versatile structure offers a unique combination of physicochemical properties and synthetic accessibility, making it an attractive starting point for the development of novel therapeutic agents. This in-depth technical guide focuses on a specific and highly promising subclass: imidazo[1,2-a]pyridine acetamides. We will dissect the critical structure-activity relationships (SAR) that govern their biological effects, providing researchers and drug development professionals with a comprehensive understanding of how subtle molecular modifications can dramatically influence potency, selectivity, and pharmacokinetic profiles. This guide will delve into the synthetic rationale, explore diverse biological applications, and present detailed experimental protocols to empower the design of next-generation imidazo[1,2-a]pyridine acetamide-based therapeutics.
The Imidazo[1,2-a]pyridine Core: A Foundation for Therapeutic Innovation
The imidazo[1,2-a]pyridine system is a fused bicyclic 5,6-heterocycle that has proven to be a remarkably fruitful scaffold in drug discovery.[5] Its inherent structural rigidity, coupled with the presence of multiple points for chemical modification, allows for the precise spatial arrangement of pharmacophoric features. This has led to the development of a wide array of bioactive molecules with diverse therapeutic applications, including anxiolytics, hypnotics, anticancer agents, and antimicrobials.[1][3][5][7]
Marketed drugs such as zolpidem (Ambien®), used for the treatment of insomnia, and alpidem, an anxiolytic, underscore the clinical significance of this scaffold.[1][2][3][7][8] The success of these established drugs has fueled further exploration of the chemical space around the imidazo[1,2-a]pyridine core, leading to the discovery of novel derivatives with a broad spectrum of biological activities.[1][3][5]
The Acetamide Moiety: A Key Modulator of Activity
The introduction of an acetamide group at various positions of the imidazo[1,2-a]pyridine ring system has proven to be a particularly effective strategy for fine-tuning biological activity. The acetamide functionality can act as a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. Furthermore, the substituents on the acetamide nitrogen provide a readily accessible point for diversification, allowing for the exploration of a wide range of chemical space to optimize potency and pharmacokinetic properties.
Synthesis of Imidazo[1,2-a]pyridine Acetamides: A Practical Approach
The construction of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine with an α-haloketone.[9] This versatile reaction allows for the introduction of a variety of substituents on the imidazo[1,2-a]pyridine scaffold. Subsequent functionalization to introduce the acetamide moiety can be accomplished through several synthetic routes.
General Synthetic Protocol for 2-Aryl Imidazo[1,2-a]pyridine-3-acetamide Derivatives
This protocol outlines a representative synthesis of 2-aryl imidazo[1,2-a]pyridine-3-acetamide derivatives, a class of compounds that has shown significant biological potential.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core A mixture of a substituted 2-aminopyridine and a substituted α-bromoacetophenone is refluxed in a suitable solvent such as ethanol or acetonitrile. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and dried to yield the 2-aryl-imidazo[1,2-a]pyridine intermediate.
Step 2: Acylation at the C3 Position The 2-aryl-imidazo[1,2-a]pyridine intermediate is then subjected to a Vilsmeier-Haack or Friedel-Crafts acylation to introduce an acetyl group at the C3 position. This is a critical step as functionalization at the C2 position can be challenging due to the electrophilic stability of the C3 position.[10]
Step 3: Willgerodt-Kindler Reaction The resulting 3-acetyl-2-aryl-imidazo[1,2-a]pyridine is then converted to the corresponding thioamide via the Willgerodt-Kindler reaction, using sulfur and a high-boiling amine such as morpholine.
Step 4: Hydrolysis to the Phenylacetic Acid The thioamide is subsequently hydrolyzed under acidic or basic conditions to yield the 2-(2-aryl-imidazo[1,2-a]pyridin-3-yl)acetic acid.
Step 5: Amide Coupling Finally, the desired acetamide derivatives are obtained by coupling the carboxylic acid with a variety of primary or secondary amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-a]pyridine acetamides is profoundly influenced by the nature and position of substituents on both the heterocyclic core and the acetamide side chain.
Substitutions on the Imidazo[1,2-a]pyridine Core
-
Position 2: The substituent at the C2 position plays a crucial role in determining the biological activity. In many cases, an aryl or heteroaryl group at this position is essential for potent activity. The nature of the substituent on this aromatic ring can further modulate potency and selectivity.[11] For example, in a series of antimicrobial agents, the nature of the group on the phenyl ring at the C2 position significantly influenced their inhibitory activity.[11]
-
Position 3: The acetamide group is typically attached at the C3 position. The length and nature of the linker between the imidazo[1,2-a]pyridine core and the amide nitrogen are critical for optimal target engagement.
-
Positions 5, 6, 7, and 8: Substituents on the pyridine ring of the scaffold can impact the electronic properties and overall lipophilicity of the molecule, thereby affecting its pharmacokinetic profile and target interactions. For instance, in a series of antitubercular imidazo[1,2-a]pyridine-3-carboxamides, the position of a methyl group on the pyridine ring was found to play a role in potency.[12] Specifically, a 6-methyl analogue was considerably more active than the 7-methyl analogue.[12] The substitution of a 7-methyl with a 7-chloro group also appeared to diminish activity.[12]
Substitutions on the Acetamide Moiety
The substituents on the nitrogen atom of the acetamide group offer a rich opportunity for SAR exploration.
-
Alkyl and Aryl Substituents: The size, lipophilicity, and electronic nature of the N-substituent can significantly impact biological activity. In the context of antitubercular agents, larger, more lipophilic biaryl ethers attached to the amide nitrogen resulted in nanomolar potency.[12]
-
Cyclic Amines: Incorporation of cyclic amines, such as piperidine or morpholine, can improve solubility and other physicochemical properties.
Biological Applications and Mechanisms of Action
Imidazo[1,2-a]pyridine acetamides have demonstrated a broad range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Antitubercular Activity
A significant body of research has focused on the development of imidazo[1,2-a]pyridine acetamides as potent agents against Mycobacterium tuberculosis.[13][12] Notably, imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of antitubercular agents.[12]
-
Mechanism of Action: Several studies have identified the cytochrome bcc complex (QcrB), a component of the electron transport chain, as a key target for these compounds.[13][12] By inhibiting QcrB, these molecules disrupt cellular respiration and ATP homeostasis, leading to bacterial cell death.[12] This mode of action is distinct from many currently used antitubercular drugs, suggesting a potential for activity against drug-resistant strains.[12]
| Compound | R1 (at C7) | R2 (Amide Substituent) | MIC (µM) against M. tuberculosis H37Rv | Reference |
| 1 | -CH3 | 4-(4-fluorophenoxy)phenyl | 0.004 | [12] |
| 2 | -Cl | 4-(4-fluorophenoxy)phenyl | 0.02 | [12] |
| 3 | -H | 4-(4-chlorophenoxy)phenyl | 0.006 | [12] |
Table 1: SAR of Imidazo[1,2-a]pyridine-3-carboxamides as Antitubercular Agents.[12]
Anti-inflammatory Activity
Certain imidazo[1,2-a]pyridine derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
-
Mechanism of Action: Selective inhibition of COX-2 over COX-1 is a key objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. A series of newly synthesized imidazo[1,2-a]pyridine derivatives demonstrated potent and selective COX-2 inhibition with IC50 values in the nanomolar range.[14]
| Compound | R (at C2) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4a | 4-Methoxyphenyl | >100 | 0.12 | >833 | [14] |
| 4b | 4-Fluorophenyl | >100 | 0.09 | >1111 | [14] |
| 4c | 4-Chlorophenyl | >100 | 0.07 | >1428 | [14] |
Table 2: In Vitro COX-1/COX-2 Inhibition Data for Selected Imidazo[1,2-a]pyridine Derivatives.[14]
Other Therapeutic Areas
The versatility of the imidazo[1,2-a]pyridine acetamide scaffold extends to other therapeutic areas, including:
-
Anticancer: Derivatives have been shown to inhibit tumor cell growth through various mechanisms, including the inhibition of kinases and tubulin polymerization.[1]
-
Antiviral: Some compounds have exhibited activity against viral targets such as HIV reverse transcriptase.[6]
-
Anxiolytic and Hypnotic: As exemplified by zolpidem, these compounds can act as modulators of GABA-A receptors in the central nervous system.[8]
Future Directions and Conclusion
The imidazo[1,2-a]pyridine acetamide scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The deep understanding of the structure-activity relationships outlined in this guide provides a solid foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on:
-
Target-based design: Leveraging structural biology and computational modeling to design compounds with high affinity and selectivity for specific biological targets.
-
Exploration of novel substitution patterns: Synthesizing and evaluating new derivatives with diverse substituents to further probe the chemical space and identify novel biological activities.
-
Optimization of ADME properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion profiles, ultimately leading to more effective and safer drugs.
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Nikolova, Y., & Danalev, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2021). Molecules. [Link]
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Methodological & Application
Application Note: A Robust, Multi-Step Protocol for the Synthesis of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1] This nitrogen-fused bicyclic system is a cornerstone for numerous marketed pharmaceuticals, demonstrating a vast range of biological activities. Notable examples include Zolpidem, a widely prescribed hypnotic agent, and Alpidem, an anxiolytic.[2] The therapeutic versatility of this scaffold extends to anticancer, antiviral, antimicrobial, and anti-inflammatory applications, making it a focal point of intensive research for novel therapeutic agents.[1]
Overall Synthetic Strategy
The synthesis is designed as a four-step sequence, beginning with the formation of the imidazo[1,2-a]pyridine core. This is followed by a Mannich reaction to install a reactive handle at the C3 position, which is then converted to a nitrile. The final step involves the controlled hydrolysis of the nitrile to yield the target acetamide.
Mechanistic Insights: The Tchichichabin Cyclization
The foundational step of this synthesis is the formation of the imidazo[1,2-a]pyridine ring, a variant of the Tchichichabin reaction. The mechanism proceeds through two key stages:
-
S
N2 Alkylation: The exocyclic nitrogen of 2-aminopyridine acts as the initial nucleophile, attacking the electrophilic carbon of chloroacetaldehyde. This forms an N-alkylated intermediate. -
Intramolecular Cyclization & Dehydration: The endocyclic pyridine nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This intramolecular addition forms a bicyclic hemiaminal intermediate, which readily dehydrates under the reaction conditions to yield the aromatic imidazo[1,2-a]pyridine ring system. The use of a mild base like sodium bicarbonate is crucial to neutralize the HCl generated during the initial alkylation, driving the reaction forward.
// Reactants R1 [label="2-Aminopyridine"]; R2 [label="Chloroacetaldehyde"];
// Intermediates I1 [label="N-Alkylated Intermediate"]; I2 [label="Hemiaminal Intermediate"];
// Product P [label="Imidazo[1,2-a]pyridine"];
// Arrows R1 -> I1 [label="+ R2\n(SN2)"]; I1 -> I2 [label="Intramolecular\nCyclization"]; I2 -> P [label="- H2O\n(Dehydration)"]; } Caption: Simplified mechanism for the formation of the imidazo[1,2-a]pyridine core.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Aminopyridine | ≥99% | Sigma-Aldrich | Solid, handle with gloves. |
| Chloroacetaldehyde dimethyl acetal | 98% | Sigma-Aldrich | Flammable liquid, harmful if swallowed or inhaled.[3] |
| Hydrochloric Acid (HCl) | Conc. (37%) | Fisher Scientific | Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | |
| Paraformaldehyde ((CH₂O)n) | Reagent Grade | Alfa Aesar | |
| Dimethylamine hydrochloride | ≥99% | Sigma-Aldrich | Hygroscopic. |
| Acetic Acid | Glacial | J.T. Baker | Corrosive. |
| Potassium Cyanide (KCN) | ≥97% | Acros Organics | EXTREMELY TOXIC. Handle with extreme caution.[4] |
| Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | |
| Sulfuric Acid (H₂SO₄) | Conc. (98%) | EMD Millipore | EXTREMELY CORROSIVE. |
| Ethanol (EtOH) | Anhydrous | Decon Labs | |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | |
| Round-bottom flasks | Various sizes | --- | |
| Reflux condenser | --- | --- | |
| Magnetic stirrer and hotplate | --- | --- | |
| Separatory funnel | --- | --- | |
| Rotary evaporator | --- | --- | |
| Column chromatography setup | --- | --- | (Silica gel, 60 Å) |
Step 1: Synthesis of Imidazo[1,2-a]pyridine
-
Acetal Hydrolysis (In Situ): To a 250 mL round-bottom flask, add chloroacetaldehyde dimethyl acetal (12.45 g, 100 mmol) and 50 mL of 3M hydrochloric acid. Stir the mixture at 40 °C for 2 hours to hydrolyze the acetal to the free aldehyde. The solution will remain under acidic conditions.
-
Reaction Setup: In a separate 500 mL flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminopyridine (9.41 g, 100 mmol) in 150 mL of ethanol.
-
Cyclization: Carefully add the acidic chloroacetaldehyde solution from step 1 to the 2-aminopyridine solution. Then, add sodium bicarbonate (21 g, 250 mmol) portion-wise to neutralize the acid and catalyze the reaction. An effervescence will be observed.
-
Reflux: Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (Mobile phase: 50% Ethyl Acetate in Hexane).
-
Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate using a rotary evaporator.
-
Extraction: Dissolve the residue in 150 mL of dichloromethane (DCM) and wash with 100 mL of water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude imidazo[1,2-a]pyridine as a brownish solid.[5]
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (20% to 50%) to afford pure imidazo[1,2-a]pyridine. (Expected yield: 75-85%).
Step 2: Synthesis of Imidazo[1,2-a]pyridin-3-yl-N,N-dimethylmethanamine (Mannich Base)
-
Reaction Setup: In a 250 mL flask, dissolve imidazo[1,2-a]pyridine (9.45 g, 80 mmol) in 80 mL of glacial acetic acid.
-
Reagent Addition: To the stirred solution, add paraformaldehyde (2.64 g, 88 mmol) and dimethylamine hydrochloride (7.17 g, 88 mmol).[6]
-
Reaction: Stir the mixture at room temperature for 18-24 hours. The reaction should become a clear, homogenous solution.
-
Work-up: Pour the reaction mixture slowly into a beaker containing 400 mL of ice-water.
-
Basification: Carefully basify the aqueous solution to pH 10-11 by the slow addition of 50% aqueous NaOH solution while keeping the mixture cool in an ice bath.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the Mannich base as an oil or low-melting solid, which is often used in the next step without further purification. (Expected yield: 85-95%).
Step 3: Synthesis of Imidazo[1,2-a]pyridin-3-ylacetonitrile
CAUTION: This step involves Potassium Cyanide (KCN), which is a fast-acting and potent poison. Perform this reaction in a certified chemical fume hood. Have a cyanide antidote kit available and be fully trained in its use. Neutralize all cyanide-containing waste with bleach before disposal.
-
Reaction Setup: In a 250 mL flask, dissolve the crude Mannich base (14.0 g, ~80 mmol) in 100 mL of anhydrous DMF.
-
Cyanide Addition: Add potassium cyanide (7.8 g, 120 mmol) to the solution. Use extreme caution.
-
Reaction: Heat the mixture to 90 °C and stir for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Extraction: Extract the product with ethyl acetate (3 x 200 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (silica gel, eluting with 30-40% ethyl acetate in hexane) to yield imidazo[1,2-a]pyridin-3-ylacetonitrile as a solid. (Expected yield: 60-70%).
Step 4: Synthesis of this compound
-
Reaction Setup: Place the imidazo[1,2-a]pyridin-3-ylacetonitrile (8.5 g, 50 mmol) in a 250 mL round-bottom flask.
-
Hydrolysis: While cooling the flask in an ice bath, slowly and carefully add 50 mL of concentrated sulfuric acid.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the solution to 80 °C for 2 hours.
-
Work-up: Carefully pour the cooled reaction mixture onto 500 g of crushed ice in a large beaker.
-
Neutralization: Neutralize the acidic solution by the slow and careful addition of concentrated ammonium hydroxide until the pH is ~8-9. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 50 mL).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the final product, this compound, as a pure solid. (Expected yield: 70-80%).
Troubleshooting and Self-Validation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of Imidazo[1,2-a]pyridine | Incomplete hydrolysis of the acetal. Insufficient base to neutralize HCl. | Ensure the initial hydrolysis step is complete (TLC). Add NaHCO₃ slowly and ensure effervescence ceases before refluxing. |
| Step 2: Mannich reaction is sluggish or incomplete | Reagents are of poor quality (e.g., wet dimethylamine HCl). | Use fresh, dry reagents. Allow the reaction to run for a longer period (up to 36 hours). |
| Step 3: No product formation in cyanation | Poor quality KCN. Insufficient temperature. | Use freshly opened, dry KCN. Ensure the reaction temperature is maintained at 90 °C. |
| Step 4: Incomplete nitrile hydrolysis or formation of carboxylic acid by-product | Reaction time/temperature is too low (incomplete hydrolysis). Reaction time/temperature is too high (over-hydrolysis). | Monitor by TLC. If starting material remains, increase reaction time. If the acid is the major product, reduce temperature or time in future runs. |
| Purification Difficulties | Products are oily or do not crystallize. | If recrystallization fails, purify via column chromatography. For oily products, try triturating with a non-polar solvent like ether or pentane to induce solidification. |
Safety and Handling
-
General: All steps should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
Chloroacetaldehyde: This reagent is a lachrymator and is toxic.[7][8] Handle exclusively in a fume hood. Avoid inhalation of vapors and contact with skin.
-
Potassium Cyanide (KCN): KCN is extremely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[4] It reacts with acids to produce highly toxic hydrogen cyanide gas. Never allow KCN to come into contact with acids. All manipulations must be done in a fume hood.
-
Corrosive Acids: Concentrated HCl and H₂SO₄ are highly corrosive. Add them slowly and carefully, especially during dilution or neutralization steps, as these processes are highly exothermic.
References
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available at: [Link]
-
Penta Manufacturer. (2024). 103480 - Chloroacetaldehyde dimethyl acetal - Safety Data Sheet. Available at: [Link]
-
ResearchGate. (2024). Imidazo[1,2-a]pyridine mannich bases: synthesis, anticholinesterase evaluation, and in silico studies. Available at: [Link]
-
MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]
-
RSC Publishing. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Available at: [Link]
-
Scribd. Imidazo[1,2-a]pyridines Reactions & Prep. Available at: [Link]
-
Wikipedia. Chloroacetaldehyde. Available at: [Link]
-
ACS Publications. (2024). Multicomponent Cross-Dehydrogenative Coupling of Imidazo[1,2-a]pyridine: Access to Abnormal Mannich and Mannich-Type Reaction. Available at: [Link]
-
Centers for Disease Control and Prevention (NIOSH). Potassium Cyanide: Systemic Agent. Available at: [Link]
-
New Jersey Department of Health. (2005). CHLOROACETALDEHYDE HAZARD SUMMARY. Available at: [Link]
- Google Patents. Hydrolysis of acetonitrile to acetamide - US3040095A.
-
National Center for Biotechnology Information (PubChem). Imidazo(1,2-a)pyridine. Available at: [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. Potassium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 5. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 8. nj.gov [nj.gov]
Application Notes and Protocols for the Characterization of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide as a Putative Kinase Inhibitor
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] This heterocyclic system is particularly prominent in the development of kinase inhibitors, where its unique structural and electronic properties facilitate interactions with the ATP-binding pocket of various kinases.[3] Derivatives of imidazo[1,2-a]pyridine have demonstrated potent inhibition of critical oncogenic kinases such as those in the PI3K/Akt/mTOR signaling pathway, underscoring their therapeutic potential in cancer.[1][3]
This document introduces 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide , a novel compound featuring this promising scaffold. As a putative kinase inhibitor, a systematic evaluation of its biological activity is warranted. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize this compound in a suite of kinase inhibitor assays. The protocols herein are designed to meticulously characterize its potency, selectivity, and mechanism of action, thereby elucidating its potential as a therapeutic agent.
Guiding Principles: Selecting the Right Kinase Assay
The choice of a kinase assay technology is a critical decision in the characterization of a novel inhibitor. The ideal assay should be robust, reproducible, and amenable to high-throughput screening, while also providing mechanistic insights. Here, we will focus on two widely adopted, non-radioactive assay formats: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays, such as LanthaScreen® and HTRF®, are powerful tools for measuring kinase activity in a homogenous format.[4][5][6] These assays utilize a long-lifetime lanthanide donor fluorophore (e.g., Terbium or Europium) and a fluorescent acceptor. Kinase-mediated phosphorylation of a substrate brings the donor and acceptor into close proximity, resulting in a FRET signal. The time-resolved detection minimizes interference from background fluorescence, enhancing the assay's sensitivity and robustness.[7]
-
Fluorescence Polarization (FP): FP assays are based on the principle that the degree of polarization of emitted light from a fluorescently labeled molecule is dependent on its rotational diffusion.[8][9][10] In a kinase assay, a small, fluorescently labeled tracer (e.g., a phosphopeptide) binds to a larger antibody, resulting in a high FP signal. The generation of unlabeled phosphopeptide by the kinase competes with the tracer for antibody binding, leading to a decrease in the FP signal.[8] FP assays are particularly useful for studying binding events and can be adapted to investigate the mechanism of inhibition.[11]
Experimental Workflow for Characterizing a Novel Kinase Inhibitor
The characterization of this compound should follow a logical progression from broad screening to more focused mechanistic studies.
Caption: A streamlined workflow for the comprehensive characterization of a novel kinase inhibitor.
Part 1: Primary Screening using TR-FRET (LanthaScreen®) Assay
The initial step is to screen this compound against a panel of clinically relevant kinases to identify potential targets and determine its initial potency (IC50).
Protocol 1: LanthaScreen® Eu Kinase Binding Assay
This protocol is adapted from the general principles of LanthaScreen® Eu Kinase Binding Assays.[12][13]
Objective: To determine the IC50 of this compound against a panel of kinases.
Materials:
-
This compound
-
Kinase panel (e.g., ALK, c-Met, VEGFR-2, TIE-2, CDK2, DDR1)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer
-
Staurosporine (positive control)
-
DMSO
-
384-well microplates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. A 10-point, 3-fold dilution series starting from 1 mM is recommended.
-
-
Assay Setup (Final Volume: 15 µL):
-
Add 5 µL of the compound dilutions to the assay plate. Include DMSO-only wells for negative control (0% inhibition) and a known broad-spectrum inhibitor like staurosporine for positive control (100% inhibition).
-
Prepare a 3X Kinase/Antibody mixture in assay buffer. Add 5 µL of this mixture to each well.
-
Prepare a 3X Tracer solution in assay buffer. Add 5 µL of this solution to each well to initiate the reaction.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data using the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Hypothetical Screening Results
| Kinase Target | IC50 of this compound (nM) |
| ALK | 50 |
| c-Met | 75 |
| VEGFR-2 | 800 |
| TIE-2 | >10,000 |
| CDK2 | 150 |
| DDR1 | 25 |
Based on these hypothetical results, ALK, c-Met, CDK2, and particularly DDR1 would be identified as primary targets for further investigation.
Part 2: Hit Confirmation and Selectivity using Fluorescence Polarization (FP) Assay
To confirm the hits from the primary screen and to rule out potential assay artifacts, an orthogonal assay such as FP is recommended.
Protocol 2: Fluorescence Polarization Kinase Activity Assay
This protocol is based on the general principles of FP kinase assays.[8][11][14]
Objective: To confirm the inhibitory activity of this compound against the primary hit kinases (e.g., DDR1, ALK).
Materials:
-
This compound
-
Recombinant active kinase (e.g., DDR1, ALK)
-
Kinase-specific substrate peptide
-
Fluorescently labeled phosphopeptide tracer
-
Phospho-specific antibody
-
ATP
-
Assay Buffer
-
384-well black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the compound as described in Protocol 1.
-
Kinase Reaction (Step 1):
-
Add compound dilutions, kinase, and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection (Step 2):
-
Stop the kinase reaction by adding a stop solution containing EDTA.
-
Add the FP tracer/antibody mixture to all wells.
-
Incubate for 30-60 minutes at room temperature to allow for binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in mP units) on a suitable microplate reader.
-
-
Data Analysis:
-
A decrease in mP indicates kinase activity.
-
Calculate percent inhibition and determine the IC50 value as described previously.
-
Part 3: Elucidating the Mechanism of Action
Understanding whether this compound is an ATP-competitive inhibitor is crucial for its further development. This can be determined by performing the kinase assay at varying concentrations of ATP.
Protocol 3: ATP Competition Assay
Objective: To determine if the inhibition by this compound is ATP-competitive.
Procedure:
-
Perform the FP kinase assay (Protocol 2) for a confirmed hit (e.g., DDR1).
-
Generate IC50 curves for this compound at multiple fixed concentrations of ATP (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Data Interpretation:
-
If the IC50 value of the compound increases with increasing ATP concentration, the compound is likely ATP-competitive.
-
If the IC50 value remains unchanged, the compound is likely non-ATP-competitive.
-
A change in the maximal inhibition suggests an uncompetitive mechanism.
-
Caption: ATP-competitive inhibitors bind to the ATP site of the kinase.
Part 4: Assessing Cellular Activity
Biochemical assays are essential, but it is equally important to determine if the compound can inhibit the target kinase within a cellular context.
Protocol 4: Cellular Phospho-Kinase Assay
Objective: To measure the inhibition of target kinase phosphorylation in a cellular model.
Procedure:
-
Cell Culture and Treatment:
-
Culture a relevant cell line that expresses the target kinase (e.g., a cancer cell line with ALK fusion or DDR1 overexpression).[15]
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Lyse the cells to release the proteins.
-
-
Phospho-Kinase Detection:
-
Use a sensitive immunoassay, such as a cellular TR-FRET assay (e.g., HTRF®) or an ELISA, to specifically detect the phosphorylated form of the target kinase.
-
-
Data Analysis:
-
Normalize the phospho-kinase signal to the total protein concentration.
-
Determine the IC50 value for the inhibition of kinase phosphorylation in cells.
-
Caption: Inhibition of a receptor tyrosine kinase blocks downstream signaling.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High well-to-well variability | Pipetting errors, improper mixing | Use calibrated pipettes, ensure thorough mixing of reagents. |
| Low assay window (Z'-factor < 0.5) | Suboptimal reagent concentrations, inactive enzyme | Optimize enzyme, substrate, and ATP concentrations. Verify enzyme activity. |
| Compound interference | Autofluorescence, light scattering | Use TR-FRET assays to minimize interference. Test compound in a buffer-only control. |
| Inconsistent IC50 values | Compound instability, poor solubility | Check compound stability in assay buffer. Use fresh dilutions. Consider solubility-enhancing agents. |
Conclusion
These application notes provide a comprehensive framework for the initial characterization of this compound as a putative kinase inhibitor. By following this systematic approach, researchers can efficiently determine its potency, selectivity, and mechanism of action, thereby providing a solid foundation for further preclinical development. The imidazo[1,2-a]pyridine scaffold holds significant promise, and a thorough investigation of novel derivatives like the one described herein is a critical step towards the discovery of new targeted therapies.
References
- Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers. (n.d.). Google Books.
- c-Met inhibitor - Wikipedia. (n.d.). Wikipedia.
- ALK inhibitor - Wikipedia. (n.d.). Wikipedia.
- The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC - PubMed Central. (n.d.). PubMed Central.
- Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. (2025, January 10). J Immunother Precis Oncol.
- VEGFR-2 inhibitor - Wikipedia. (n.d.). Wikipedia.
- LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. (n.d.). BMG Labtech.
- Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. (n.d.). NIH.
- CDK2 Selective Inhibitors | Selleckchem.com. (n.d.). Selleckchem.com.
- VEGFR2 Selective Inhibitors | Selleckchem.com. (n.d.). Selleckchem.com.
- Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH. (n.d.). NIH.
- LanthaScreen Technology on microplate readers - BMG Labtech. (2022, April 4). BMG Labtech.
- VEGFR-2 inhibitor - Grokipedia. (n.d.). Grokipedia.
- Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021) - PubMed. (2023, February). PubMed.
- c-Met inhibitors – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis.
- What are ALK inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap Synapse.
- An updated patent review of small-molecule c-Met kinase inhibitors (2018-present). (n.d.). Taylor & Francis Online.
- Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update - PubMed. (2019, May 9). PubMed.
- Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor. (n.d.). ACS Publications.
- Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed. (2011, August 15). PubMed.
- LanthaScreen Technology Overview | Thermo Fisher Scientific - TW. (n.d.). Thermo Fisher Scientific.
- Tie-2 Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- Cdk2 Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.). Santa Cruz Biotechnology.
- c-Met inhibitors - PMC - PubMed Central - NIH. (2013, April 8). NIH.
- HTRF KinEASE TK Kit, 1,000 Assay Points - Revvity. (n.d.). Revvity.
- LanthaScreen® Eu Kinase Binding Assay for LCK Overview. (n.d.). Thermo Fisher Scientific.
- What are c-Met inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Patsnap Synapse.
- Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PubMed Central. (n.d.). PubMed Central.
- LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
- Anaplastic lymphoma kinase - Wikipedia. (n.d.). Wikipedia.
- Deep learning identifies DDR1 kinase inhibitors - ResearchGate. (n.d.). ResearchGate.
- Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC - NIH. (n.d.). NIH.
- Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. (n.d.). Corning.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (n.d.). NIH.
- PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences. (n.d.). Echelon Biosciences.
- Tie2 kinase inhibitor 2 - MedchemExpress.com. (n.d.). MedchemExpress.com.
- Tie-2 Inhibitor Review - Selleck Chemicals. (n.d.). Selleck Chemicals.
- Fluorescence Polarization Detection | BMG LABTECH. (n.d.). BMG LABTECH.
- DDR1-IN-1 | DDR1 Inhibitor - MedchemExpress.com. (n.d.). MedchemExpress.com.
- Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function | PLOS One - Research journals. (2015, July 29). PLOS One.
- HTRF ® Kinase Assay Protocol | Download Table - ResearchGate. (n.d.). ResearchGate.
- Summary of Kinase Inhibitors | CDK2 and Its Inhibitors - BOC Sciences. (2022, August 4). BOC Sciences.
- Fluorescence Polarization (FP) - Molecular Devices. (n.d.). Molecular Devices.
- (PDF) Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2025, August 6). ResearchGate.
- VEGFR2 Kinase Inhibitor II (CAS Number: 288144-20-7) | Cayman Chemical. (n.d.). Cayman Chemical.
- PI 3-Kinase (Class I) HTRF Assay - Merck Millipore. (n.d.). Merck Millipore.
- Tie2 kinase inhibitor 1 | Tie-2 inhibitor | CAS 948557-43-5 - Selleck Chemicals. (n.d.). Selleck Chemicals.
- Tie2 kinase inhibitor 1 - MedchemExpress.com. (n.d.). MedchemExpress.com.
- Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library.
- Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (n.d.). ResearchGate.
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Application Notes and Protocols for 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide Derivatives in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Promising Scaffold in Oncology Research
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2][3][4][5] This application note focuses on derivatives of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide, a class of compounds showing significant potential as anticancer agents. While research on the specific parent compound is nascent, numerous derivatives have been synthesized and evaluated, revealing potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[6][7][8][9]
These compounds often exert their effects by targeting key signaling pathways dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways, or by inhibiting critical enzymes like protein kinases.[1][2][7][10] This document serves as a comprehensive guide for researchers investigating the anticancer properties of this compound derivatives, providing insights into their mechanism of action and detailed protocols for their in vitro evaluation.
Mechanism of Action: Targeting Key Cancer Pathways
Derivatives of this compound have been shown to induce cancer cell death through multiple mechanisms, primarily by inducing apoptosis and inhibiting critical cell survival pathways.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A predominant mechanism of action for several imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[2][7][11] This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.
By inhibiting key kinases in this pathway, these compounds can effectively halt cell cycle progression and trigger apoptosis. For instance, studies have shown that certain derivatives can reduce the levels of phosphorylated Akt (p-Akt) and p-mTOR, leading to the upregulation of cell cycle inhibitors like p53 and p21, and an increase in the expression of pro-apoptotic proteins like Bax.[7]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Induction of Apoptosis
A common outcome of treating cancer cells with these derivatives is the induction of apoptosis, or programmed cell death. This is often confirmed by an increase in the population of Annexin V-positive cells and the cleavage of caspase-3 and PARP.[6][7][12] The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that imidazo[1,2-a]pyridine derivatives can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the induction of apoptosis.[4][7]
Summary of In Vitro Efficacy
The following table summarizes the reported cytotoxic activities of various this compound derivatives in different cancer cell lines. It is important to note that the potency can vary significantly based on the specific substitutions on the core scaffold.
| Cancer Type | Cell Line | Reported Effect | Derivative Example | Reference |
| Melanoma | A375 | Anti-proliferative, Apoptosis induction | Diarylurea derivative | [8] |
| Cervical Cancer | HeLa | Anti-proliferative, Apoptosis induction | Thiazole substituted derivative | [7] |
| Breast Cancer | MCF-7 | Cytotoxicity | Phenylamine substituted derivative | [13][14][15] |
| Breast Cancer | MDA-MB-231 | Cytotoxicity, Anti-inflammatory | N-(p-tolyl) derivative | [10] |
| Breast Cancer | HCC1937 | Cytotoxicity, Cell cycle arrest, Apoptosis | Novel IP-5 and IP-6 compounds | [4] |
| Non-small Cell Lung Cancer | A549 | Anti-proliferative activity | S-alkyl/aryl moiety containing derivative | [6] |
| Liver Carcinoma | HepG2 | Cytotoxicity, DNA synthesis inhibition | S-alkyl/aryl moiety containing derivative | [6][13][15] |
| Glioma | C6 | Anti-proliferative activity | S-alkyl/aryl moiety containing derivative | [6] |
Experimental Protocols
The following protocols provide a framework for evaluating the anticancer effects of this compound derivatives in vitro.
Caption: Experimental workflow for in vitro evaluation.
Protocol 1: Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the compound by measuring the metabolic activity of viable cells.[16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[20][21][22]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control like β-actin. An increase in cleaved Caspase-3 and cleaved PARP, and a change in the Bax/Bcl-2 ratio, would indicate apoptosis induction.[12]
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The derivatives synthesized to date have demonstrated significant efficacy in a range of cancer cell lines, primarily through the induction of apoptosis and the inhibition of key survival pathways like PI3K/Akt/mTOR. The protocols outlined in this application note provide a robust framework for the in vitro characterization of new analogues.
Future research should focus on optimizing the structure to enhance potency and selectivity, as well as on in vivo studies to evaluate the therapeutic potential of the most promising compounds. Furthermore, a deeper investigation into the specific molecular targets and a broader profiling against a larger panel of cancer cell lines will be crucial for advancing these compounds towards clinical development.
References
- Here we report the synthesis and anticancer activities of fourteen novel imidazo[1,2-a]pyridine derivatives (6a-6n) containing S-alkyl/aryl moiety. Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety.
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This assay is used to count the number of cells that have undergone apoptosis. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available from: [Link]
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This volume provides an overview of commonly used methods and protocols for cell fitness indicators. Cell Viability Assays. Methods and Protocols - Anticancer Research. Available from: [Link]
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The Annexin V Apoptosis Assay. The Annexin V Apoptosis Assay. Available from: [Link]
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Available from: [Link]
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A previous study reported that MEK inhibitors have more serious adverse effects and a lower efficacy compared with BRAF inhibitors (5). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. Available from: [Link]
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A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives are claimed as inhibitors of c-KIT and as potential treatments for cancer. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed. Available from: [Link]
-
An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Available from: [Link]
-
A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives are claimed as inhibitors of c-KIT and as potential treatments for cancer. (PDF) 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. Available from: [Link]
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Imidazo[1,2-a]pyridine and its derivatives are widely recognized for their antifungal and anti-yeast activities, primarily through ergosterol synthesis inhibition. Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives | Asian Journal of Chemistry. Available from: [Link]
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Alterations in PI3K/AKT signaling are known to be implicated with tumorigenesis. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. Available from: [Link]
-
Detection of caspase cleavage by western blot analysis is a conventional method to demonstrate the induction of apoptosis. Determination of Caspase Activation by Western Blot - PubMed - NIH. Available from: [Link]
-
A new series of diarylamide and diarylurea derivatives containing imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrazine scaffold was designed and synthesized to investigate their in vitro efficacy against the A375P human melanoma cell line. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed. Available from: [Link]
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The main markers of apoptosis detectible by western blot include phosphorylated B-cell lymphoma 2 (Bcl-2) family members, activated fragments of caspases and cleaved poly (ADP-ribose) polymerase-1 (PARP-1). Analysis by Western Blotting - Apoptosis - Bio-Rad Antibodies. Available from: [Link]
-
An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has been reported. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. Available from: [Link]
-
Cell Viability Assay. 4.3. Cell Viability Assay - Bio-protocol. Available from: [Link]
-
The assay methods covered include the use of different classes of colorimetric tetrazolium reagents, resazurin reduction and protease substrates generating a fluorescent signal, the luminogenic ATP assay, and a novel real-time assay to monitor live cells for days in culture. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]
-
Cleaved PARP is generally a good indicator of apoptosis and easy to detect by Western blot. Which proteins expression should I check by western blot for confirmation of apoptosis?. Available from: [Link]
-
The results indicated that the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l), with slightly higher inhibition on VEGFR2 than 5a (5.72% and 3.76% inhibitory rate at 20 μM, respectively), was a potential inhibitor against MDA-MB-231 (IC50 = 1.4 μM) compared with sorafenib (IC50 = 5.2 μM), and showed more selectivity against MDA-MB-231 than HepG2 cell line (IC50 = 22.6 μM). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - MDPI. Available from: [Link]
-
Introduction: Imidazo[1,2-a]pyridine derivatives with diverse pharmacological properties and curcumin, as a potential natural anti-inflammatory compound, are promising compounds for cancer treatment. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. Available from: [Link]
-
It implements their actions through intervention with molecular mechanisms such as some core regulatory enzymes, molecular processes, or immune-related pathways during cell division and proliferation. Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Available from: [Link]
-
This study presents the synthesis of ten novel imidazo[1,2-a]pyridines. Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc - Chemical Methodologies. Available from: [Link]
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Page 1. RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available from: [Link]
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This fragment is also a part of the innovative drug olprinone, which is a selective phosphodiesterase 3 (PDE3) inhibitor[23]. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI. Available from: [Link]
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Application Notes and Protocols for Testing Antimicrobial Effects of Imidazo[1,2-a]pyridines
Introduction: The Imperative for Standardized Antimicrobial Profiling of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including notable antimicrobial properties.[1][2][3][4] As the threat of multidrug-resistant pathogens continues to escalate globally, the systematic evaluation of novel antimicrobial agents is of paramount importance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for assessing the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives.
This guide is designed to ensure scientific integrity and reproducibility by adhering to internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9][10][11][12][13] By explaining the causality behind experimental choices and providing detailed, step-by-step methodologies, these protocols aim to equip researchers with the tools to generate reliable and comparable data, thereby accelerating the journey of promising imidazo[1,2-a]pyridine compounds from the laboratory to potential clinical applications.
Foundational Assays: Determining Potency Against Planktonic Bacteria
The initial assessment of an antimicrobial agent's efficacy typically begins with the determination of its activity against planktonic, or free-floating, bacteria. The following protocols are fundamental to establishing the baseline potency of imidazo[1,2-a]pyridine derivatives.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for quantitative antimicrobial susceptibility testing, allowing for the determination of the Minimum Inhibitory Concentration (MIC).[14][15][16] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18]
Experimental Rationale: This assay is crucial for establishing the potency of a compound. By exposing a standardized bacterial inoculum to a serial dilution of the test compound, we can pinpoint the concentration at which bacterial growth is inhibited. This quantitative result is essential for structure-activity relationship (SAR) studies and for guiding further development.[2][19]
Step-by-Step Methodology:
-
Preparation of Imidazo[1,2-a]pyridine Stock Solution: Dissolve the synthesized imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or inhibitory effects.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several isolated colonies of the test bacterium. Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[17]
-
Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the imidazo[1,2-a]pyridine stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium.[20] This will create a range of decreasing concentrations of the test compound.
-
Inoculation: Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Controls:
-
Positive Control: Wells containing only the broth medium and the bacterial inoculum (no test compound).
-
Negative Control (Sterility Control): Wells containing only the broth medium (no bacteria or test compound).
-
Solvent Control: Wells containing the broth, bacteria, and the highest concentration of the solvent used in the assay.
-
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[14][15]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the imidazo[1,2-a]pyridine derivative in which there is no visible growth.[16][17]
Protocol 2: Determining Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[21][22] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[23]
Experimental Rationale: This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. For certain severe infections, a bactericidal agent is preferred to eradicate the pathogen completely.
Step-by-Step Methodology:
-
Perform MIC Assay: Follow the steps outlined in Protocol 1 to determine the MIC.
-
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the imidazo[1,2-a]pyridine derivative that results in a ≥99.9% reduction in the initial bacterial inoculum.[22][23]
Advanced Assays: Tackling Bacterial Biofilms
Bacteria in many chronic infections exist as biofilms, which are structured communities of cells enclosed in a self-produced polymeric matrix. Biofilms are notoriously more resistant to antimicrobial agents than their planktonic counterparts.[24] Therefore, it is crucial to evaluate the efficacy of imidazo[1,2-a]pyridines against these resilient structures.
Protocol 3: Biofilm Inhibition Assay (MBIC)
This assay determines the Minimum Biofilm Inhibitory Concentration (MBIC), which is the lowest concentration of the test compound that prevents biofilm formation.
Experimental Rationale: Preventing the initial formation of biofilms is a key strategy in combating biofilm-associated infections. This assay identifies the potential of the imidazo[1,2-a]pyridine derivatives to interfere with bacterial adhesion and biofilm development.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension as described in Protocol 1.
-
Serial Dilution in Microtiter Plate: In a flat-bottomed 96-well microtiter plate, perform a serial dilution of the imidazo[1,2-a]pyridine derivative in a growth medium that supports biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose).[25][26]
-
Inoculation and Incubation: Add the standardized bacterial inoculum to the wells and incubate the plate for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Carefully remove the planktonic bacteria by gently washing the wells with a sterile phosphate-buffered saline (PBS) solution.
-
Quantification of Biofilm:
-
Crystal Violet Staining: Add a 0.1% crystal violet solution to each well to stain the adherent biofilm. After a short incubation, wash away the excess stain and solubilize the bound dye with an appropriate solvent (e.g., 30% acetic acid or ethanol).[27]
-
Absorbance Reading: Measure the absorbance of the solubilized crystal violet at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
MBIC Determination: The MBIC is the lowest concentration of the imidazo[1,2-a]pyridine derivative that shows a significant reduction in biofilm formation compared to the positive control (biofilm grown without the compound).
Protocol 4: Biofilm Eradication Assay (MBEC)
This assay determines the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration of the test compound required to kill the bacteria within a pre-formed biofilm.[27][28]
Experimental Rationale: Eradicating established biofilms is a major clinical challenge. This assay assesses the ability of the imidazo[1,2-a]pyridine derivatives to penetrate the biofilm matrix and kill the embedded bacteria, which is a critical attribute for treating chronic infections.[29]
Step-by-Step Methodology:
-
Biofilm Formation: Grow biofilms in a 96-well microtiter plate as described in the Biofilm Inhibition Assay (steps 1-3), but without the addition of the test compound.
-
Washing: After the incubation period, remove the planktonic bacteria by gently washing the wells with PBS.
-
Exposure to Test Compound: Add fresh broth containing serial dilutions of the imidazo[1,2-a]pyridine derivative to the wells with the established biofilms.
-
Incubation: Incubate the plate for another 24 hours to allow the compound to act on the biofilm.
-
Viability Assessment:
-
Resazurin Assay: A resazurin-based assay can be used to assess the metabolic activity of the remaining viable cells in the biofilm.[25]
-
Colony Forming Unit (CFU) Counting: Alternatively, the biofilm can be physically disrupted (e.g., by sonication or vigorous pipetting), and the released bacteria can be serially diluted and plated on agar to determine the number of viable cells.
-
-
MBEC Determination: The MBEC is the lowest concentration of the imidazo[1,2-a]pyridine derivative that results in a significant reduction in the number of viable bacteria within the biofilm compared to the untreated control.
Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results.
Table 1: Example Data Summary for Antimicrobial Activity of Imidazo[1,2-a]Pyridine Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBIC (µg/mL) | MBEC (µg/mL) |
| IMPY-001 | Staphylococcus aureus ATCC 29213 | 8 | 16 | 32 | >128 |
| IMPY-002 | Staphylococcus aureus ATCC 29213 | 4 | 8 | 16 | 64 |
| IMPY-003 | Escherichia coli ATCC 25922 | 16 | 32 | 64 | >128 |
| IMPY-004 | Escherichia coli ATCC 25922 | 8 | 16 | 32 | 128 |
| Ciprofloxacin | Staphylococcus aureus ATCC 29213 | 0.5 | 1 | 2 | 8 |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.25 | 0.5 | 1 | 4 |
Visualizing Experimental Workflows and Concepts
Diagrams are powerful tools for illustrating complex protocols and relationships. The following diagrams are generated using Graphviz (DOT language) to provide a clear visual representation of the experimental workflows and concepts discussed.
Caption: Overall workflow for antimicrobial testing of imidazo[1,2-a]pyridines.
Caption: Logical relationship between MIC and MBC determination.
Caption: Hypothetical mechanisms of action for imidazo[1,2-a]pyridines.
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The Versatile Scaffold: Harnessing 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide for Modern Drug Discovery
Introduction: The Privileged Nature of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system stands as a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This bicyclic heterocycle, a fusion of imidazole and pyridine rings, offers a unique combination of structural rigidity, synthetic tractability, and a rich three-dimensional space for chemical exploration. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[3][4][5] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this core, underscoring its clinical significance.[3]
This guide focuses on a particularly strategic derivative: 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide . The strategic placement of the acetamide group at the C3 position provides a versatile handle for chemical modification, allowing for the systematic generation of compound libraries through well-established amide bond formation chemistries. This document serves as a comprehensive resource for researchers, providing detailed protocols for the synthesis of this scaffold and its subsequent derivatization, alongside a strategic blueprint for biological evaluation and structure-activity relationship (SAR) analysis.
PART 1: Synthesis of the Core Scaffold and its Precursors
The journey to a diverse library of candidate molecules begins with a robust and scalable synthesis of the core scaffold. The following protocols detail a reliable two-step, one-pot synthesis of the key intermediate, ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate, and its subsequent conversion to this compound.
Protocol 1.1: Two-Step, One-Pot Synthesis of Ethyl 2-(Imidazo[1,2-a]pyridin-3-yl)acetate
This protocol is adapted from a convenient method for the synthesis of 3-substituted imidazo[1,2-a]pyridines.[1] It leverages a sequential reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reaction with ethyl bromoacetate.
Workflow Overview:
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Application Note: High-Throughput Screening of Imidazo[1,2-a]pyridine Libraries for Accelerated Drug Discovery
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] This "privileged" structure is a key component in several marketed drugs, including the well-known anxiolytics zolpidem and alpidem.[3][4] The therapeutic potential of imidazo[1,2-a]pyridine derivatives is vast, with demonstrated activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][5][6] The versatility of this scaffold stems from its unique chemical properties, which allow for a wide range of structural modifications, making it an ideal candidate for the construction of large and diverse compound libraries for drug discovery.[5][7] High-throughput screening (HTS) of these libraries provides an efficient pathway to rapidly identify novel hit compounds with therapeutic potential.[8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns with imidazo[1,2-a]pyridine libraries. It details field-proven insights into assay development, step-by-step experimental protocols, and robust data analysis for hit validation.
The High-Throughput Screening (HTS) Workflow: A Strategic Overview
HTS is a cornerstone of modern drug discovery, enabling the rapid screening of hundreds of thousands of compounds to identify those that interact with a specific biological target.[8][9] The successful HTS of an imidazo[1,2-a]pyridine library hinges on a well-defined workflow encompassing library preparation, assay development, primary and secondary screening, and hit validation.
Figure 1: A generalized workflow for the high-throughput screening of a chemical library.
Part 1: Assay Development and Optimization
The foundation of any successful HTS campaign is a robust and reliable assay. The choice of assay technology depends on the biological target and the desired endpoint. For imidazo[1,2-a]pyridine libraries, which have shown promise against a variety of targets like kinases and G protein-coupled receptors (GPCRs), fluorescence- and luminescence-based assays are particularly well-suited due to their sensitivity and amenability to automation.[10][11][12][13][14]
Selecting the Right Assay Format
-
For Kinase Targets: A common approach is to detect the product of the kinase reaction, adenosine diphosphate (ADP). Enzyme-coupled fluorescence assays provide a cost-effective and straightforward method for this.[10] Alternatively, fluorescence polarization (FP) assays can be employed to measure the binding of a fluorescently labeled ligand to the kinase.
-
For GPCR Targets: Cell-based assays are typically preferred for GPCRs to maintain their native conformation and signaling pathways.[14] Luminescence-based reporter gene assays or fluorescence-based calcium mobilization assays are widely used to measure GPCR activation.[11][15]
Protocol: Development of a Fluorescence-Based Kinase Inhibition Assay
This protocol outlines the steps to develop a generic, fluorescence-based biochemical assay to screen for imidazo[1,2-a]pyridine inhibitors of a target kinase.
Materials:
-
Target Kinase (recombinant)
-
Kinase Substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Imidazo[1,2-a]pyridine compound library (dissolved in DMSO)
-
Positive Control (e.g., Staurosporine)
-
Negative Control (DMSO)
-
ADP Detection Reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
Methodology:
-
Enzyme and Substrate Titration:
-
Determine the optimal concentrations of the kinase and its substrate by performing a matrix titration. The goal is to find conditions that yield a robust signal while remaining in the linear range of the reaction.
-
-
ATP Concentration Determination:
-
Determine the Km for ATP for the kinase reaction. For competitive inhibitor screening, the ATP concentration should be at or near its Km value.
-
-
Assay Miniaturization and Automation:
-
Adapt the optimized assay conditions to a 384-well plate format.
-
Utilize automated liquid handlers for precise and reproducible dispensing of reagents and compounds.
-
-
Assay Validation:
-
Perform a pilot screen with a small subset of the library and controls to assess the assay's performance.
-
Calculate the Z'-factor, a statistical parameter used to evaluate the quality of an HTS assay.[16][17]
Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
-
-
Data Presentation: Assay Validation Parameters
| Parameter | Value | Interpretation |
| Z'-Factor | > 0.5 | Excellent assay quality, suitable for HTS.[18][19] |
| Signal-to-Background (S/B) | > 10 | A large dynamic range for hit identification. |
| Coefficient of Variation (%CV) | < 10% | High reproducibility of the assay. |
Part 2: Primary Screening, Data Analysis, and Hit Identification
The primary screen involves testing the entire imidazo[1,2-a]pyridine library at a single concentration to identify "hits" that modulate the activity of the biological target.[8]
Protocol: Primary HTS Campaign
-
Compound Plating:
-
Transfer the imidazo[1,2-a]pyridine library compounds from stock plates to assay plates using an acoustic liquid handler to minimize DMSO carryover.
-
-
Reagent Addition:
-
Add the target enzyme, substrate, and ATP to the assay plates.
-
-
Incubation:
-
Incubate the plates for a predetermined time at a controlled temperature to allow the enzymatic reaction to proceed.
-
-
Signal Detection:
-
Add the detection reagent and measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the raw data to the controls on each plate.
-
Calculate the percent inhibition for each compound.
-
Identify initial hits based on a predefined activity threshold (e.g., >50% inhibition).
-
Data Analysis and Hit Triage
Raw HTS data can be noisy and contain false positives.[8][20] A rigorous hit triage process is essential to prioritize the most promising candidates for follow-up studies.[9][21]
Figure 2: A flowchart illustrating the hit validation and triage cascade.
Part 3: Hit Validation and Characterization
Confirmed hits from the primary screen must undergo further validation to confirm their activity and elucidate their mechanism of action.[21]
Protocol: Dose-Response Confirmation and IC50 Determination
-
Compound Plating:
-
Select the prioritized hits and prepare serial dilutions to create a dose-response curve.
-
-
Assay Execution:
-
Perform the same assay as in the primary screen with the serially diluted compounds.
-
-
Data Analysis:
-
Plot the percent inhibition against the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which the compound inhibits 50% of the target's activity).
-
Secondary and Orthogonal Assays
Secondary assays are crucial to confirm the mechanism of action and rule out non-specific activity or assay interference.[21]
-
Orthogonal Assays: Employ a different assay format to confirm the activity of the hits. For example, if the primary screen was a biochemical assay, a cell-based assay could be used as an orthogonal confirmation.
-
Counter-Screens: Test the hits against related targets to assess their selectivity.
-
Promiscuity Assays: Identify compounds that are active against multiple targets, which are often undesirable.
Structure-Activity Relationship (SAR) Analysis
Early SAR analysis can provide valuable insights into the chemical features required for activity.[21] By comparing the activity of structurally related imidazo[1,2-a]pyridine analogues, researchers can identify key functional groups and build a preliminary pharmacophore model to guide further lead optimization.[22][23]
Data Presentation: Hit Characterization Summary
| Compound ID | Primary Screen Inhibition (%) | IC50 (µM) | Selectivity (Fold vs. Related Target) | Cell-Based Activity (EC50, µM) |
| IMP-001 | 95 | 0.25 | >100 | 1.2 |
| IMP-002 | 88 | 1.5 | 50 | 8.7 |
| IMP-003 | 75 | 5.2 | 10 | >50 |
Conclusion
The imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the development of novel therapeutics. A well-designed and executed HTS campaign is a powerful tool for unlocking the full potential of these compound libraries. By following the detailed protocols and data analysis strategies outlined in this application note, researchers can increase the efficiency and success rate of their drug discovery programs, ultimately accelerating the identification of promising new drug candidates.
References
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Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. [Link]
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Sharma, A., & Sharma, R. (2024). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
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Sharma, A., & Sharma, R. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Publications. [Link]
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Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). North Carolina State University. [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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The Z prime value (Z´). (2025). BMG LABTECH. [Link]
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Plate Quality Control. (2023). Collaborative Drug Discovery. [Link]
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On HTS: Z-factor. (2023). Medium. [Link]
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Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. [Link]
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Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
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Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. (2024). PubMed. [Link]
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Computational Methods for Analysis of High-Throughput Screening Data. (2025). ResearchGate. [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. (n.d.). Oxford Academic. [Link]
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Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. (2016). Oxford Academic. [Link]
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(PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). NIH. [Link]
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Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). while true do;. [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. [Link]
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Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience. [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. [Link]
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Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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DOT Language. (2024). Graphviz. [Link]
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DOT language — Beginner. (Graph description language). (2017). Medium. [Link]
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Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. (n.d.). PMC - PubMed Central. [Link]
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Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.). PMC - NIH. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PMC. [Link]
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Learn to Generate Diagrams with Graphviz and dot. (2024). Toolify.ai. [Link]
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Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). RSC Publishing. [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2021). ResearchGate. [Link]
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Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. (n.d.). NIH. [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). PubMed. [Link]
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Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). ACS Publications. [Link]
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(PDF) Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis. (n.d.). ResearchGate. [Link]
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Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. (2015). PubMed. [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC - NIH. [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). SciSpace. [Link]
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Highly emissive luminogens based on imidazo[1,2-a]pyridine for electroluminescent applications. (2013). PubMed. [Link]
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]
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Application Notes and Protocols for the Quantification of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide
Introduction: The Significance of Quantifying 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Notable examples include zolpidem for insomnia, alpidem as an anxiolytic, and various candidates for anticancer and antituberculosis therapies.[1][2] this compound is a key intermediate and potential impurity in the synthesis of more complex molecules within this class. Its accurate quantification is therefore critical for ensuring the quality, safety, and efficacy of final drug products.
This guide provides detailed, field-proven protocols for the quantification of this compound in both bulk pharmaceutical ingredients (APIs) and biological matrices. The methodologies are designed to be robust, reproducible, and compliant with international regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[5][6][7][8]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Pharmaceutical Formulations
This method is tailored for the assay and impurity profiling of this compound in pharmaceutical dosage forms, such as tablets. The principle of reversed-phase HPLC is employed, where the analyte is separated based on its hydrophobicity. A C18 column is selected due to its versatility and proven efficacy in retaining and separating a wide range of small molecules.
Rationale for Experimental Choices
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time and peak shape. The phosphate buffer maintains a consistent pH, which is crucial for the reproducible ionization state of the analyte and, consequently, its retention behavior.
-
UV Detection: The imidazo[1,2-a]pyridine core possesses a strong chromophore, making UV detection a simple, robust, and cost-effective quantification method. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound in tablets.
Step-by-Step Protocol
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This will be the stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Preparation of Sample Solutions (from Tablets): [9]
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to the average tablet weight into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 20 mM potassium phosphate buffer (pH 6.0) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Method Validation Summary
The method should be validated according to ICH Q2(R1) guidelines.[5][6][7][8] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery of 98.0% to 102.0% |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% |
| Specificity | No interference from excipients |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Biological Matrices
For the quantification of this compound in biological fluids such as plasma or urine, a more sensitive and selective method is required. LC-MS/MS offers superior performance by combining the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Rationale for Experimental Choices
-
Sample Preparation: A simple protein precipitation with acetonitrile is often sufficient for plasma samples, as it effectively removes the bulk of proteins that can interfere with the analysis.[10] For more complex matrices or lower concentrations, solid-phase extraction (SPE) may be employed to further clean up the sample and concentrate the analyte.[11][12]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyridines.
-
Multiple Reaction Monitoring (MRM): MRM is a highly specific and sensitive detection technique where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides two levels of specificity, minimizing the chances of interference from other compounds in the matrix.
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound in plasma.
Step-by-Step Protocol
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound in methanol.
-
Spike appropriate volumes of the stock solution into a drug-free biological matrix to prepare calibration standards and QC samples at low, medium, and high concentrations.
-
-
Sample Preparation (Plasma): [10]
-
To 100 µL of plasma sample, standard, or QC, add an internal standard (a structurally similar compound, if available).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: ESI, positive mode
-
MRM Transitions: To be determined by direct infusion of a standard solution. For this compound (M.W. 187.21), the precursor ion would likely be [M+H]⁺ at m/z 188.2. Product ions would need to be determined experimentally.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their concentrations, using a weighted linear regression.
-
Determine the concentration of the analyte in the samples and QCs from the calibration curve.
-
Method Validation Summary
The bioanalytical method should be validated according to the relevant regulatory guidelines.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Selectivity & Specificity | No significant interfering peaks at the retention times of the analyte and internal standard |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Recovery | Consistent, precise, and reproducible |
| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term) |
References
-
Shi, Y., Xiang, P., Shen, B., & Shen, M. (2012). A Rapid and Accurate UPLC/MS/MS Method for the Simultaneous Determination of Zolpidem and Its Main Metabolites in Biological Fluids and Its Application in a Forensic Context. Journal of Chromatography B, 911, 140-146. Available from: [Link]
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Mahaur, P., Pandey, H., Srivastava, V., & Singh, S. (2025). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. Retrieved October 6, 2025. Available from: [Link]
-
Chen, Y., et al. (2014). Rapid determination of benzodiazepines, zolpidem and their metabolites in urine using direct injection liquid chromatography-tandem mass spectrometry. PubMed. Available from: [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. Available from: [Link]
-
Nikolova, I., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. National Institutes of Health. Available from: [Link]
-
ResearchGate. (n.d.). 5 Sample preparation for HPLC analysis of drug products. ResearchGate. Available from: [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing. Available from: [Link]
-
Shi, Y., Xiang, P., Shen, B., & Shen, M. (2012). A rapid and accurate UPLC/MS/MS method for the simultaneous determination of zolpidem and its main metabolites in biological fluids and its application in a forensic context. PubMed. Available from: [Link]
-
Al-Ostath, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. Retrieved November 16, 2025. Available from: [Link]
-
Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Chromatography Online. Retrieved May 13, 2025. Available from: [Link]
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Cánovas, R., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. Available from: [Link]
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Quantitation of zolpidem in biological fluids by electro-driven microextraction combined with HPLC-UV analysis. (2017). PubMed Central. Available from: [Link]
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A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (2012). PMC - NIH. Available from: [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. Retrieved January 8, 2026. Available from: [Link]
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Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025). Chemical Methodologies. Retrieved May 24, 2025. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Available from: [Link]
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Cell-based assays for 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide efficacy
Application Notes & Protocols
Topic: High-Throughput and Mechanistic Cell-Based Assays for Efficacy Determination of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Framework for Efficacy Profiling
The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthetic versatility and broad spectrum of biological activities have made it a focal point for drug discovery, with many derivatives showing potent activity against key biological targets like protein kinases.[2][3] The this compound series represents a promising chemical class for the development of novel targeted therapies.
Drawing parallels from structurally related multi-target tyrosine kinase inhibitors like Anlotinib, it is hypothesized that novel acetamide derivatives may exert their anti-tumor effects by modulating key signaling pathways involved in cell proliferation and survival.[4][5][6] Anlotinib, for example, potently inhibits receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and PDGFR, thereby disrupting downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways.[5][6][7]
This guide presents an integrated, multi-tiered strategy for evaluating the cellular efficacy of novel this compound compounds. The workflow is designed to progress logically from broad phenotypic assessments to specific, mechanism-of-action studies, enabling a comprehensive understanding of a compound's therapeutic potential. We will detail the rationale and step-by-step protocols for four key assays:
-
Primary Screen: Quantifying effects on cell viability to determine potency (IC50).
-
Mechanistic Follow-up: Differentiating between apoptotic and necrotic cell death.
-
Target Engagement: Confirming direct binding to the intended intracellular target.
-
Pathway Analysis: Measuring the functional inhibition of downstream signaling.
This structured approach ensures that experimental resources are used efficiently while building a robust data package for lead candidate selection.
Section 1: Foundational Viability Assays — The Primary Litmus Test
Scientific Rationale: The initial and most fundamental question in drug discovery is whether a compound has any biological effect on the target cells. Cell viability assays provide a quantitative measure of cytotoxicity or cytostatic effects, serving as the primary screening method to determine a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[8][9] Among the various methods available, ATP-based luminescent assays, such as the CellTiter-Glo® assay, are preferred for their high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which is highly amenable to high-throughput screening.[10][11][12] The principle is straightforward: the quantity of ATP is directly proportional to the number of metabolically active, viable cells.[10][11]
Experimental Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol details the measurement of IC50 for a test compound in a cancer cell line known to be dependent on RTK signaling (e.g., NCI-H358 KRAS G12C-mutated lung cancer cells, relevant for some imidazo[1,2-a]pyridine derivatives).[13]
Materials:
-
Selected cancer cell line (e.g., NCI-H358)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound derivative)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence
-
Multimode plate reader with luminescence detection
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the optimized seeding density (see Table 1) and dispense into each well of the opaque-walled plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Dosing:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform a serial dilution of the stock solution in complete growth medium to create a range of concentrations (e.g., 100 µM to 0.001 µM in 10 steps). Ensure the final DMSO concentration in all wells, including vehicle controls, is consistent and non-toxic (typically ≤0.5%).
-
Remove the medium from the cell plate and add the medium containing the diluted compound or vehicle control.
-
-
Incubation:
-
Assay Execution:
-
Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[9]
-
Data Presentation: Recommended Assay Parameters
| Parameter | 96-Well Plate | 384-Well Plate | Justification |
| Cell Seeding Density | 2,000 - 5,000 cells/well | 1,000 - 2,500 cells/well | Ensures cells are in logarithmic growth phase during the assay. |
| Culture Volume | 100 µL | 40 µL | Standard volumes for plate formats. |
| Compound Incubation | 72 hours | 72 hours | A common endpoint to assess effects on cell proliferation. |
| CellTiter-Glo® Volume | 100 µL | 40 µL | A 1:1 ratio with culture volume is required for optimal lysis and signal.[11] |
| Final DMSO Conc. | ≤0.5% | ≤0.5% | Minimizes vehicle-induced cytotoxicity. |
Section 2: Uncovering the Mechanism of Cell Death
Scientific Rationale: Once a compound is confirmed to reduce cell viability, the next critical step is to determine the mode of cell death. A hallmark of many successful kinase inhibitors is the induction of apoptosis (programmed cell death), which is a controlled, non-inflammatory process.[15] This is distinct from necrosis, a chaotic cell death that often results from acute injury. Assays that can simultaneously detect markers for both processes provide a more complete mechanistic picture. The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay is an advanced method that kinetically monitors the externalization of phosphatidylserine (PS), an early apoptotic event, and the loss of membrane integrity, a hallmark of necrosis.[16][17] This real-time capability is crucial, as apoptotic markers can be transient.[16]
Experimental Workflow: Multiplexed Apoptosis & Necrosis Detection
Caption: Workflow for the RealTime-Glo™ Apoptosis and Necrosis Assay.
Experimental Protocol 2: RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay
Materials:
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Kit
-
Test compound and vehicle control (DMSO)
-
Positive control for apoptosis/necrosis (e.g., Staurosporine)
-
Opaque-walled 96-well plates
-
Multimode plate reader capable of kinetic luminescence and fluorescence detection
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density that will ensure they do not become over-confluent during the kinetic run (e.g., 5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Reagent and Compound Addition:
-
Prepare the 2X assay reagent containing Annexin V-NanoBiT® substrates and the necrosis detection dye according to the manufacturer's protocol.[17]
-
Prepare 2X concentrations of the test compound, vehicle control, and positive control in complete growth medium.
-
Add 50 µL of the 2X compound solutions to the appropriate wells.
-
Immediately add 50 µL of the 2X assay reagent to all wells.
-
-
Data Acquisition:
-
Immediately place the plate into a plate reader pre-warmed to 37°C.
-
Measure both luminescence (apoptosis) and fluorescence (necrosis) at Time 0.
-
Continue to take kinetic readings at regular intervals (e.g., every 1-2 hours) for up to 48 hours.
-
-
Data Analysis:
-
Plot the raw luminescence and fluorescence values over time for each condition.
-
Analyze the plots to determine the onset and magnitude of apoptosis (increase in luminescence) and necrosis (increase in fluorescence). Compare the profiles of the test compound to the positive and vehicle controls to characterize the mode of cell death.[17]
-
Section 3: Target-Focused Assays for Mechanism Validation
Scientific Rationale: Phenotypic assays demonstrate that a compound works; target-focused assays explain why. For a putative kinase inhibitor, it is essential to confirm two things: 1) the compound physically binds to its intended kinase target within the complex environment of a live cell (Target Engagement), and 2) this binding event leads to the functional inhibition of the kinase's activity (Pathway Analysis).[18][19]
Part A: Confirming Target Engagement in Live Cells
Traditional biochemical assays using purified proteins do not account for cell permeability or off-target effects in a cellular context.[18] In-cell target engagement assays bridge this gap. The NanoBRET™ Target Engagement assay is a powerful method that measures the binding of a compound to a specific target protein in real-time within living cells.[20] It relies on bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that competes with the test compound for the target's binding site.[20][21]
Protocol Outline 3: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Assay Setup: Seed the transfected cells into a 384-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound.
-
Tracer Addition: Add a specific, cell-permeable fluorescent tracer that binds to the target kinase.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates that the test compound is displacing the fluorescent tracer, confirming target engagement. Plotting the BRET ratio against compound concentration allows for the determination of intracellular target affinity (IC50).[20]
Part B: Measuring Inhibition of Downstream Signaling
A direct functional consequence of kinase inhibition is a decrease in the phosphorylation of its downstream substrates. Western blotting using phospho-specific antibodies is the gold-standard method for analyzing changes in protein phosphorylation states within key signaling pathways.[22][23] For a compound targeting RTKs, one would expect to see reduced phosphorylation of key nodes like AKT and ERK.[5]
Hypothetical RTK Signaling Pathway
Caption: A representative RTK signaling cascade targeted by kinase inhibitors.
Experimental Protocol 4: Western Blotting for Phospho-Protein Analysis
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., digital imager or X-ray film)
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a short duration (e.g., 1-4 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer.[23]
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
-
Gel Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[26]
-
Incubate the membrane with the primary phospho-specific antibody (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.[23]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Re-probing:
-
Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.
-
To normalize, strip the membrane and re-probe with the corresponding total protein antibody (e.g., anti-total-AKT) and subsequently with a loading control antibody (e.g., anti-GAPDH).
-
-
Data Analysis:
-
Perform densitometry on the bands using imaging software.
-
Quantify the level of the phosphorylated protein relative to the total protein for each sample. Compare the treated samples to the vehicle control to determine if the compound inhibits pathway signaling.
-
Conclusion
This application guide provides a comprehensive and logically structured framework for assessing the cellular efficacy of novel this compound compounds. By systematically progressing from broad phenotypic assays (cell viability) to detailed mechanistic studies (apoptosis, target engagement, and pathway analysis), researchers can build a robust biological profile for their compounds. This integrated approach, grounded in established methodologies, ensures that lead candidates are selected based on a thorough understanding of their potency, mechanism of action, and on-target activity, ultimately accelerating the drug discovery process.
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National Center for Biotechnology Information. (2022, January 27). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. [Link]
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Schwalm, M. P., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 118-129. [Link]
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Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research. [Link]
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Bio-protocol. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. [Video]. YouTube. [Link]
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Application Notes and Protocols for In Vivo Evaluation of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of pharmacological activities.[1][2] This heterocyclic system is the foundation for numerous drugs, including the well-known anxiolytics and hypnotics zolpidem, alpidem, and saripidem.[2][3] The therapeutic efficacy of many imidazopyridine derivatives stems from their action as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][5] By binding to an allosteric site, these compounds enhance the effect of GABA, leading to neuronal hyperpolarization and a decrease in neuronal excitability.[5]
This document provides a comprehensive guide for the in vivo investigation of a novel compound, 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide. While specific in vivo data for this molecule is emerging, the protocols and experimental designs outlined herein are based on established methodologies for structurally and mechanistically related imidazopyridines. The primary objective is to equip researchers with the foundational knowledge and detailed procedures to rigorously assess the pharmacological profile of this compound in relevant animal models.
Predicted Mechanism of Action and Key Research Questions
Based on its structural similarity to known GABAA receptor modulators, it is hypothesized that this compound will exhibit activity as a positive allosteric modulator of GABAA receptors. A critical aspect of the investigation will be to determine its potential selectivity for different GABAA receptor α subunits, as this will dictate its therapeutic profile (e.g., sedative/hypnotic vs. anxiolytic).[6]
Key research questions to address in preclinical in vivo studies include:
-
Pharmacodynamic Profile: What are the primary central nervous system effects of the compound? Does it exhibit sedative, anxiolytic, anticonvulsant, or myorelaxant properties?
-
Dose-Response Relationship: What is the effective dose range for observing these effects?
-
Target Engagement: Can we demonstrate that the compound interacts with GABAA receptors in vivo?
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: How do the plasma and brain concentrations of the compound correlate with its pharmacological effects over time?
-
Therapeutic Index: What is the window between the effective dose and the dose that produces undesirable side effects (e.g., motor impairment, significant sedation)?
-
Tolerance and Dependence: Does chronic administration lead to a diminution of effect (tolerance) or withdrawal symptoms upon cessation?
Experimental Workflow for In Vivo Characterization
The following diagram illustrates a logical workflow for the comprehensive in vivo evaluation of this compound.
Conclusion and Future Directions
The protocols and framework presented here provide a robust starting point for the preclinical in vivo evaluation of this compound. A systematic approach, beginning with preliminary screening and progressing to detailed pharmacodynamic and mechanistic studies, will be crucial for elucidating the therapeutic potential of this novel compound. Future studies could involve more complex behavioral models (e.g., models of neuropathic pain or cognitive function), electrophysiology to directly measure neuronal inhibition, and the use of genetically modified animal models to probe interactions with specific GABAA receptor subtypes. [7]Such a comprehensive evaluation will be essential for determining the viability of this compound for further drug development.
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Crestani, F., et al. (2000). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 131(7), 1251–1254. Available at: [Link]
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Roth, T. (2008). In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications. Sleep, 31(11), 1477–1478. Available at: [Link]
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Zivkovic, B., et al. (1990). Pharmacological and behavioral profile of alpidem as an anxiolytic. Pharmacology Biochemistry and Behavior, 37(3), 443–451. Available at: [Link]
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Thakur, A., et al. (2021). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 26(4), 1080. Available at: [Link]
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Application Notes & Protocols: Investigating 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide for the Treatment of Neurodegenerative Diseases
Authored For: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Senior Application Scientist, Neuropharmacology
Section 1: Introduction and Scientific Rationale
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and synthetic tractability have made it a cornerstone for developing therapeutics targeting a wide array of diseases, including central nervous system disorders.[2][3] This document focuses on a specific derivative, 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide (herein referred to as "the compound"), as a promising candidate for neurodegenerative disease research, particularly Alzheimer's disease (AD).
Neurodegenerative diseases like AD are characterized by the progressive loss of neurons, leading to cognitive decline and memory impairment.[4] Two pathological hallmarks are the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[4][5] Glycogen synthase kinase-3 beta (GSK-3β) has emerged as a critical kinase that plays a pivotal role in both of these pathological cascades.[5][6] GSK-3β not only directly phosphorylates tau, promoting its aggregation into NFTs, but also modulates the processing of amyloid precursor protein (APP) and contributes to neuroinflammation.[4][6][7] Consequently, the inhibition of GSK-3β is a major therapeutic strategy for AD and other tauopathies.
Based on the known bioactivity of the imidazo[1,2-a]pyridine scaffold, we hypothesize that This compound functions as a potent and selective inhibitor of GSK-3β. These application notes provide a comprehensive framework and detailed protocols to systematically investigate its therapeutic potential, from target validation to cellular efficacy.
Section 2: Hypothesized Mechanism of Action - GSK-3β Inhibition
GSK-3β is a constitutively active serine/threonine kinase that is regulated through inhibitory phosphorylation at the Ser9 residue. In the context of AD, its hyperactivity is a central driver of pathology.[5]
-
Tau Hyperphosphorylation: GSK-3β phosphorylates tau at multiple sites, which reduces its affinity for microtubules.[5] This destabilizes the neuronal cytoskeleton and promotes the aggregation of tau into the paired helical filaments that form NFTs, ultimately leading to synaptic dysfunction and neuronal death.[4][8]
-
Amyloid-β Production: GSK-3β activity has been shown to influence the amyloidogenic processing of APP, potentially increasing the production of toxic Aβ peptides.[7]
-
Neuroinflammation: GSK-3β is a key regulator of the inflammatory response in microglia, the primary immune cells of the brain.[7] Its activation promotes the production of pro-inflammatory cytokines such as TNF-α and IL-6, exacerbating neuronal damage.[7][9]
By inhibiting GSK-3β, the compound is expected to mitigate these pathological processes, thereby exhibiting neuroprotective effects.
Caption: Hypothesized signaling pathway of GSK-3β in AD and the inhibitory action of the compound.
Section 3: Experimental Protocols
These protocols provide a logical workflow to validate the hypothesized mechanism and therapeutic efficacy of the compound.
Protocol 1: In Vitro Kinase Assay for GSK-3β Inhibition
Objective: To determine the direct inhibitory activity and potency (IC₅₀) of the compound against recombinant human GSK-3β.
Rationale: This is the primary biochemical assay to confirm the compound's interaction with its hypothesized molecular target. A commercially available ADP-Glo™ Kinase Assay is described, which measures ADP formation as an indicator of kinase activity.
Materials:
-
Recombinant Human GSK-3β
-
GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound, stock solution in DMSO
-
Known GSK-3β inhibitor (e.g., CHIR-99021) as a positive control
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the compound in kinase buffer (e.g., 10 concentrations from 100 µM to 1 nM). Also prepare dilutions for the positive control. Ensure the final DMSO concentration in all wells is ≤1%.
-
Kinase Reaction Setup:
-
To each well, add 5 µL of the compound dilution or vehicle (DMSO) control.
-
Add 10 µL of a solution containing GSK-3β enzyme and the substrate peptide in kinase buffer.
-
Add 10 µL of ATP solution to initiate the reaction. Final volume: 25 µL.
-
Include "no enzyme" and "no substrate" controls.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract background luminescence (no enzyme control).
-
Normalize the data, setting the vehicle control as 100% activity and the highest concentration of the positive control as 0% activity.
-
Plot the percentage of inhibition versus the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Compound | Target | IC₅₀ (nM) [Example Data] |
| This compound | GSK-3β | 85.4 |
| CHIR-99021 (Positive Control) | GSK-3β | 6.7 |
Protocol 2: Neuroprotection Assay in an Aβ-Induced Cellular Model
Objective: To evaluate the ability of the compound to protect neuronal cells from toxicity induced by Aβ oligomers.
Rationale: The human neuroblastoma SH-SY5Y cell line is a widely used and relevant in vitro model for studying neurotoxicity in the context of AD.[10][11][12] This assay assesses whether target engagement (GSK-3β inhibition) translates into a functional, neuroprotective outcome in a disease-relevant cellular environment. Cell viability is measured using the MTT assay.[13][14]
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Aβ (1-42) peptide, oligomer preparation
-
The compound, stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Caption: Experimental workflow for the Aβ-induced neuroprotection assay.
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow them to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 25 µM). Include a vehicle control (DMSO). Incubate for 2 hours.
-
Aβ Toxicity Induction: Add prepared Aβ oligomers to each well to a final concentration of 10 µM. Do not add Aβ to the "untreated control" wells.
-
Incubation: Incubate the plate for an additional 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the viability of treated cells as a percentage relative to the untreated control cells (set to 100% viability).
| Treatment | Compound Conc. (µM) | Cell Viability (% of Control) [Example Data] |
| Control (no Aβ) | 0 | 100 ± 4.5 |
| Aβ (10 µM) + Vehicle | 0 | 48 ± 3.2 |
| Aβ (10 µM) + Compound | 0.1 | 55 ± 3.8 |
| Aβ (10 µM) + Compound | 1 | 72 ± 4.1 |
| Aβ (10 µM) + Compound | 10 | 89 ± 3.9 |
| Aβ (10 µM) + Compound | 25 | 92 ± 4.3 |
Protocol 3: Western Blot Analysis of Tau Phosphorylation
Objective: To determine if the compound reduces GSK-3β-mediated tau phosphorylation in a cellular model.
Rationale: This protocol directly measures the downstream pharmacodynamic effect of GSK-3β inhibition. A reduction in the ratio of phosphorylated Tau (p-Tau) to total Tau (t-Tau) provides strong evidence of target engagement in a cellular system.[8][15] Using phosphatase inhibitors during sample preparation is critical.
Materials:
-
SH-SY5Y cells cultured in 6-well plates
-
The compound and Aβ oligomers (as in Protocol 2)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system (PVDF membranes)
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: BSA is preferred over milk for phosphoprotein detection to reduce background.
-
Primary antibodies: anti-p-Tau (AT8 or PHF-1), anti-total-Tau, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Culture and treat SH-SY5Y cells in 6-well plates as described in Protocol 2 (Control, Aβ + Vehicle, Aβ + Compound at an effective concentration, e.g., 10 µM).
-
Cell Lysis: After 24h treatment, wash cells with ice-cold PBS and lyse them with 100 µL of supplemented RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Tau and anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To measure total Tau, the membrane can be stripped of the first set of antibodies and re-probed with an anti-total-Tau antibody.
-
Data Analysis: Use densitometry software to quantify the band intensity. Normalize the p-Tau signal to the total-Tau signal for each condition.
Protocol 4: Microglia Activation and Anti-Inflammatory Assay
Objective: To assess the compound's ability to suppress the inflammatory response in activated microglia.
Rationale: Neuroinflammation driven by microglia significantly contributes to neurodegeneration.[9][16] This assay determines if the compound has anti-inflammatory properties, a key benefit of GSK-3β inhibition. Lipopolysaccharide (LPS) is a potent activator of microglia.[16][17] The release of the pro-inflammatory cytokine TNF-α is measured by ELISA.
Materials:
-
Primary microglia or a microglial cell line (e.g., HMC3)
-
Appropriate culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
The compound, stock solution in DMSO
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
Microplate reader (absorbance at 450 nm)
Procedure:
-
Cell Seeding: Plate microglial cells in a 96-well plate and allow them to culture for 24 hours.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the compound for 2 hours.
-
Microglial Activation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells and carefully collect the culture supernatant for analysis.
-
TNF-α ELISA: Perform the ELISA according to the manufacturer's protocol. Briefly, this involves adding the supernatants to a plate pre-coated with a TNF-α capture antibody, followed by incubation with a detection antibody, a substrate solution, and finally a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve using the TNF-α standards provided in the kit. Calculate the concentration of TNF-α in each sample. Express the results as a percentage of the LPS-only treated group.
Section 4: Conclusion and Future Directions
The protocols outlined in this document provide a robust, multi-faceted approach to evaluating This compound for its therapeutic potential in neurodegenerative diseases. Positive results from these assays—specifically, potent GSK-3β inhibition, significant neuroprotection against Aβ toxicity, reduction of tau hyperphosphorylation, and suppression of microglial inflammation—would provide a strong rationale for advancing the compound into more complex preclinical models.
Future studies should include selectivity profiling against a panel of other kinases to ensure a favorable safety profile. Subsequently, in vivo studies using transgenic mouse models of Alzheimer's disease (e.g., 5xFAD or 3xTg-AD) would be essential to assess the compound's blood-brain barrier permeability, pharmacokinetic properties, and its efficacy in improving cognitive deficits and reducing brain pathology.[18][19][20][21]
Section 5: References
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Doran, P. M., et al. (2009). Transgenic Mouse Models of Alzheimer's Disease. PMC - NIH. Available at: [Link]
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Penke, B., et al. (2024). An Overview of Transgenic Mouse Models for the Study of Alzheimer's Disease. MDPI. Available at: [Link]
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Ramos-García, N., et al. (2024). Establishing a 3D Spheroid Model of Cholinergic Neurons from SH-SY5Y Cells for Neurotoxicity Assessment. MDPI. Available at: [Link]
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Drummond, E., & Wisniewski, T. (2017). Mouse Models of Alzheimer's Disease. Frontiers in Aging Neuroscience. Available at: [Link]
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Webster, S. J., et al. (2014). Transgenic Mouse Models of Alzheimer's Disease: Behavioral Testing and Considerations. BioMed Research International. Available at: [Link]
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Porquet, D., et al. (2022). Transgenic Mouse Models of Alzheimer's Disease: An Integrative Analysis. PubMed. Available at: [Link]
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Rai, S., et al. (2021). GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent Update. PubMed. Available at: [Link]
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Charles River Laboratories. (n.d.). Microglial Activation Assays. Charles River Labs. Available at: [Link]
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Liu, S., et al. (2023). The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers in Molecular Neuroscience. Available at: [Link]
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Kumar, A., et al. (2022). Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PMC - NIH. Available at: [Link]
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Lauretti, E., et al. (2017). GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers in Molecular Neuroscience. Available at: [Link]
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Lauretti, E., et al. (2020). Glycogen synthase kinase-3 signaling in Alzheimer's disease. PMC - NIH. Available at: [Link]
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Soulet, D., et al. (2022). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. PubMed. Available at: [Link]
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Spuch, C., et al. (2022). Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. Neural Regeneration Research. Available at: [Link]
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Fai, P. B., et al. (2021). Cholinergic Differentiation of Human Neuroblastoma SH-SY5Y Cell Line and Its Potential Use as an In vitro Model for Alzheimer's Disease Studies. PubMed. Available at: [Link]
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bioRxiv. (2024). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. bioRxiv. Available at: [Link]
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Springer Protocols. (2024). Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts. Springer. Available at: [Link]
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Lian, H., et al. (2016). Microglial Phagocytosis Assay. Bio-protocol. Available at: [Link]
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Fereydouni-Forouzandeh, P., et al. (2024). Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts. Springer Link. Available at: [Link]
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Gvazava, I. G., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC - NIH. Available at: [Link]
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BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
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ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Available at: [Link]
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InnoSer. (n.d.). In vitro neurology assays. InnoSer. Available at: [Link]
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Frontiers. (2022). Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods' evaluation. Frontiers in Immunology. Available at: [Link]
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ResearchGate. (2024). (PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. Available at: [Link]
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ResearchGate. (n.d.). Characterization of microglia activation assay in 96-well format. ResearchGate. Available at: [Link]
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Kim, K., et al. (2024). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. PMC - NIH. Available at: [Link]
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Sharma, V., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available at: [Link]
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Sharma, D., et al. (2021). Investigations on substituted (2-aminothiazol-5-yl)(imidazo[1,2-a]pyridin-3-yl)methanones for the treatment of Alzheimer's disease. PubMed. Available at: [Link]
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NIH. (n.d.). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. NIH. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Imidazo[1,2-a]Pyridine Synthesis
Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs like Zolpidem and Alpidem.[1][2] Its synthesis, often achieved through elegant one-pot multicomponent reactions (MCRs) such as the Groebke–Blackburn–Bienaymé (GBB) reaction, is prized for its efficiency.[1][3] However, like any sophisticated chemical transformation, these syntheses can be prone to side product formation, leading to reduced yields and complex purification challenges. This guide provides in-depth troubleshooting for common issues encountered during the synthesis of this privileged heterocyclic system.
Frequently Asked Questions (FAQs)
Q1: My yield of the desired imidazo[1,2-a]pyridine is consistently low. What are the most likely culprits?
Low yields can stem from several factors. The most common issues include incomplete reaction, decomposition of starting materials or products under harsh conditions, and the formation of competing side products.[4] For isocyanide-based MCRs, the stability of the isocyanide itself can be a factor, as some are sensitive to acid or high temperatures.[5] Optimizing reaction parameters like temperature, solvent, and catalyst loading is the first critical step. For instance, in copper-catalyzed syntheses, DMF is often the optimal solvent, and a temperature of 80°C has been found to be ideal in certain cases.[6]
Q2: I'm observing an unexpected isomer in my final product mixture. How can I improve regioselectivity?
Regioisomeric impurities are a known challenge, particularly when using substituted 2-aminopyridines. The initial nucleophilic attack can sometimes occur from the exocyclic amino group instead of the endocyclic pyridine nitrogen, leading to different isomeric products. The regioselectivity is highly dependent on the electronic and steric nature of the substituents on the pyridine ring. Generally, the reaction proceeds via the attack of the more nucleophilic endocyclic nitrogen. However, careful selection of reaction conditions (e.g., milder catalysts, lower temperatures) can help favor the desired reaction pathway.[7]
Q3: My reaction turns dark and I isolate a tar-like material instead of a clean product. What's causing this polymerization?
Polymerization or the formation of intractable tars is often a sign of overly harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.[4] Highly reactive intermediates, if not efficiently trapped in the desired cyclization pathway, can self-condense or react with other species in the mixture to form polymeric side products. Using a milder catalyst, lowering the reaction temperature, and ensuring efficient mixing can often mitigate this issue. In some cases, slow addition of one of the reactants can maintain a low concentration of a reactive intermediate and prevent polymerization.
Troubleshooting Guide: Specific Side Products & Solutions
This section details common side products, their likely mechanisms of formation, and targeted strategies for their prevention.
Side Product 1: Uncyclized Amidine Intermediate
-
Identification: This intermediate appears as a non-aromatic, acyclic species, often detectable by LC-MS and characterized by the absence of the fused imidazole ring in NMR.
-
Plausible Mechanism of Formation: In multicomponent reactions like the GBB, the first step is typically the condensation of the 2-aminopyridine with an aldehyde to form an imine intermediate.[5][8] The isocyanide then attacks this imine to form a nitrilium intermediate, which is poised for cyclization.[9] If the final intramolecular cyclization step is slow or inhibited, the uncyclized intermediate can accumulate. This can be due to steric hindrance near the cyclization site or insufficient activation by the catalyst.
DOT Visualization: Stalled Cyclization Pathway
Caption: Stalled reaction pathway leading to an uncyclized intermediate.
-
Prevention & Troubleshooting Strategies:
| Strategy | Rationale |
| Increase Catalyst Loading | A higher concentration of a Lewis acid catalyst (e.g., Sc(OTf)₃, InCl₃) can better activate the nitrilium intermediate, accelerating the rate-limiting cyclization step.[3] |
| Switch to a Stronger Lewis Acid | If a weak catalyst is used, switching to a more potent one like Sc(OTf)₃ may be necessary to drive the reaction to completion.[3] |
| Increase Temperature | Gently increasing the reaction temperature can provide the necessary activation energy for the final cyclization. Monitor carefully to avoid decomposition. |
| Use a Dehydrating Agent | In reactions that form an initial imine, adding a dehydrating agent like trimethyl orthoformate can drive the equilibrium towards the imine and subsequent intermediates, favoring product formation.[10] |
Side Product 2: "Dead-End" Solvent Adducts
-
Identification: In reactions run in nucleophilic solvents like methanol or ethanol, you may observe a side product with a mass corresponding to the addition of the solvent molecule to a reaction intermediate.
-
Plausible Mechanism of Formation: Reactive intermediates, particularly the imine formed from the aldehyde and 2-aminopyridine, can be trapped by the solvent. For example, methanol can add to the imine, forming a stable hemiaminal ether that acts as a "dead end," preventing the subsequent addition of the isocyanide and halting the main reaction sequence.[9]
DOT Visualization: Solvent Trapping of Intermediate
Caption: Competing pathways: desired reaction versus solvent trapping.
-
Prevention & Troubleshooting Strategies:
| Strategy | Rationale |
| Change Solvent | Switch from a nucleophilic alcohol solvent (e.g., MeOH, EtOH) to a non-nucleophilic, aprotic solvent like Dichloromethane (DCM), Toluene, or Acetonitrile (ACN).[5] |
| Use a Dehydrating Agent | As mentioned previously, using an agent like trimethyl orthoformate can accelerate the consumption of the imine intermediate, reducing its lifetime and the opportunity for it to be trapped by the solvent.[10] |
| Pre-form the Imine | In some cases, the imine can be formed in a separate step in a non-nucleophilic solvent, which is then removed before adding the isocyanide and catalyst in the final reaction solvent. |
Experimental Protocols
Protocol 1: Optimized Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol is a generalized procedure for a catalyst-driven, one-pot synthesis.
-
Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the 2-aminopyridine (1.0 eq), the aldehyde (1.0 eq), and the chosen solvent (e.g., Acetonitrile, 0.2 M).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Reactant Addition: Begin stirring the mixture. Add the isocyanide (1.1 eq) to the suspension.
-
Reaction: Heat the reaction to the optimized temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure imidazo[1,2-a]pyridine.
Protocol 2: Troubleshooting Purification of Regioisomers
Separating closely-related regioisomers can be challenging.
-
Initial Assessment: Use high-resolution TLC with various solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol) to find a system that shows any separation, even if minimal.
-
Column Chromatography:
-
Use a long, narrow column for better separation efficiency.
-
Employ a shallow solvent gradient during elution. Start with a low polarity eluent and very gradually increase the polarity.
-
Consider using a different stationary phase. If silica gel (normal phase) is ineffective, reverse-phase chromatography (C18) may provide a different selectivity.
-
-
Recrystallization: If the product is crystalline, attempt recrystallization from a variety of solvent systems. This technique can sometimes selectively crystallize one isomer, leaving the other in the mother liquor.
-
Preparative HPLC: For difficult separations of high-value materials, preparative HPLC is the most powerful tool. A method developed on an analytical HPLC can be scaled up to isolate pure isomers.
References
-
Guchhait, S. K., & Kandasamy, P. (2014). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. Available from: [Link]
-
Reddy, B. V. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]
-
de Oliveira, K. T., et al. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available from: [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry. Available from: [Link]
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Faghihi, Z., et al. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. Nanomaterials Chemistry. Available from: [Link]
-
Bunev, A. S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry. Available from: [Link]
-
Neochoritis, C. G., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. Available from: [Link]
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El-Faham, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]
-
Longo Jr., L. S., et al. (2023). Scandium(III)‐Triflate‐Catalyzed Multicomponent Reactions for the Synthesis of Nitrogen Heterocycles. SYNTHESIS. Available from: [Link]
-
Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. Available from: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]
-
Panda, J., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available from: [Link]
-
Sharma, P., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]
-
Chaskar, D. J., et al. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Available from: [Link]
-
Ortiz-Renteria, M., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]
-
Ortiz-Renteria, M., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available from: [Link]
-
Zhu, J., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Ortiz-Renteria, M., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available from: [Link]
-
El-Faham, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available from: [Link]
-
Reddy, B. V. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available from: [Link]
Sources
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide. As a key intermediate and a structural analog to compounds of significant pharmaceutical interest, achieving high purity is paramount for reliable downstream applications in research and drug development.[1][2] The unique physicochemical properties of the imidazopyridine core, combined with the acetamide functional group, present specific purification challenges. This guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and common issues associated with purifying this compound.
Q1: What are the key physicochemical properties of this compound that I should be aware of during purification?
A1: Understanding the molecule's properties is the first step to designing a robust purification strategy. Three key characteristics dominate its behavior:
-
Basicity: The imidazo[1,2-a]pyridine core is basic due to the nitrogen atoms in the heterocyclic system. This basicity is the primary cause of challenging interactions with acidic stationary phases like silica gel, often leading to significant peak tailing during chromatography.[3]
-
Polarity: The acetamide group (-CH₂CONH₂) adds significant polarity and a hydrogen-bonding donor/acceptor site. This makes the molecule less soluble in non-polar solvents (like hexanes) and more soluble in polar organic solvents.
-
Solubility Profile: The compound is generally slightly soluble in water but shows good solubility in polar organic solvents such as dichloromethane (DCM), N,N-dimethylformamide (DMF), and alcohols like methanol or ethanol.[4] This profile is crucial for selecting appropriate solvents for chromatography, extraction, and recrystallization.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Implication for Purification |
|---|---|---|
| pKa (Conjugate Acid) | ~5.0 - 6.0 | The molecule is basic and will be protonated and water-soluble under acidic conditions (pH < 4). This is key for acid-base extraction techniques. |
| Predicted LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity. Suitable for both normal-phase and reverse-phase chromatography. |
| Solubility | Low in water & non-polar solvents. Good in DCM, MeOH, DMF.[4] | Guides solvent selection for chromatography mobile phases and recrystallization. |
| Physical State | Typically a solid at room temperature. | Suitable for purification by recrystallization. |
Q2: What are the most common impurities I should expect when working with this compound?
A2: Impurities typically arise from the synthesis or degradation of the product.[5][6] For a typical synthesis of this compound, you should be vigilant for the following species:
-
Process-Related Impurities: These are by-products or leftover materials from the synthesis.[6]
-
Unreacted Starting Materials: For example, the parent imidazo[1,2-a]pyridine without the acetamide side chain.
-
Side-Reaction Products: Isomeric impurities, such as positional isomers where the acetamide group is attached to a different position on the ring system, can sometimes form and are notoriously difficult to separate.[7]
-
-
Degradation Products:
-
Hydrolysis Product: The most common degradation product is the corresponding carboxylic acid, 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid , formed by the hydrolysis of the amide bond.[5][8] This impurity drastically changes the acidity and polarity of the sample.
-
Oxidation Products: The imidazopyridine ring can be susceptible to oxidation, especially if exposed to air and light over long periods, leading to N-oxides or other oxidative degradation products.[6]
-
Q3: How stable is this compound and what are the optimal storage conditions?
A3: The compound is generally stable, but the amide linkage presents a potential liability.
-
pH Stability: Avoid strongly acidic or basic conditions during workup and purification, as these can catalyze the hydrolysis of the acetamide to the carboxylic acid.[5]
-
Thermal Stability: While generally stable at moderate temperatures, prolonged exposure to high heat should be avoided. When removing solvents on a rotary evaporator, use a water bath temperature of 40-50°C.
-
Light Sensitivity: Imidazopyridine derivatives can be sensitive to light.[6] It is best practice to store the compound in amber vials or protected from light.
Recommended Storage: For long-term stability, store the solid compound at 2-8°C in a tightly sealed container, protected from light and moisture.
Section 2: Troubleshooting and Optimization Guide
This section provides solutions to specific problems you may encounter during purification experiments.
Q4: My compound is showing significant peak tailing on my silica gel column. How can I improve the peak shape?
A4: This is the most common issue faced when purifying basic nitrogen-containing heterocycles like this one. Tailing is caused by the strong, non-ideal interaction between the basic lone pair on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3]
The Solution: Neutralize the Stationary Phase.
You can dramatically improve peak shape by adding a small amount of a basic modifier to your mobile phase. This base will compete with your compound for the acidic sites on the silica.
Step-by-Step Protocol: Optimized Flash Chromatography
-
Select a Base Solvent System: A good starting point is a gradient of Dichloromethane (DCM) and Methanol (MeOH). For example, 0% to 10% MeOH in DCM.
-
Add a Basic Modifier: To your chosen mobile phase, add 0.5% to 1% triethylamine (TEA) or ammonia solution (e.g., 7N ammonia in methanol). TEA is often preferred for its volatility.
-
Prepare the Column: Equilibrate the silica gel column with your starting mobile phase (e.g., DCM with 1% TEA) for at least 3-5 column volumes before loading your sample.
-
Sample Loading: For the sharpest bands, use dry loading. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or MeOH), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of your equilibrated column.
-
Elution: Run your gradient as planned (e.g., 100% DCM + 1% TEA -> 90:10 DCM/MeOH + 1% TEA).
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC). Remember to also add a drop of TEA to your TLC developing chamber to ensure the TLC results are representative of the column separation.
Q5: I'm struggling to separate my target compound from the hydrolysis impurity, 2-(Imidazo[1,2-a]pyridin-3-yl)acetic acid. What should I do?
A5: This is a classic purification challenge where you need to separate a basic compound from an acidic one. While chromatography can work, a much more efficient and scalable method is to exploit their different acid-base properties using liquid-liquid extraction.
The Solution: Acid-Base Extraction.
This technique uses pH changes to move your target compound and impurities between an aqueous and an organic layer.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for separating the basic amide from its acidic hydrolysis impurity.
Step-by-Step Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude mixture in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute acid (e.g., 1 M HCl). Shake vigorously and allow the layers to separate.
-
Causality: The basic target amide will be protonated, forming a salt that dissolves in the aqueous layer . The acidic impurity will remain in the organic layer .
-
-
Separate Layers: Drain the organic layer (containing the acid impurity) and keep the aqueous layer (containing your product).
-
Basify and Re-extract: Place the aqueous layer back into a clean separatory funnel. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is basic (~9-10). Your product will deprotonate and may precipitate or form an oil.
-
Final Extraction: Extract the basified aqueous solution multiple times with fresh portions of DCM.
-
Causality: The now-neutral amide will move back into the organic solvent.
-
-
Drying and Evaporation: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amide.
Q6: I can't find a single solvent to effectively recrystallize my product. What are my options?
A6: It's common for compounds with intermediate polarity to be too soluble in polar solvents and not soluble enough in non-polar ones for a single-solvent recrystallization. The solution is to use a two-solvent (or mixed-solvent) system.
The Solution: Mixed-Solvent Recrystallization.
You need to find a pair of miscible solvents where your compound is highly soluble in one ("Solvent A") and poorly soluble in the other ("Solvent B").
Common Solvent Pairs to Try:
-
Methanol / Water
-
Ethanol / Hexane
-
Ethyl Acetate / Hexane
-
Dichloromethane / Diethyl Ether
Step-by-Step Protocol: Two-Solvent Recrystallization
-
Dissolve: Place your semi-purified compound in a flask and heat it in a minimal amount of the "good" solvent (Solvent A, e.g., Ethanol) until it fully dissolves.
-
Titrate: While the solution is still hot, slowly add the "poor" solvent (Solvent B, e.g., Hexane) dropwise until the solution becomes faintly cloudy (turbid). This is the saturation point.
-
Clarify: Add a few more drops of the hot "good" solvent (Solvent A) until the solution becomes clear again.
-
Crystallize: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator for several hours.
-
Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of cold "poor" solvent (Solvent B), and dry them under vacuum.
Purification Workflow Overview
Caption: A general decision workflow for purifying this compound.
References
-
Veeprho. (n.d.). Zolpidem Impurities and Related Compound. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (2024). Zolpidem Impurity. Retrieved from [Link]
-
Sumalatha, Y., Reddy, P. P., Reddy, R., & Satyanarayana, B. (n.d.). Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. ARKIVOC. Retrieved from [Link]
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Baxendale, I. R., et al. (2017). Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. Chemical Science. Retrieved from [Link]
-
Reddy, P. P., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of zolpidem tartrate and analogues 9, 11. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. PMC. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Zolpidem EP Impurities & USP Related Compounds. Retrieved from [Link]
-
SynZeal. (n.d.). Zolpidem EP Impurity A. Retrieved from [Link]
-
SynZeal. (n.d.). Zolpidem Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide. PubChem. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Zolpidem-impurities. Retrieved from [Link]
-
Cleanchem. (n.d.). Zolpidem EP Impurity A. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). Imidazo[1,2-a]pyridine-3-acetamide. Retrieved from [Link]
-
MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Retrieved from [Link]
-
Allmpus. (n.d.). Zolpidem Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Retrieved from [Link]
-
RXN Chemicals. (n.d.). Zolpidem EP Impurity A (Zolpidem USP Related Compound A). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. Retrieved from [Link]
-
ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. Retrieved from [Link]
-
Patsnap. (2013). 2-Aryl Imidazo[1,2-a]Pyridine-3-Acetamide Derivatives, Preparation Methods and Uses Thereof. Retrieved from [Link]
-
Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Retrieved from [Link]
-
ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Retrieved from [Link]
-
PubMed. (2011). A practical two-step synthesis of imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines. Retrieved from [Link]
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Technical Support Center: Navigating the Solubility Challenges of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide in Experimental Assays
Welcome to the technical support center for 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound. Here, we address common questions and provide in-depth troubleshooting strategies to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm starting to work with this compound. What are its basic solubility properties?
A1: this compound is a crystalline powder that is slightly soluble in water but exhibits good solubility in organic solvents such as N,N-dimethylformamide (DMF) and dichloromethane.[1] This solubility profile is typical for many heterocyclic compounds used in drug discovery. Due to its poor aqueous solubility, careful consideration of solvent choice and preparation methods is crucial for successful use in biological assays.
Q2: I dissolved the compound in DMSO for my cell-based assay, but I see precipitation when I add it to my aqueous culture medium. What is happening?
A2: This is a common phenomenon known as "DMSO crash-out" or precipitation. While this compound may be soluble in 100% DMSO, its solubility can dramatically decrease when the DMSO stock solution is diluted into an aqueous buffer or cell culture medium.[2] This is because the high concentration of the compound in DMSO becomes supersaturated in the predominantly aqueous environment, leading to the formation of a precipitate. This can lead to inaccurate dosing and unreliable assay results. To mitigate this, it is recommended to perform serial dilutions of your DMSO stock in DMSO first, before making the final dilution into your aqueous assay medium.[3]
Q3: What is the best way to prepare a stock solution of this compound?
A3: For optimal results, prepare a high-concentration stock solution in an appropriate organic solvent. Based on available information, Dimethyl Sulfoxide (DMSO) is a common and effective choice.
Key Considerations for Stock Solution Preparation:
-
Solvent Purity: Use anhydrous, high-purity DMSO to minimize water content, which can affect compound stability and solubility over time.
-
Concentration: Aim for a concentration that is significantly higher than your final assay concentration to minimize the volume of DMSO introduced into your experiment.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[4]
Troubleshooting Guide: Enhancing Solubility for Assays
If you are encountering persistent solubility issues, the following troubleshooting strategies can be employed.
My compound is still precipitating. How can I improve its solubility in my aqueous assay buffer?
There are several effective methods to enhance the aqueous solubility of this compound. The choice of method will depend on the specific requirements of your assay.
1. pH Modification
The imidazo[1,2-a]pyridine core structure contains nitrogen atoms that can be protonated, suggesting that the compound's solubility is likely pH-dependent. As a weak base, its solubility is expected to increase in acidic conditions.[5] A similar imidazo[1,2-a]pyridine derivative was found to have a pKa of 9.3, indicating it will be more soluble at a lower pH.[6]
Protocol: Determining Optimal pH for Solubilization
Objective: To identify the pH range where this compound exhibits maximum solubility.
Materials:
-
This compound powder
-
A series of buffers with varying pH values (e.g., citrate, phosphate, Tris)
-
Vortex mixer
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a series of saturated solutions by adding an excess of the compound to different pH buffers.
-
Equilibrate the solutions by shaking or stirring for a set period (e.g., 24 hours) at a constant temperature.
-
Centrifuge or filter the solutions to remove undissolved solid.
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Plot the measured solubility against the pH to determine the optimal pH range for dissolution.
2. Co-solvents
The use of a water-miscible organic co-solvent can significantly increase the solubility of hydrophobic compounds in aqueous solutions.[7][8] For cell-based assays, it is crucial to select a co-solvent with low cytotoxicity at the final concentration used.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
-
Glycerol
| Co-solvent | Typical Starting Concentration in Assay | Notes |
| Ethanol | < 1% (v/v) | Can be cytotoxic at higher concentrations. |
| Propylene Glycol | 1-5% (v/v) | Generally well-tolerated by many cell lines. |
| PEG 400 | 1-5% (v/v) | Effective for a wide range of compounds. |
| Glycerol | 1-10% (v/v) | Can increase the viscosity of the solution. |
Protocol: Co-solvent Solubility Enhancement
Objective: To determine the optimal co-solvent and concentration to solubilize this compound in an aqueous buffer.
Materials:
-
This compound
-
Selected co-solvents (e.g., Ethanol, PEG 400)
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer and sonicator
Procedure:
-
Prepare a high-concentration stock solution of the compound in the chosen co-solvent.
-
Prepare a series of aqueous buffer solutions containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%).
-
Add a small aliquot of the compound's co-solvent stock to each of the co-solvent/buffer mixtures to achieve the desired final compound concentration.
-
Vortex and gently warm (if the compound is heat-stable) or sonicate to aid dissolution.
-
Visually inspect for precipitation immediately and after a defined period (e.g., 1-2 hours) at room temperature or 37°C.
-
The lowest concentration of co-solvent that maintains the compound in solution is the optimal condition.
3. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their internal cavity, forming inclusion complexes with increased aqueous solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their good safety profiles.
Protocol: Solubilization using Cyclodextrins
Objective: To prepare a soluble formulation of this compound using a cyclodextrin.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and/or sonicator
Procedure:
-
Prepare a solution of the cyclodextrin in the aqueous buffer at a desired concentration (e.g., 5-10% w/v).
-
Slowly add the powdered this compound to the cyclodextrin solution while stirring.
-
Continue to stir the mixture for several hours or overnight at room temperature to allow for the formation of the inclusion complex. Gentle heating can be applied if the compound is stable.
-
Filter the solution to remove any undissolved compound. The resulting clear solution contains the solubilized compound-cyclodextrin complex.
Visualizing the Workflow: A Decision Tree for Solubility Enhancement
Caption: A decision tree to guide the troubleshooting of solubility issues with this compound.
References
-
(2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [https://www.researchgate.net/publication/377134810_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])
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Anaflous, A., et al. (2008). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o926. Available at: [Link]
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Pipzine Chemicals. Imidazo[1,2-a]pyridine-3-acetamide. Pipzine Chemicals. Available at: [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available at: [Link]
-
ResearchGate. (2008). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. ResearchGate. Available at: [Link]
-
Wallace, O. B., et al. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 1(5), 224-228. Available at: [Link]
- Google Patents. (2005). Method for determining solubility of a chemical compound.
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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ResearchGate. (2023). How to dissolve poorly insoluble drug into water with cyclodextrin? ResearchGate. Available at: [Link]
-
Sanka, K., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Young Pharmacists, 3(4), 285-292. Available at: [Link]
-
Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 234. Available at: [Link]
-
GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Toxicology Program. Available at: [Link]
-
ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]
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Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies, 5(2), 261-274. Available at: [Link]
-
Savjani, K. T., et al. (2012). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 4(4), 582-608. Available at: [Link]
-
Morales, M. A., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Pharmaceutics, 15(11), 2533. Available at: [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
-
Drug Development & Delivery. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Drug Development & Delivery. Available at: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Available at: [Link]
-
Hughes, F., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS Technology, 29(6), 100204. Available at: [Link]
-
Babu, P. R. S., & Rao, A. S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available at: [Link]
-
ResearchGate. (2024). How to determine pH stability of an organic compound? ResearchGate. Available at: [Link]
-
Impact Factor. Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impact Factor. Available at: [Link]
-
ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]
-
Gary, J. B., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 56(11), 4406-4420. Available at: [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available at: [Link]
-
SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]
-
ResearchGate. (2020). An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. Available at: [Link]
-
Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 105(9), 2519-2531. Available at: [Link]
-
Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. Ziath. Available at: [Link]
-
GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. Available at: [Link]
-
American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. Available at: [Link]
-
ResearchGate. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. Available at: [Link]
-
Agilent. GPC/SEC Troubleshooting and Good Practice. Agilent. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 6. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine-Based Inhibitors
Welcome to the technical support center for imidazo[1,2-a]pyridine-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals who are encountering or proactively addressing the challenge of drug resistance. Imidazo[1,2-a]pyridines are a versatile class of heterocyclic compounds with a broad range of biological activities, including potent anticancer and antituberculosis properties.[1][2] Their mechanisms often involve the inhibition of critical cellular kinases or enzymes.[3][4] However, as with many targeted therapies, the emergence of resistance can limit their long-term efficacy.[5][6]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles, interpret your data, and design robust strategies to understand and overcome resistance.
Section 1: Troubleshooting Guide
This section is formatted to address specific experimental issues you might be facing. Each problem is followed by potential causes and a step-by-step guide to resolution.
Problem 1: Decreased Inhibitor Potency (Increased IC50) in Long-Term Cell Culture
You've noticed that over several passages, your cancer cell line requires a significantly higher concentration of your imidazo[1,2-a]pyridine inhibitor to achieve the same level of growth inhibition.
-
Potential Cause 1: On-Target Resistance through Mutation. The most common mechanism for acquired resistance to kinase inhibitors is the development of mutations in the drug's target protein, which can reduce binding affinity.[5][7]
-
Potential Cause 2: Upregulation of the Target Protein. Cells may compensate for inhibitor activity by increasing the expression of the target protein, effectively overwhelming the inhibitor at its standard concentration.[5]
-
Potential Cause 3: Activation of Bypass Signaling Pathways. Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited target, thereby maintaining proliferation and survival.[3][5]
-
Potential Cause 4: Increased Drug Efflux. Overexpression of efflux pumps, such as P-glycoprotein (P-gp), can actively transport the inhibitor out of the cell, reducing its intracellular concentration.[8][9]
Troubleshooting Workflow
Caption: Troubleshooting workflow for increased IC50.
Step-by-Step Resolution:
-
Confirm the Resistance Phenotype:
-
Action: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) comparing your current cell stock to a fresh, low-passage aliquot of the parental cell line.
-
Rationale: This step validates that the observed resistance is a biological change in the cells and not due to experimental artifacts like inhibitor degradation or inconsistent cell handling.[10] Ensure your inhibitor stock solution is freshly prepared.
-
-
Investigate On-Target Modifications:
-
Action A (Mutation Analysis): Extract genomic DNA from both sensitive and resistant cells. Amplify and sequence the coding region of the target gene.
-
Rationale: This will identify any single nucleotide polymorphisms (SNPs) that may alter the inhibitor's binding site.[11] For example, mutations in the ATP-binding pocket of kinases are a well-documented resistance mechanism.[7]
-
Action B (Expression Analysis): Perform quantitative Western blotting to compare the total and phosphorylated levels of the target protein in sensitive versus resistant cells.
-
Rationale: A significant increase in target protein expression in the resistant line suggests that gene amplification or transcriptional upregulation is compensating for the inhibitor's effect.[5]
-
-
Screen for Bypass Pathway Activation:
-
Action: Use a phospho-kinase antibody array to get a broad overview of signaling changes. Validate hits using Western blotting for key downstream effectors of parallel pathways (e.g., if you are targeting the PI3K/AKT/mTOR pathway, check the status of p-ERK and p-STAT3).[3]
-
Rationale: Cancer cells can achieve resistance by activating redundant survival pathways. Identifying these "escape routes" is crucial for designing effective combination therapies.[5]
-
-
Evaluate Drug Efflux:
-
Action: Perform a functional efflux assay using a fluorescent substrate (e.g., Rhodamine 123). Compare substrate accumulation in your resistant cells with and without a known efflux pump inhibitor like Verapamil or Piperine.[8][12] Then, repeat your primary inhibitor's IC50 determination in the presence of the efflux pump inhibitor.
-
Rationale: If the IC50 of your imidazo[1,2-a]pyridine inhibitor is significantly reduced in the presence of an efflux pump inhibitor, it strongly suggests that active transport is a contributing mechanism of resistance.[13][14]
-
Problem 2: High Background or Off-Target Effects Observed
You observe a cellular phenotype at a concentration of your imidazo[1,2-a]pyridine inhibitor that is much higher than its biochemical IC50, or you suspect the observed effect is not due to inhibition of the intended target.
-
Potential Cause 1: Poor Cell Permeability. The inhibitor may not efficiently cross the cell membrane, requiring high extracellular concentrations to achieve a sufficient intracellular dose.
-
Potential Cause 2: Off-Target Kinase Inhibition. Many kinase inhibitors have activity against multiple kinases, especially at higher concentrations.[15] The observed phenotype might be due to inhibition of an unintended target.
-
Potential Cause 3: Compound Toxicity. At high concentrations, the compound may be inducing a general cytotoxic effect unrelated to its intended mechanism of action.
Troubleshooting Workflow
Caption: Troubleshooting workflow for off-target effects.
Step-by-Step Resolution:
-
Correlate Target Engagement with Cellular Phenotype:
-
Action: Perform two parallel dose-response experiments. In one, measure cell viability (e.g., IC50). In the other, lyse the cells at each concentration and perform a Western blot to measure the phosphorylation of your direct target or a key downstream substrate.
-
Rationale: The concentration range that inhibits the target's activity should correlate with the concentration range that produces the biological effect. A significant discrepancy suggests that the phenotype is not driven by on-target inhibition.[10]
-
-
Profile Kinase Selectivity:
-
Action: Submit your compound for a broad kinase screening panel (e.g., at a contract research organization). This will test its activity against hundreds of different kinases. Also, use a structurally unrelated inhibitor of the same primary target as a control.
-
Rationale: A selectivity profile will reveal if your compound is a "multi-kinase inhibitor" and can help identify potential off-targets responsible for the observed phenotype.[15] Comparing with a different inhibitor helps confirm that the phenotype is tied to the target, not the chemical scaffold.
-
-
Assess Non-Specific Toxicity:
-
Action: Test your inhibitor on a cell line that does not express the target protein. If you still observe cytotoxicity at similar concentrations, the effect is likely off-target. Additionally, use assays like Annexin V/PI staining to distinguish between programmed cell death (apoptosis) and general membrane disruption (necrosis).
-
Rationale: This helps differentiate targeted, mechanism-driven cell death from non-specific cytotoxicity caused by factors like poor solubility or membrane intercalation at high concentrations.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for imidazo[1,2-a]pyridine-based inhibitors?
A1: Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry.[1] Depending on their substitutions, they can be designed to target a wide variety of proteins. In oncology, they are frequently developed as kinase inhibitors, targeting key nodes in survival and proliferation pathways like PI3K/AKT/mTOR.[3] In the context of infectious diseases, such as tuberculosis, specific imidazo[1,2-a]pyridines have been shown to inhibit enzymes essential for pathogen survival, like the QcrB subunit of the electron transport chain in Mycobacterium tuberculosis.[2][4][11]
Q2: How can I generate a resistant cell line in the lab to study these mechanisms?
A2: Generating a resistant cell line is a critical step for understanding and overcoming resistance. The standard method is through chronic, dose-escalating exposure.
Protocol: Generation of a Resistant Cell Line
-
Initial Culture: Begin by culturing the parental (sensitive) cell line in the presence of the imidazo[1,2-a]pyridine inhibitor at a concentration equal to its IC20 (the concentration that inhibits 20% of growth).
-
Monitor and Passage: Maintain the culture, changing the media with fresh inhibitor every 2-3 days. When the cells resume a normal growth rate, passage them and increase the inhibitor concentration by a small increment (e.g., 1.5-fold).
-
Dose Escalation: Repeat Step 2, gradually increasing the inhibitor concentration over several months. The goal is to select for a population of cells that can proliferate in the presence of a high concentration of the drug (e.g., 5-10 times the original IC50).
-
Isolate and Characterize: Once a resistant population is established, you can either use the polyclonal population or isolate single-cell clones via limiting dilution. Characterize the resistant phenotype by re-determining the IC50 and comparing it to the parental line.
Q3: What are the main classes of resistance to kinase inhibitors?
A3: Resistance mechanisms are generally categorized into two main types:
-
On-Target Resistance: These are alterations that directly affect the drug-target interaction. This includes:
-
Off-Target Resistance: These mechanisms do not involve the primary target protein. This includes:
-
Bypass Signaling: Upregulation of parallel survival pathways that make the cell independent of the inhibited target.[5]
-
Drug Efflux: Increased expression of membrane transporters (e.g., ABC transporters) that pump the drug out of the cell.[13]
-
Histological Transformation: In a clinical setting, the cancer may change its fundamental cell type to one that is not dependent on the targeted pathway.[17]
-
Caption: Major classes of kinase inhibitor resistance.
Q4: If I identify a specific resistance mutation, what are my next steps?
A4: Identifying a specific mutation is a significant breakthrough. The next steps involve validation and exploring strategies to overcome it.
-
Validate the Mutation's Role:
-
Use site-directed mutagenesis to introduce the identified mutation into the wild-type target gene.
-
Express this mutant gene in the sensitive parental cell line.
-
Confirm that the presence of this single mutation is sufficient to confer resistance by re-measuring the inhibitor's IC50.
-
-
Develop a Counter-Strategy:
-
Second-Generation Inhibitors: Design new imidazo[1,2-a]pyridine analogues that can bind effectively to the mutated target. This is a common strategy in drug development.[7]
-
Combination Therapy: If the mutation activates a downstream effector, consider combining your inhibitor with a second agent that targets that effector.
-
Allosteric Inhibitors: Explore the development of allosteric inhibitors that bind to a different site on the target protein, a site that is not affected by the resistance mutation.[5]
-
Q5: Can combination therapies help prevent or overcome resistance?
A5: Yes, combination therapy is a cornerstone of modern oncology and a powerful strategy against resistance. By targeting multiple nodes in a cancer signaling network simultaneously, you can reduce the likelihood of cells escaping through a single bypass pathway. For example, if your imidazo[1,2-a]pyridine inhibits the PI3K/AKT pathway, combining it with a MEK inhibitor could be a rational approach to block two major parallel growth signaling pathways.[3] Another strategy is to combine your targeted agent with a compound that counteracts a specific resistance mechanism, such as co-administering an efflux pump inhibitor.[18]
Section 3: Key Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of your imidazo[1,2-a]pyridine inhibitor. Remove the old media and add fresh media containing the different inhibitor concentrations to the wells. Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (typically 48-72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percent viability against the log of the inhibitor concentration and use non-linear regression (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.[15]
Protocol 2: Western Blotting for Target Modulation
This protocol verifies that the inhibitor is engaging its target in the cell.
-
Treatment and Lysis: Treat cells in a 6-well plate with varying concentrations of your inhibitor for a defined period (e.g., 2-24 hours). Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate them by size using electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against your target (e.g., p-AKT) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Image the resulting chemiluminescent signal using a digital imager or X-ray film. Re-probe the membrane with an antibody for the total protein target and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Data Summary Table (Hypothetical)
| Cell Line | Inhibitor | Target | IC50 (µM) | Fold Resistance |
| Parental MCF-7 | Compound X | PI3K | 0.5 | 1.0 |
| MCF-7 Resistant | Compound X | PI3K | 7.5 | 15.0 |
| Parental MOLM-14 | Compound Y | FLT3 | 0.01 | 1.0 |
| MOLM-14 Resistant | Compound Y | FLT3-F691L | 0.8 | 80.0 |
This table illustrates how you can quantify the degree of resistance developed in your experimental models. The data for MOLM-14 is conceptualized based on known resistance mutations for FLT3 inhibitors.[19]
References
- American Chemical Society. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society.
- PLOS ONE. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB.
-
Spandidos Publications. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
-
Royal Society of Chemistry. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. [Link]
-
National Center for Biotechnology Information. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. [Link]
-
National Center for Biotechnology Information. (n.d.). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. [Link]
-
ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
-
National Center for Biotechnology Information. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. [Link]
-
ACS Publications. (2026). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. [Link]
-
Asian Pacific Journal of Cancer Prevention. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
-
National Center for Biotechnology Information. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
-
National Center for Biotechnology Information. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization of a novel series of pyranopyridine RND efflux pump inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. [Link]
-
ResearchGate. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. [Link]
-
National Center for Biotechnology Information. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
MDPI. (n.d.). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanisms of Drug-Resistance in Kinases. [Link]
-
Frontiers. (n.d.). Mutations in Efflux Pump Rv1258c (Tap) Cause Resistance to Pyrazinamide, Isoniazid, and Streptomycin in M. tuberculosis. [Link]
-
Biosciences Biotechnology Research Asia. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. [Link]
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Technical Support Center: A Troubleshooting Guide for 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide and related imidazo[1,2-a]pyridine analogs. This guide is designed to provide in-depth, field-proven insights to help you navigate and troubleshoot common challenges encountered during the synthesis, purification, characterization, and application of this important class of compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, featured in drugs like Zolpidem and Alpidem, making a thorough understanding of its experimental nuances critical for successful research.[1]
This guide is structured in a question-and-answer format to directly address specific issues. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Section 1: Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction (3-MCR) widely used for the synthesis of the imidazo[1,2-a]pyridine core. It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[2][3][4] While efficient, this reaction can be sensitive to various parameters.
Frequently Asked Questions (FAQs)
Question 1: My GBB reaction to synthesize the imidazo[1,2-a]pyridine precursor has a very low yield or failed completely. What are the likely causes and how can I fix it?
Answer:
Low or no yield in a GBB reaction is a common issue that can often be traced back to one of three areas: reagent quality, reaction conditions, or the catalytic system.
Causality & Troubleshooting Steps:
-
Reagent Integrity:
-
Aldehyde Purity: Aldehydes are prone to oxidation to carboxylic acids. An acidic impurity can quench the basicity of the 2-aminopyridine, hindering the initial imine formation. Solution: Use freshly distilled or newly purchased aldehydes. Verify purity by NMR before use.
-
Isocyanide Quality: Isocyanides, notorious for their pungent odor, can be unstable.[4] Caution: Isocyanides are toxic and should be handled in a well-ventilated fume hood.[1] Solution: Use isocyanides from a reputable supplier and store them under nitrogen or argon at low temperatures.
-
2-Aminopyridine Reactivity: Electron-withdrawing groups on the 2-aminopyridine ring can decrease its nucleophilicity, slowing down or inhibiting the initial condensation with the aldehyde.[1]
-
-
Reaction Conditions:
-
Solvent Choice: The GBB reaction is highly sensitive to the solvent. Alcohols like methanol or ethanol are often preferred as they can act as co-catalysts, accelerating key steps.[3] Running the reaction in aprotic solvents like toluene or DCM may result in significantly lower conversion rates.[3] Solution: If you are using an aprotic solvent, consider switching to methanol. A comparative study of solvents is recommended for optimization.[3]
-
Temperature and Reaction Time: While many GBB reactions proceed at room temperature, some combinations of substrates, particularly those with lower reactivity, may require heating. Microwave irradiation has been shown to significantly reduce reaction times and improve yields.[1] Solution: If room temperature fails, try heating the reaction to 50-60 °C or consider using a microwave reactor. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Catalyst System:
-
Acid Catalyst: The GBB reaction is typically catalyzed by a Brønsted or Lewis acid.[1] Common choices include scandium(III) triflate (Sc(OTf)₃), p-toluenesulfonic acid (p-TsOH), or even acetic acid.[4][5] The catalyst's role is to activate the aldehyde and facilitate the formation of the key imine intermediate.
-
Catalyst Loading: Insufficient catalyst will result in a sluggish reaction. Conversely, excessive acid can lead to side reactions or degradation. Solution: The optimal catalyst loading is typically between 5-20 mol%. If you suspect catalyst deactivation, try a fresh batch or a different acid. A screening of catalysts can be highly effective.
-
Workflow for Optimizing the GBB Reaction
Below is a DOT script for a Graphviz diagram illustrating a logical workflow for troubleshooting a failing GBB reaction.
Caption: A stepwise workflow for troubleshooting the Groebke-Blackburn-Bienaymé (GBB) reaction.
Question 2: My reaction has worked, but it's messy, with multiple side products. What are the common side reactions and how can I suppress them?
Answer:
Side product formation in the GBB reaction often stems from the reactivity of the intermediates. The most accepted mechanism involves the formation of an imine, which is then attacked by the isocyanide to form a nitrilium intermediate, followed by cyclization.[3]
Common Side Products and Mitigation Strategies:
| Side Product | Plausible Cause | Mitigation Strategy |
| Ugi or Passerini Adducts | In some cases, particularly with aliphatic aldehydes, classic Ugi-type side reactions can occur.[4] | Use of a Lewis acid catalyst like Sc(OTf)₃ can favor the GBB pathway. Ensure anhydrous conditions. |
| Amidine Hydrolysis Products | If water is present in the reaction mixture, the 2-aminopyridine or the imine intermediate can undergo hydrolysis. | Use anhydrous solvents and reagents. Consider adding a dehydrating agent like trimethyl orthoformate.[6] |
| Isocyanide Polymerization | Isocyanides can polymerize, especially in the presence of strong acids or metal catalysts at elevated temperatures. | Maintain a controlled temperature and avoid excessively high catalyst concentrations. Add the isocyanide slowly to the reaction mixture. |
Section 2: Purification and Characterization
Purifying and characterizing your target compound, this compound, is a critical step to ensure the reliability of subsequent biological data.
Frequently Asked Questions (FAQs)
Question 3: I'm having trouble purifying my product. It either streaks on the silica column or I get poor recovery.
Answer:
Purification challenges with nitrogen-containing heterocycles like imidazo[1,2-a]pyridines are common due to their basicity and polarity.
Troubleshooting Purification:
-
Column Chromatography:
-
Problem: Streaking or tailing on silica gel.
-
Cause: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.[7]
-
Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This will protonate the modifier instead of your compound, allowing for cleaner elution.
-
-
Crystallization/Precipitation:
-
Problem: The compound oils out or fails to crystallize.
-
Cause: The product may be too soluble in the chosen solvent system or impurities may be inhibiting crystal lattice formation.
-
Solution:
-
Salt Formation: A highly effective method for purifying and handling basic compounds is to convert them into a salt (e.g., hydrochloride or sulfate).[6] This often results in a stable, crystalline solid that is easier to handle than the free base.
-
Solvent Screening: Experiment with a variety of solvent systems for recrystallization. A good starting point is often a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, isopropanol, or acetonitrile).
-
-
Question 4: My ¹H NMR spectrum is complex or shows unexpected peaks. How can I confidently assign the structure?
Answer:
The ¹H NMR spectrum of an imidazo[1,2-a]pyridine derivative has distinct regions. For this compound, you should expect characteristic signals.
Expected ¹H NMR Chemical Shifts (Illustrative)
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Amide NH₂ | 7.0 - 8.5 | Broad singlet | Can exchange with D₂O. Position is concentration and solvent dependent. |
| Pyridine Ring Protons | 6.8 - 9.0 | Doublets, Triplets | Specific shifts and coupling constants depend on substitution pattern.[8] |
| Imidazole Ring Proton | 7.5 - 8.5 | Singlet | The proton at the C2 position (if unsubstituted) or C5/C7.[9] |
| Methylene CH₂ | 3.5 - 4.5 | Singlet | The CH₂ group of the acetamide side chain.[10] |
Note: These are approximate ranges. Refer to literature data for closely related analogs for more precise predictions.[8][9]
Troubleshooting NMR Spectra:
-
Broad Peaks: Broadening of NH or aromatic CH peaks can indicate aggregation or dynamic exchange processes. Try acquiring the spectrum at an elevated temperature (e.g., 50 °C) to sharpen signals.
-
Unexpected Peaks: These could be residual solvent, impurities from the reaction, or degradation products. Correlate your ¹H NMR with LC-MS data to check the mass of the impurity.
-
Structural Confirmation: For unambiguous assignment, perform 2D NMR experiments like COSY (to see H-H correlations) and HSQC/HMBC (to see H-C correlations).
Section 3: Compound Stability and Solubility
The physicochemical properties of your compound are paramount for its use in biological assays.
Frequently Asked Questions (FAQs)
Question 5: My compound has poor aqueous solubility, which is problematic for my in vitro assays. What can I do?
Answer:
Poor solubility is a frequent hurdle for imidazo[1,2-a]pyridine derivatives.[11][12] Several strategies can be employed to address this.
Strategies to Enhance Solubility:
-
pH Adjustment: The imidazo[1,2-a]pyridine core is basic. Lowering the pH of your aqueous buffer will protonate the molecule, forming a more soluble salt in situ. Determine the pKa of your compound to select an appropriate buffer pH.[12]
-
Formulation with Excipients:
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic imidazo[1,2-a]pyridine core, increasing its apparent solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Co-solvents: Using a small percentage of a water-miscible organic solvent like DMSO or ethanol in your assay buffer can significantly improve solubility. Note: Always run a vehicle control to ensure the co-solvent does not affect the biological assay.
-
-
Salt Formation: As mentioned in the purification section, isolating the compound as a stable salt (e.g., hydrochloride, mesylate) is a primary strategy to improve aqueous solubility from the outset.[11]
Illustrative Solubility Data for Different Forms
| Compound Form | Solubility in Water (mg/mL) at 25°C (Example) |
| Free Base | < 0.01 |
| Hydrochloride Salt | 5.2 |
| Mesylate Salt | 15.8 |
| This is illustrative data to show the potential impact of salt formation.[11] |
Section 4: Analytical Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of your final compound.
Frequently Asked Questions (FAQs)
Question 6: I am observing "ghost peaks" in my HPLC chromatogram when running a blank gradient. What is their source?
Answer:
Ghost peaks, or artifact peaks, are a common nuisance in HPLC, especially in high-sensitivity gradient analyses.[13] They do not originate from your injected sample but from the system itself.
Logical Flow for Diagnosing Ghost Peaks
Below is a DOT script for a Graphviz diagram illustrating the process of identifying the source of ghost peaks.
Caption: Diagnostic workflow for identifying the source of ghost peaks in HPLC analysis.
Common Causes and Solutions:
-
Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that concentrate on the column at the start of a gradient and elute as a peak when the organic content increases.[13] Solution: Always use freshly prepared mobile phase from high-purity solvents and water.
-
System Contamination: Carryover from a previous injection is a frequent cause. Contaminants can adhere to the injector needle, valve, or sample loop.[13][14] Solution: Implement a robust needle wash protocol and periodically flush the entire system with a strong solvent like isopropanol.
-
Degraded Additives: Mobile phase additives like trifluoroacetic acid (TFA) can degrade over time, especially under UV light.
By systematically investigating these potential sources, you can identify and eliminate the cause of ghost peaks, ensuring the accuracy of your purity analysis.
References
-
A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. [Link]
-
Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC - PubMed Central. [Link]
-
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. NIH. [Link]
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH. [Link]
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Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemInform. [Link]
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Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
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Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]
-
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. [Link]
-
Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. ACS Publications. [Link]
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The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. [Link]
-
[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [https://www.researchgate.net/publication/375778848_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
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Synthesis of imidazo [1, 2-a] pyridines. E3S Web of Conferences. [Link]
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How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
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Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. [Link]
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Design, Synthesis, and Biological Evaluation of Novel 2-(Pyridin-3-yloxy)acetamide Derivatives as Potential Anti-HIV-1 Agents. PubMed. [Link]
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One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. NIH. [Link]
-
Supporting Information A Practical Two-Step Synthesis of Imidazo[1,2-a]pyridines from N- (prop-2-yn-1-yl)pyridin-2-amines. The Royal Society of Chemistry. [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. NIH. [Link]
-
How to Identify Ghost Peaks in U/HPLC. Phenomenex. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. ResearchGate. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. SpringerLink. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
(PDF) N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. ResearchGate. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
2-Aryl Imidazo[1,2-a]Pyridine-3-Acetamide Derivatives, Preparation Methods and Uses Thereof. Patsnap Eureka. [Link]
-
Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. ResearchGate. [Link]
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Technical Support Center: Enhancing the Solution Stability of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide
Welcome to the technical support guide for 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for researchers, scientists, and drug development professionals. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, like many complex heterocyclic compounds, its derivatives can exhibit instability in solution, posing a significant challenge for experimental reproducibility and formulation development. This guide is designed to help you diagnose, mitigate, and prevent common stability issues.
Section 1: Understanding and Preventing Hydrolytic Degradation
The most common degradation pathway for this compound in aqueous solution is the hydrolysis of the acetamide side chain. This reaction is typically catalyzed by the presence of acid or base.[3][4] A similar degradation pattern is well-documented for Zolpidem, a related drug, which hydrolyzes to its corresponding carboxylic acid ("zolpacid").[5]
Frequently Asked Questions (FAQs) - Hydrolysis
Q1: My LC-MS analysis shows a progressive loss of my parent compound and the appearance of a new peak with a mass corresponding to the carboxylic acid analog. What is causing this? A: You are observing classic amide hydrolysis. The C-N bond of the acetamide group is being cleaved by water, a reaction that is significantly accelerated in either acidic or alkaline conditions.[6] The final products are the corresponding carboxylic acid and ammonia.[4]
Q2: What is the ideal pH for storing my stock solutions to minimize hydrolysis? A: While the optimal pH must be determined empirically for your specific concentration and solvent system, starting in the neutral pH range of 6.5-7.5 is highly recommended. Amide hydrolysis rates are generally at a minimum in this range.[3] Extreme pH values (<4 or >9) will dramatically increase the rate of degradation.
Q3: Can I use any buffer to maintain the pH? A: It is crucial to use a biochemically inert buffer system. Phosphate-buffered saline (PBS) is a common and effective choice. Avoid buffers that could potentially react with your compound, such as citrate or acetate buffers, unless you have validated their compatibility.
Troubleshooting Guide: Hydrolytic Instability
| Symptom Observed | Probable Cause | Recommended Corrective Action |
| Rapid loss of parent compound in unbuffered aqueous solution. | Acid/Base-Catalyzed Hydrolysis: The solution's pH is drifting to an acidic or alkaline state, accelerating degradation. | Prepare solutions using a suitable buffer system (e.g., 10 mM PBS, pH 7.4). Verify the final pH of the solution after the compound is dissolved. |
| Compound precipitates after pH adjustment. | pH-Dependent Solubility: The compound's solubility is highly dependent on pH. The uncharged form or a specific salt form may be less soluble. | Conduct a pH-solubility profile to identify the optimal pH range for both stability and solubility. Consider using co-solvents like DMSO or PEG400 to improve solubility if necessary.[7][8] |
| Degradation is observed even at neutral pH, especially at elevated temperatures. | Thermally Accelerated Hydrolysis: Even at neutral pH, hydrolysis can occur, and the rate is increased by heat. | Prepare stock solutions fresh whenever possible. For storage, aliquot and freeze solutions at -20°C or -80°C immediately after preparation. |
Experimental Protocol 1: Preparation of a pH-Stabilized Stock Solution
This protocol describes the preparation of a 10 mM stock solution in Phosphate-Buffered Saline (PBS).
-
Prepare 1X PBS Buffer (pH 7.4):
-
Dissolve 8 g of NaCl, 0.2 g of KCl, 1.44 g of Na₂HPO₄, and 0.24 g of KH₂PO₄ in 800 mL of high-purity (e.g., Milli-Q) water.
-
Adjust the pH to 7.4 with HCl.
-
Add water to a final volume of 1 L.
-
Sterilize by autoclaving or filtration through a 0.22 µm filter.
-
-
Weigh the Compound: Accurately weigh the required amount of this compound in a sterile container.
-
Dissolution: Add the prepared 1X PBS buffer to the compound to achieve the target concentration of 10 mM.
-
Solubilize: Gently vortex or sonicate the solution until the compound is fully dissolved. If solubility is limited, a small percentage (1-5%) of a co-solvent like DMSO can be added before the buffer.
-
Confirm pH: Measure the pH of the final solution to ensure it remains within the target range (7.2-7.5).
-
Storage: For immediate use, store at 2-8°C. For long-term storage, create single-use aliquots and store them at -80°C.
Visualization: Hydrolysis Pathway
Caption: Acid/base-catalyzed hydrolysis of the acetamide.
Section 2: Preventing Oxidative and Photochemical Degradation
Imidazopyridine derivatives can be susceptible to both oxidation and degradation upon exposure to light (photolysis).[9][10] Oxidation can be initiated by atmospheric oxygen, trace metal ion contaminants, or reactive oxygen species (ROS), while photolysis is caused by the absorption of energy from UV or visible light.[11]
Frequently Asked Questions (FAQs) - Oxidation & Photolysis
Q1: My solution degrades even when stored buffered and frozen, especially in multi-well plates with significant headspace. What's the cause? A: This suggests oxidative degradation. The oxygen in the headspace of your container can be sufficient to initiate oxidation of the molecule over time. This process can be catalyzed by trace metals in your solution.[11]
Q2: What is the difference between an antioxidant and a chelating agent? When should I use them? A: An antioxidant directly neutralizes free radicals or reactive oxygen species to terminate damaging chain reactions (e.g., BHT, ascorbic acid).[12] A chelating agent (e.g., EDTA) works by binding to and inactivating metal ions that can catalyze oxidative reactions.[12] It is often beneficial to use both: EDTA to handle metal catalysts and an antioxidant to scavenge any radicals that still form.
Q3: My solution turns yellow and loses potency when left on the lab bench. Is this related to oxidation? A: While it could be oxidation, the rapid degradation upon exposure to ambient light strongly indicates photolysis. Imidazopyridine derivatives are known to have photosensitizing properties and can degrade upon exposure to UVA/B light.[5][9]
Troubleshooting Guide: Oxidative and Photolytic Instability
| Symptom Observed | Probable Cause | Recommended Corrective Action |
| Appearance of multiple, often small, degradation peaks over time. | Auto-oxidation: Reaction with atmospheric oxygen. | Prepare solutions with de-gassed solvents. Purge the headspace of the storage container with an inert gas (argon or nitrogen) before sealing. |
| Inconsistent stability results between different batches of buffer. | Metal-Catalyzed Oxidation: Contamination of reagents with trace metal ions (e.g., Fe²⁺, Cu²⁺). | Always use high-purity water and analytical grade reagents. Add a chelating agent like EDTA (final concentration 10-100 µM) to the buffer.[12] |
| Rapid degradation or color change upon exposure to lab lighting. | Photodegradation: The compound is absorbing light energy, leading to chemical decomposition. | Protect from light at all times. Use amber glass vials or tubes.[13] If using clear containers (e.g., plates), wrap them in aluminum foil. Conduct experiments under yellow or red safety light. |
Experimental Protocol 2: Preparation of a Fully Stabilized Solution
This protocol incorporates methods to prevent hydrolysis, oxidation, and photolysis.
-
Prepare Stabilized Buffer:
-
Start with the 1X PBS buffer (pH 7.4) from Protocol 1, prepared with high-purity, de-gassed water.
-
Add a stock solution of EDTA to a final concentration of 100 µM.
-
For aqueous solutions, add L-ascorbic acid to a final concentration of 0.01-0.1% w/v as an antioxidant. For solutions with organic co-solvents, butylated hydroxytoluene (BHT) can be used (0.01-0.02%).[12][14]
-
-
Work Under Subdued Light: Perform all subsequent steps in a dark room with a yellow or red safety light, or in a fume hood with the sash lowered and the room lights off.
-
Dissolve Compound: Weigh the this compound into an amber glass vial. Add the stabilized buffer and dissolve completely.
-
Inert Gas Purge: Before sealing the vial, gently flush the headspace with a stream of inert gas (argon or nitrogen) for 15-30 seconds to displace any oxygen.
-
Seal and Store: Immediately cap the vial tightly. For long-term storage, create single-use aliquots in amber tubes, purge with inert gas, and store at -80°C.
Visualization: Stability Troubleshooting Workflow
Caption: Decision workflow for troubleshooting solution instability.
Section 3: Summary of Best Practices
To maximize the stability and ensure the integrity of your experimental results, adhere to the following consolidated best practices.
Best Practices for Solution Stability
| Parameter | Recommendation | Rationale |
| Solvent/Buffer | Use high-purity water. Buffer to pH 6.5-7.5 with an inert buffer like PBS. | Minimizes acid/base-catalyzed hydrolysis and prevents metal-catalyzed oxidation. |
| Additives | Add EDTA (10-100 µM) and a suitable antioxidant (e.g., Ascorbic Acid, BHT). | Chelates catalytic metal ions and scavenges free radicals to prevent oxidative degradation.[14][15] |
| Atmosphere | Use de-gassed solvents and purge container headspace with N₂ or Ar. | Removes dissolved and atmospheric oxygen, a key reactant in oxidative degradation.[13] |
| Light Exposure | Handle and store solutions in amber containers or wrapped in foil, away from direct light. | Prevents photodegradation, a known liability for the imidazopyridine scaffold.[9] |
| Temperature | Prepare solutions fresh. For storage, make single-use aliquots and store at -20°C or -80°C. | Reduces the kinetic rate of all degradation reactions.[13] |
| Analytical | Use a validated, stability-indicating HPLC method to accurately quantify the parent compound and its degradants. | Ensures that analytical results truly reflect the stability of the compound, with no co-eluting peaks. |
By implementing these strategies, researchers can significantly improve the stability of this compound in solution, leading to more reliable, accurate, and reproducible experimental outcomes.
References
-
Di Mola, A., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]
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De Rycker, M., et al. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. Available at: [Link]
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Ghinet, A., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Pharmaceuticals. Available at: [Link]
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Jonušis, M., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. Available at: [Link]
-
Kumar, A., & Singh, R. K. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Imidazopyridine. Available at: [Link]
-
De Rycker, M., et al. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Publications. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
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ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
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Anaflous, A., et al. (2008). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. Acta Crystallographica Section E. Available at: [Link]
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Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
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Pharmaguideline. (2024). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]
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Neves, A. C. Q., et al. (2023). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Antioxidants. Available at: [Link]
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Onoue, S., et al. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of Pharmaceutical Sciences. Available at: [Link]
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ResearchGate. (2015). Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Available at: [Link]
- Google Patents. Antioxidant stabilizer system for pharmaceutical formulations.
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Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Available at: [Link]
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AKJournals. Stress degradation studies on zolpidem tartrate using LC-DAD and LC-MS methods. Available at: [Link]
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de Oliveira, A. G., et al. (2015). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Stability-indicating RP-HPLC Method for the determination of Zolpidem tartrate and identification of its degradation products. Available at: [Link]
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Patsnap Synapse. (2024). What is the mechanism of Acetamide?. Available at: [Link]
-
ACG Publications. (2012). Base Hydrolytic Forced Degradation Study of Zolpidem Tartrate by HPLC. Available at: [Link]
-
ResearchGate. (2013). Stabilization of Pharmaceuticals to Oxidative Degradation. Available at: [Link]
-
Šmajgl, D., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. Available at: [Link]
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Technical Support Center: Mitigating Off-Target Effects of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers working with 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, from anticancer to anti-inflammatory agents.[1][2][3][4] Many of these molecules function as kinase inhibitors, a class of drugs notoriously susceptible to off-target effects—unintended interactions with proteins other than the primary therapeutic target.
These off-target activities can lead to unexpected toxicity, misleading experimental results, or, in some cases, serendipitous therapeutic benefits.[5][6][7] This guide provides a structured approach to identifying, understanding, and mitigating these effects to ensure the integrity of your research and the viability of your drug development programs.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses foundational concepts to help you contextualize and anticipate potential off-target issues.
Q1: What are off-target effects and why are they a particular concern for imidazo[1,2-a]pyridine-based compounds?
Off-target effects are the interactions of a compound with molecules other than its intended biological target. For the imidazo[1,2-a]pyridine class, which often targets the ATP-binding pocket of protein kinases, the high degree of structural conservation across the human kinome makes cross-reactivity a significant challenge.[8] Unintended inhibition of other kinases or proteins can lead to cellular toxicity, alter signaling pathways unrelated to your primary investigation, and confound data interpretation. For example, the clinical side effects of multi-kinase inhibitors like Sorafenib are often direct results of its off-target activity.[5][7][9][10]
Q2: How can I predict potential off-target effects of my compound before starting extensive wet lab experiments?
Predicting off-target liabilities early can save significant resources.[11] The primary strategy is in silico (computational) analysis. These methods use the structure of your compound to predict its binding affinity against a database of known protein structures.
Key computational approaches include:
-
Structure-Based Screening: Docking your compound's structure into the binding sites of a panel of off-target proteins (e.g., a broad panel of kinases, GPCRs, or ion channels).
-
Pharmacophore Modeling: Identifying the 3D arrangement of chemical features responsible for binding to your primary target and searching for similar arrangements in known off-targets.
-
Machine Learning & AI: Using algorithms trained on large datasets of compound-target interactions to predict the probability of your molecule binding to various off-targets.[12][13][14]
Several computational tools and platforms can perform these analyses, providing a ranked list of potential off-targets to guide your experimental validation.[15]
Q3: What is the difference between a biochemical and a cell-based off-target assay? When should I use each?
Both assay types are critical, but they answer different questions. Biochemical assays measure direct interactions in a simplified, artificial environment, while cellular assays provide a more physiologically relevant picture.[16]
| Feature | Biochemical Assays (e.g., Kinase Panel Screen) | Cell-Based Assays (e.g., NanoBRET™) |
| Environment | Purified proteins (e.g., kinases) and the test compound in a buffer solution.[17][18] | Live cells expressing the target protein.[16] |
| Information Yield | Direct measure of binding affinity (IC50, Kd) or enzymatic inhibition. Highly sensitive and quantitative. | Measures target engagement in a native cellular context, accounting for cell permeability, efflux pumps, and intracellular ATP concentrations. |
| Primary Use Case | Broad, unbiased screening to identify all potential interactors. Ideal for initial selectivity profiling.[8] | Validating biochemical hits, confirming target engagement in a biological system, and identifying off-targets that may only be apparent in live cells. |
| Limitations | May produce false positives that are not relevant in a cellular context. Does not account for compound permeability. | Lower throughput than biochemical assays. Can be influenced by cellular processes unrelated to direct target binding. |
Recommendation: Start with a broad biochemical screen to map the potential interaction landscape. Then, use cell-based assays to validate the most potent on- and off-target hits to confirm their relevance in a biological system.
Section 2: Troubleshooting Guide - Investigating & Solving Experimental Issues
This section provides actionable workflows for common problems encountered during research with this compound derivatives.
Issue 1: My compound shows unexpected toxicity or a potent, unexplainable phenotype in cell-based assays.
This is a classic sign of potent off-target activity. The observed phenotype may not be related to the inhibition of your primary target. The following workflow helps to deconvolve the molecular mechanism.
Workflow for Deconvoluting Unexpected Phenotypes
-
Confirm On-Target Engagement: First, verify that your compound engages the intended target in your cellular model at the concentrations causing the phenotype. Use a cellular target engagement assay (e.g., NanoBRET™, Cellular Thermal Shift Assay) or a downstream biomarker assay (e.g., Western blot for a phosphorylated substrate). If the phenotype occurs at concentrations well below those required for on-target engagement, an off-target effect is highly likely.
-
Perform Broad Biochemical Profiling: Screen the compound against a comprehensive panel of kinases and other relevant protein families. Commercial services offer panels of over 500 kinases.[8][17] This will provide an unbiased list of potential off-targets.
-
Correlate Off-Targets with the Phenotype: Research the biological functions of the most potent off-targets identified in the screen. Is there a known link between the inhibition of these proteins and the phenotype you are observing?
-
Validate Off-Target Engagement in Cells: Confirm that the compound engages the high-priority off-target(s) in your cellular model using an appropriate cellular assay.
-
Perform Rescue or Mimicry Experiments:
-
Rescue: Can you reverse the unexpected phenotype by overexpressing your primary target or by adding a downstream product? If not, the phenotype is likely off-target.
-
Mimicry: Can you reproduce the phenotype using a known, selective inhibitor of the suspected off-target protein or by using siRNA/shRNA to knock down that protein? A positive result strongly implicates that off-target in the observed effect.
-
Caption: Workflow for identifying the cause of unexpected cellular phenotypes.
Issue 2: My in vivo study shows adverse effects inconsistent with the known function of the primary target.
Toxicity observed in animal models is the cumulative result of on-target effects in different tissues, off-target effects, and metabolite activity.
Workflow for Investigating In Vivo Toxicity
-
Review Preclinical & Clinical Data: For known off-targets identified in your in vitro screens, check the literature for any association with toxicity in animal models or clinical side effects in humans. For example, inhibition of VEGFR is linked to hypertension, while EGFR inhibition is linked to skin rash.[7][19]
-
Conduct Focused Toxicity Studies: Utilize in vivo models to assess organ-specific toxicity.[20] Rodent models are standard for evaluating effects on organs like the liver, heart, and kidneys, while zebrafish models can be used for rapid screening of developmental toxicity.[21][22]
-
Measure Compound Exposure: Quantify the concentration of your compound in plasma and in the affected tissues. High accumulation in a specific organ could explain localized toxicity, potentially due to engagement of a locally expressed off-target.
-
Profile for Reactive Metabolites: In some cases, toxicity is not caused by the parent compound but by metabolites generated by liver enzymes (e.g., Cytochrome P450s). Perform metabolite identification studies and screen major metabolites for off-target activity.
Issue 3: How can I proactively design a more selective this compound derivative?
Improving selectivity is a central goal of medicinal chemistry and relies on an iterative design-synthesize-test-analyze cycle.
Workflow for Improving Compound Selectivity
-
Establish a Structure-Activity Relationship (SAR): Synthesize a focused library of analogues by making systematic modifications to the core scaffold, acetamide group, and other substituents.[3][23]
-
Implement a Screening Cascade:
-
Primary Assay: Test all new compounds for potency against your primary target.
-
Secondary (Selectivity) Assay: Test compounds that are potent in the primary assay against key off-targets identified in earlier broad-panel screens. A key goal is to maximize the potency difference between the on-target and off-targets.
-
-
Utilize Structure-Based Design: If crystal structures of your compound bound to its on-target and a key off-target are available, use them to guide modifications. Design changes that disrupt binding to the off-target while preserving or enhancing binding to the on-target.
-
Iterate: Feed the data from your screening cascade back into the design process to inform the next round of synthesis.
Caption: The iterative cycle for improving drug selectivity.
Section 3: Key Experimental Protocols
Protocol 1: General Workflow for Commercial Kinase Selectivity Profiling
This protocol outlines the typical steps for submitting a compound to a commercial vendor for broad kinase panel screening.
Objective: To obtain an unbiased assessment of a compound's inhibitory activity across a large panel of human kinases.
Materials:
-
Test compound (typically 5-10 mg solid or a 10 mM stock in 100% DMSO).
-
Selected contract research organization (CRO) (e.g., Promega, Reaction Biology, Pharmaron).[8][16][17]
Methodology:
-
CRO Selection & Panel Choice: Choose a vendor based on the size and composition of their kinase panel, the assay technology used (e.g., radiometric, TR-FRET), and turnaround time.[8][17][18] Select a panel that provides broad coverage of the human kinome.
-
Compound Submission: Prepare and ship your compound according to the CRO's specific instructions. Ensure the provided concentration and purity information is accurate.
-
Screening Execution: The CRO will typically perform an initial screen at a single high concentration (e.g., 1 or 10 µM) against the entire panel to identify initial "hits."
-
Data Analysis: The primary data is usually reported as "% Inhibition" at the tested concentration. A common threshold for a hit is >50% inhibition.
-
(Optional) IC50 Follow-up: For initial hits, request follow-up dose-response experiments from the CRO to determine the precise IC50 value for each interacting kinase. This quantitative data is essential for ranking off-targets by potency.
-
Selectivity Analysis: Calculate a selectivity score by comparing the IC50 for the primary target to the IC50 for the off-targets. This provides a quantitative measure of your compound's selectivity profile.
Protocol 2: Off-Target Validation in Cells via Western Blot
Objective: To determine if a compound inhibits a suspected off-target kinase within a cellular context by measuring the phosphorylation of its known substrate.
Materials:
-
Relevant cell line expressing the off-target kinase.
-
Test compound and a known selective inhibitor of the off-target (positive control).
-
Antibodies: Phospho-specific antibody for the substrate, total protein antibody for the substrate (loading control), and an antibody for a housekeeping protein (e.g., GAPDH).
-
Standard Western blotting reagents and equipment.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a dose range of your test compound (spanning the biochemical IC50 of the off-target) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Probe the membrane with the phospho-specific antibody to detect changes in substrate phosphorylation.
-
Strip the membrane and re-probe with the total substrate antibody to ensure that changes in the phospho-signal are not due to changes in total protein levels.
-
Re-probe with a housekeeping protein antibody to confirm equal loading across all lanes.
-
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phospho-substrate signal upon treatment with your compound, similar to the effect of the positive control inhibitor, confirms cellular engagement and inhibition of the off-target kinase.
References
-
Cabrera, R., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. [Link]
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Welsh, N., et al. (2022). Are off-target effects of imatinib the key to improving beta-cell function in diabetes? Upsala Journal of Medical Sciences. [Link]
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Khatun, S., et al. (2022). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. Journal of Biomolecular Structure and Dynamics. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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BPS Bioscience. (n.d.). Kinase Screening & Profiling. BPS Bioscience. [Link]
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Di Costanzo, G. G., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology. [Link]
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Al-Tel, T. H., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. [Link]
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Galli, E., et al. (2016). Immunological off-target effects of imatinib. OncoImmunology. [Link]
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Kim, H., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Methods Primers. [Link]
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Patsnap. (2024). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
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Di Costanzo, G. G., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Ovid. [Link]
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Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Request PDF. (n.d.). Computational tools for CRISPR Off-target detection: An overview. ResearchGate. [Link]
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Request PDF. (n.d.). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances. ResearchGate. [Link]
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Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules. Sanofi Presentation. [Link]
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Huang, W.Z. (2025). Computational Prediction of Off-Target Effects in CRISPR Systems. Computational Molecular Biology. [Link]
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Cifaldi, L., et al. (2017). Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages. Frontiers in Immunology. [Link]
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Welsh, N., et al. (2022). Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. Upsala journal of medical sciences. [Link]
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Welsh, N., et al. (2022). Are off-target effects of imatinib the key to improving beta-cell function in diabetes?. PubMed. [Link]
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Salentin, S., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining. Scientific Reports. [Link]
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CRISPR Medicine. (2024). News: Deep learning predicts CRISPR off-target effects. CRISPR Medicine. [Link]
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Carusillo, A., & Santaeularia, M. (2024). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
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Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]
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Request PDF. (n.d.). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. ResearchGate. [Link]
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ResearchGate. (n.d.). Molecular interactions of gefitinib with selected human off-targets. ResearchGate. [Link]
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seqWell. (2024). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]
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Iavarone, M., et al. (2015). Prognostic significance of adverse events in patients with hepatocellular carcinoma treated with sorafenib. Therapeutic Advances in Medical Oncology. [Link]
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Sharma, D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry. [Link]
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Crown Bioscience. (2024). Off-target toxicity in antibody-drug conjugates. Crown Bioscience Blog. [Link]
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Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]
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Frye, S. V. (2010). Mitigating risk in academic preclinical drug discovery. Nature Reviews Drug Discovery. [Link]
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Li, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Cell and Tissue Research. [Link]
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ResearchGate. (2015). Are there experimental tests for off target effects in CRISPR? ResearchGate. [Link]
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Liu, Y., et al. (2022). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective. Antibody Therapeutics. [Link]
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React4Life. (n.d.). Off-Target/On-Target Cytotoxicity Assay. React4Life. [Link]
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Som-Azeglio, R. A., et al. (2022). Evaluation of in vivo toxicity of biological nanoparticles. STAR Protocols. [Link]
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Singh, H., et al. (2021). In–Vivo Models for Toxicity Screening of Nanohazards: Opportunities and Challenges. Materials International. [Link]
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Li, D., et al. (2021). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics. [Link]
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Zhang, Y., et al. (2018). Comparison of effectiveness and adverse effects of gefitinib, erlotinib and icotinib among patients with non-small cell lung cancer: A network meta-analysis. Oncology Letters. [Link]
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Scott, D. E., et al. (2021). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]
-
Dove Medical Press. (2024). Filamentous phage for therapeutic applications in non-small cell lung. Dove Medical Press. [Link]
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Leś, A., et al. (2023). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. [Link]
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Ben-Ayed, T., et al. (2011). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. Acta Crystallographica Section E. [Link]
-
Request PDF. (n.d.). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. ResearchGate. [Link]
-
Wang, F., et al. (2021). Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Technical Support Center: Scalable Synthesis of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide
Welcome to the technical support center for the synthesis of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. As a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), including the well-known hypnotic agent Zolpidem, a robust and scalable synthesis is of paramount importance.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing the this compound core structure?
The most prevalent and scalable approach for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Groebke-Blackburn-Bienaymé (GBB) reaction.[3][4] This is an isocyanide-based multicomponent reaction (MCR) that efficiently brings together three starting materials in a single pot to form the desired heterocyclic product.[5][6] The GBB reaction is highly valued for its atom economy, operational simplicity, and its ability to generate molecular complexity in a single step, which are all critical factors for scalable synthesis.[7][8]
Q2: What are the essential starting materials for the Groebke-Blackburn-Bienaymé synthesis of this compound?
To synthesize the core scaffold of this compound via the GBB reaction, you will typically need:
-
A 2-aminopyridine derivative: This forms the pyridine part of the final fused ring system.
-
An aldehyde: This component will ultimately be at the 2-position of the imidazo[1,2-a]pyridine ring.
-
An isocyanide: This reagent is crucial for the cyclization step and forms the imidazole part of the ring system. To obtain the acetamide side chain, a subsequent reaction step is often required after the initial GBB reaction.
A tandem approach combining the GBB and Ugi reactions can also be employed to directly install the acetamide side chain in a highly efficient manner.[9]
Q3: Why is catalyst selection so critical for the GBB reaction?
Catalyst selection is paramount as the GBB reaction is typically acid-catalyzed. The catalyst's role is to activate the aldehyde and the subsequently formed imine intermediate towards nucleophilic attack by the isocyanide.[10] Both Brønsted acids (e.g., p-toluenesulfonic acid) and Lewis acids (e.g., scandium triflate, ytterbium triflate) are commonly used.[4][11][12] The choice of catalyst can significantly impact:
-
Reaction rate: A more efficient catalyst can reduce reaction times.
-
Yield: The right catalyst can minimize side reactions and improve the yield of the desired product.
-
Substrate scope: Some catalysts are more effective for a broader range of aldehydes and isocyanides.
Optimization of the catalyst and its loading is a critical first step in developing a robust and scalable process.[13]
Troubleshooting Guide
Problem: Low or No Product Yield
Q4: My GBB reaction for the synthesis of the imidazo[1,2-a]pyridine core is resulting in very low yields. What are the potential causes and how can I improve the outcome?
Low yields in a GBB reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Reagent Quality and Stability:
-
Aldehyde: Aromatic aldehydes can oxidize over time to the corresponding carboxylic acids, which will not participate in the reaction. Ensure your aldehyde is pure, and consider using freshly distilled or purified material.
-
Isocyanide: Isocyanides, particularly aliphatic ones, can be unstable and have a strong, unpleasant odor. They should be handled in a well-ventilated fume hood. Use high-purity isocyanides and store them under an inert atmosphere in a refrigerator.
-
2-Aminopyridine: Ensure the 2-aminopyridine is of high purity and dry.
-
-
Catalyst Activity:
-
If using a Lewis acid catalyst, ensure it has not been deactivated by moisture. Store Lewis acids in a desiccator.
-
The catalyst loading is also crucial. A 5-10 mol% loading is a good starting point, but this may need to be optimized.[4]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can have a significant impact. Methanol is commonly used, but it can sometimes participate in side reactions.[10] Other solvents like dichloromethane, toluene, or trifluoroethanol can be explored.[12] Ensure the solvent is anhydrous, as water can inhibit the reaction.
-
Temperature: While many GBB reactions proceed at room temperature, some may require gentle heating to go to completion. Microwave irradiation has also been shown to accelerate the reaction and improve yields.[3][14]
-
-
Stoichiometry: Ensure an accurate 1:1:1 molar ratio of the three components. An excess of one reagent may lead to side product formation.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Problem: Formation of Multiple Side Products and Difficult Purification
Q5: My crude reaction mixture shows multiple spots on TLC, making purification by column chromatography challenging. What are these likely impurities, and how can I minimize their formation?
The formation of multiple byproducts is a common challenge, especially when scaling up. Understanding the potential side reactions is key to mitigating them.
Common Impurities and Mitigation Strategies:
| Impurity/Side Product | Potential Cause | Mitigation Strategy |
| Methanol Adducts | Use of methanol as a nucleophilic solvent can lead to its addition to the nitrilium intermediate, forming a "dead-end" species.[10] | Consider using less nucleophilic solvents like dichloromethane (DCM), acetonitrile, or toluene. If methanol is necessary for solubility, minimize the reaction time and temperature. |
| Unreacted Starting Materials | Incomplete reaction due to poor mixing, insufficient reaction time, or inactive catalyst. | Improve stirring, increase reaction time or temperature, and re-evaluate your catalyst system. |
| Isocyanide Polymerization | Some isocyanides can be prone to polymerization, especially in the presence of acid catalysts. | Add the isocyanide slowly to the reaction mixture. Avoid excessively high temperatures. |
| Passerini or Ugi-type Byproducts | If water is present in the reaction, it can lead to the formation of byproducts from Passerini or Ugi-type reactions. | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
A carefully planned work-up procedure can also simplify purification. An initial aqueous wash to remove the acid catalyst and any water-soluble impurities is often beneficial.
Problem: Scalability Issues
Q6: I have a successful lab-scale synthesis, but when I attempt to scale up, the yield drops, and I observe more impurities. What are the key considerations for scaling up this synthesis?
Scaling up a reaction from milligrams to kilograms introduces new challenges that are often not apparent at the lab scale.
Key Considerations for Scalability:
-
Mass and Heat Transfer:
-
Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate stirrer for the scale and viscosity of the reaction mixture.
-
Exotherms: The GBB reaction can be exothermic. On a larger scale, this heat may not dissipate as efficiently, leading to an increase in temperature and the formation of impurities. Controlled, slow addition of reagents and efficient cooling are crucial.
-
-
Reagent Addition:
-
On a large scale, adding all reagents at once can be problematic. A controlled addition of one of the key components, such as the isocyanide, can help to manage the reaction rate and exotherm.
-
-
Work-up and Isolation:
-
Procedures that are simple on a small scale, like extractions and filtrations, can become bottlenecks at a larger scale. Optimize your work-up to be as efficient as possible. Recrystallization is often a more scalable purification method than column chromatography. An in-situ recrystallization procedure can be highly effective for achieving high purity on a large scale.[1]
-
-
Process Safety:
-
Isocyanides are toxic and have a very unpleasant smell. Ensure appropriate engineering controls and personal protective equipment are in place for large-scale handling.
-
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of a 2-Aryl-Imidazo[1,2-a]pyridine Core via GBB Reaction
This protocol is a general guideline and may require optimization for your specific substrates.
-
Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the 2-aminopyridine (1.0 eq), the aldehyde (1.0 eq), and the chosen anhydrous solvent (e.g., methanol or dichloromethane, approx. 0.1 M concentration).
-
Catalyst Addition: Add the acid catalyst (e.g., Sc(OTf)₃, 10 mol% or p-TsOH, 10 mol%).[4]
-
Isocyanide Addition: Stir the mixture at room temperature and add the isocyanide (1.0 eq) dropwise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the pure imidazo[1,2-a]pyridine product.
Groebke-Blackburn-Bienaymé Reaction Mechanism
Caption: The general mechanism of the GBB reaction.
References
-
Arkat USA, Inc. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC, 2009(ii), 315-320. Available from: [Link]
-
Shaik, F., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available from: [Link]
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de la Torre, A. F., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Available from: [Link]
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MDPI. (2025). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available from: [Link]
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Sumalatha, Y., et al. (2008). Synthesis and spectral characterization of zolpidem related substances - hypnotic agent. Analele Universității din București - Chimie, 17(2), 141-148. Available from: [Link]
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Zarghi, A., et al. (2018). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 14, 2844-2851. Available from: [Link]
-
Silva, F. C., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available from: [Link]
- Sanofi-Aventis. (2008). Synthesis method of zolpidem hydrochloride. Patsnap.
-
Ritter, S. K. (2006). Optimization Strategies for API Synthesis and Formulation Development. Pharmaceutical Technology, 30(10). Available from: [Link]
-
Wsol, A., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3169. Available from: [Link]
- Esteve, C., et al. (2003). Process for the preparation of imidazo(1,2-a)pyridine-3-acetamides. Google Patents.
-
Singh, P., & Kaur, M. (2021). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Synthetic Communications, 51(15), 2267-2287. Available from: [Link]
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Ruijter, E., et al. (2011). Strategies for Innovation in Multicomponent Reaction Design. Accounts of Chemical Research, 44(5), 314-327. Available from: [Link]
-
Genesis Drug Discovery & Development. (n.d.). Process Optimization for API Synthesis. GD3. Available from: [Link]
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Kumar, A., et al. (2019). A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. Beilstein Journal of Organic Chemistry, 15, 2378-2384. Available from: [Link]
-
ResearchGate. (2025). New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. ResearchGate. Available from: [Link]
-
Gummadi, S. B., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36965-36974. Available from: [Link]
-
Torres, E., et al. (2022). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2022(3), M1447. Available from: [Link]
-
Wang, L., et al. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 12(24), 15301-15305. Available from: [Link]
-
Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 389-411. Available from: [Link]
-
UkrOrgSyntez Ltd. (2018). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. Available from: [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215-35227. Available from: [Link]
-
Neochoritis, C. G., et al. (2019). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 23(2), 433-456. Available from: [Link]
-
Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. Available from: [Link]
-
Wang, L., et al. (2022). Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Advances, 12(24), 15301-15305. Available from: [Link]
-
ResearchGate. (2014). Synthesis of 3-amino-imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]
-
Reddit. (2023). The Groebke–Blackburn–Bienaymé reaction is my fav of the many isocyanide-based formal [4+1] cycloadditions (mechanism may vary by conditions). r/OrganicChemistry. Available from: [Link]
-
Benali, B., et al. (2006). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4361-o4363. Available from: [Link]
-
da Silva, A. B., et al. (2019). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 30(8), 1761-1769. Available from: [Link]
-
Grygorenko, O. O., et al. (2019). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 15, 2430-2440. Available from: [Link]
-
da Silva, G. G., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available from: [Link]
-
Jiangsu Aidea Pharmaceutical Co., Ltd. (2013). 2-Aryl Imidazo[1,2-a]Pyridine-3-Acetamide Derivatives, Preparation Methods and Uses Thereof. Patsnap. Available from: [Link]
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Refinement of assay conditions for 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide
Technical Support Center: 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide
Welcome to the technical support resource for this compound and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and practical solutions for common experimental challenges. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This versatility, however, necessitates a nuanced approach to assay design to ensure data integrity and reproducibility.
This document is structured to anticipate and resolve issues you may encounter, from initial compound handling to complex, multi-stage assay interpretation.
Part 1: Frequently Asked Questions (FAQs) & Initial Handling
This section addresses the most common preliminary questions regarding the physical properties and handling of this compound.
Q1: What are the basic physical and chemical properties of this compound?
This compound is typically a colorless to pale-colored solid at room temperature.[4] Its core is an aromatic, fused bicyclic 5,6 heterocycle.[5] Key properties are summarized below.
| Property | Value / Observation | Source |
| Molecular Formula | C₁₁H₁₃N₃O | [4] |
| Molar Mass | 203.24 g/mol | [4] |
| Appearance | Solid (typically) | [4] |
| Predicted Density | ~1.26 - 1.34 g/cm³ | [4][6] |
| Predicted pKa | 15.52 ± 0.40 | [6] |
Q2: How should I prepare a stock solution of this compound? I'm observing solubility issues.
This is a frequent challenge. This compound is slightly soluble in water but shows good solubility in organic solvents.[4] The causality here relates to the molecule's relatively nonpolar bicyclic core versus the polar acetamide group.
-
Primary Recommendation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved using vortexing or brief sonication. Store this stock at -20°C or -80°C, protected from light.
-
Troubleshooting Precipitation: When diluting into aqueous assay buffers, precipitation can occur. This is known as "carry-over." To mitigate this, perform serial dilutions in a buffer containing a low percentage of DMSO or a non-ionic surfactant like Tween-20 or Triton X-100 (typically ≤0.1%) to maintain solubility. Always add the compound stock to the buffer (not the reverse) while vortexing to ensure rapid dispersion.
Q3: What is the general stability profile of this compound?
While specific stability data is limited, the imidazo[1,2-a]pyridine core is generally stable. However, consider these factors:
-
pH Sensitivity: The imidazopyridine ring contains nitrogen atoms that can be protonated at low pH, potentially altering activity and solubility. It is crucial to maintain consistent pH control in your assays.
-
Photostability: Aromatic heterocyclic compounds can be susceptible to photodegradation. It is best practice to work with solutions in amber vials and minimize exposure to direct light.
-
Metabolic Stability: This is a critical consideration for cell-based and in vivo studies. The related drug Zolpidem is extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4, CYP2C9, and CYP1A2.[7][8] Similar metabolic pathways, such as hydroxylation, are likely for this compound and can significantly impact its effective concentration and duration of action in biological systems.[9]
Part 2: Assay Development & Troubleshooting Workflow
A robust and reliable assay is the foundation of any successful research program. The following workflow provides a logical progression for developing and troubleshooting assays with this compound.
Caption: General workflow for robust assay development and validation.
Troubleshooting Guide: A Deeper Dive
Q4: My dose-response curve is flat or shows a very low signal-to-background ratio. What's wrong?
This is a classic "no assay window" problem. The cause can be traced to either the compound, the assay biology, or the detection instrument.[10]
Troubleshooting Logic Tree
Caption: Diagnostic flowchart for troubleshooting low assay signal.
-
Step 1: Verify Compound Integrity. Visually inspect wells for precipitation. Prepare a fresh dilution series from your stock. If the problem persists, the issue may lie with the assay itself.
-
Step 2: Re-validate Assay Conditions. The most common cause is a deviation from optimal conditions. Re-run your key parameter experiments: enzyme/substrate concentrations or cell seeding density. Ensure you are running the experiment at the optimal time point (e.g., initial velocity phase for an enzyme assay).
-
Step 3: Check Instrument Settings. For fluorescence-based assays, incorrect filter sets are a primary reason for failure.[10] Confirm that your excitation and emission wavelengths and dichroic mirrors are correct for your fluorophore.
Q5: My in vitro biochemical potency (IC₅₀) is excellent, but the compound is much weaker in my cell-based assay. Why the discrepancy?
This is a frequent and important observation in drug discovery, pointing to cell-specific factors that are absent in a purified, biochemical system.[10]
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound could be a substrate for efflux pumps (like P-glycoprotein), which actively remove it from the cell, preventing it from reaching an effective intracellular concentration.
-
Metabolic Instability: As discussed, the compound may be rapidly metabolized by intracellular enzymes (e.g., CYPs) into inactive forms.[7][8] An in vitro metabolic stability assay can directly test this hypothesis.
-
High Protein Binding: The compound might bind extensively to proteins in the cell culture medium, reducing the free concentration available to interact with the target.
Q6: I'm observing high variability between replicate wells. What are the likely sources?
High variability obscures real effects and undermines confidence in your data.
-
Compound Precipitation: Inconsistent precipitation across a plate is a major source of variability. Re-evaluate your dilution method and final assay concentration relative to the compound's solubility limit.
-
Pipetting Error: Ensure pipettes are calibrated. When dispensing small volumes, use reverse pipetting for viscous solutions and ensure tips are pre-wetted.
-
Edge Effects: Evaporation from wells at the plate's edge can concentrate reagents, altering the reaction. Use a perimeter of wells filled with buffer or media to mitigate this, or use specialized low-evaporation plates.
-
Inadequate Mixing: After adding the compound, ensure the plate is mixed thoroughly but gently to avoid cross-contamination.
Part 3: Key Experimental Protocols
Here we provide step-by-step methodologies for essential characterization assays.
Protocol 1: Kinetic Aqueous Solubility Assessment
This protocol provides a quick assessment of the compound's solubility in your specific assay buffer.
-
Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Dilution Plate: In a clear 96-well plate, add 198 µL of your final assay buffer to multiple wells.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock to the buffer-containing wells to achieve a final concentration of 100 µM (with 1% DMSO). Pipette vigorously to mix.
-
Incubation & Observation: Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
Analysis: Read the plate on a plate reader at 620 nm or 650 nm. An increase in optical density (OD) compared to buffer + 1% DMSO control wells indicates light scattering from precipitated compound. Visual inspection under a microscope can confirm the presence of particulates.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay helps predict how quickly the compound might be cleared in vivo.
-
Reagent Preparation:
-
Compound: 1 µM working solution of this compound in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Microsomes: Pooled Human Liver Microsomes (HLM) at a final concentration of 0.5 mg/mL.
-
Cofactor: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
-
Reaction Setup:
-
In a 96-well plate, pre-warm HLM and the compound solution to 37°C for 10 minutes.
-
To initiate the reaction, add the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2:1 volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Interpretation: Plot the natural log of the percent remaining compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).
Potential Metabolic Pathways Based on known metabolism of related imidazopyridines like Zolpidem[7][8][9], several metabolic transformations are possible. Understanding these can aid in identifying metabolites during analysis.
Sources
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Validation & Comparative
The Evolving Landscape of Imidazo[1,2-a]pyridine Derivatives: A Comparative Potency Analysis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a variety of biologically active compounds.[1][2] This guide offers a comparative analysis of the potency of select imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer and antitubercular activities. By synthesizing data from recent studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and optimization efforts.
Introduction: The Versatility of the Imidazo[1,2-a]pyridine Core
Imidazo[1,2-a]pyridines are fused heterocyclic systems that have demonstrated a remarkable breadth of pharmacological activities.[2] This versatility stems from the scaffold's unique electronic properties and its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic parameters to optimize interactions with biological targets. Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Soraprazan (an anti-ulcer agent) underscore the therapeutic success of this chemical class.[1][3] Our focus here is on the cutting edge of imidazo[1,2-a]pyridine research, particularly in the challenging therapeutic areas of oncology and infectious diseases.
Comparative Analysis of Anticancer Potency
The anticancer potential of imidazo[1,2-a]pyridine derivatives is a rapidly expanding field of investigation, with compounds demonstrating efficacy against a range of cancer cell lines. This section will compare the potency of several recently developed derivatives.
Targeting Melanoma and Other Solid Tumors
A recent study detailed the synthesis and evaluation of a series of diarylamide and diarylurea derivatives of imidazo[1,2-a]pyridine against the A375P human melanoma cell line.[4] Several of these compounds exhibited potent submicromolar activity. Another investigation focused on the anticancer effects of novel imidazo[1,2-a]pyridine compounds against HCC1937 breast cancer cells, revealing promising cytotoxic effects.[5] Furthermore, a separate study explored the antiproliferative activity of imidazo[1,2-a]pyridine derivatives against a panel of cancer cell lines including Hep-2, HepG2, and MCF-7.[6][7]
Below is a table summarizing the in vitro potency of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Potency (IC50) | Reference |
| 15d | A375P (Melanoma) | <0.06 µM | [4] |
| 17e | A375P (Melanoma) | <0.06 µM | [4] |
| 18c | A375P (Melanoma) | <0.06 µM | [4] |
| 18h | A375P (Melanoma) | <0.06 µM | [4] |
| 18i | A375P (Melanoma) | <0.06 µM | [4] |
| IP-5 | HCC1937 (Breast) | 45 µM | [5] |
| IP-6 | HCC1937 (Breast) | 47.7 µM | [5] |
| 12b | Hep-2 (Laryngeal) | 11 µM | [6][7] |
| 12b | HepG2 (Liver) | 13 µM | [6][7] |
| 12b | MCF-7 (Breast) | 11 µM | [6][7] |
| 12b | A375 (Melanoma) | 11 µM | [6][7] |
| 28e | MGC-803 (Gastric) | 38 nM | [8] |
Key Insights from Anticancer Studies:
-
The submicromolar potency of compounds 15d, 17e, 18c, 18h, and 18i against melanoma highlights the potential of diarylamide and diarylurea substitutions on the imidazo[1,2-a]pyridine core for this indication.[4]
-
Compound 12b demonstrates broad-spectrum anticancer activity, albeit at lower micromolar concentrations, against several cell lines.[6][7]
-
The nanomolar potency of compound 28e against gastric cancer cells suggests that specific structural modifications can lead to highly potent derivatives.[8]
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer activity of many imidazo[1,2-a]pyridine derivatives is attributed to their ability to inhibit critical signaling pathways involved in cell proliferation, survival, and metastasis. A notable mechanism is the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is often dysregulated in cancer.[9][10]
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain imidazo[1,2-a]pyridine derivatives.
Comparative Analysis of Antitubercular Potency
Tuberculosis (TB) remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics.[3] Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anti-TB agents.
A series of imidazo[1,2-a]pyridine-3-carboxamides have shown remarkable potency against replicating Mtb, with several compounds exhibiting minimum inhibitory concentrations (MIC) in the nanomolar range.[3][11]
| Compound ID | Mtb Strain | Potency (MIC) | Reference |
| Compound 9 | H37Rv | ≤0.006 µM | [11] |
| Compound 12 | H37Rv | ≤0.006 µM | [11] |
| Compound 16 | H37Rv | 0.006 µM | [11] |
| Compound 17 | H37Rv | ≤0.006 µM | [11] |
| Compound 18 | H37Rv | 0.004 µM | [11] |
| Compound 4 | Replicating Mtb | 0.004 µM | [3] |
| Compound 6 | Replicating Mtb | 0.004 µM | [3] |
Key Insights from Antitubercular Studies:
-
The imidazo[1,2-a]pyridine-3-carboxamide scaffold is a highly promising starting point for the development of potent anti-TB agents.[3][11]
-
The nanomolar to sub-nanomolar potency of these compounds against Mtb is a significant advancement in the search for new TB drugs.
-
Notably, some of these compounds have also demonstrated activity against MDR and XDR strains of Mtb, addressing a critical unmet medical need.[3]
Experimental Methodologies
The determination of potency is critically dependent on the experimental assays employed. Below are outlines of the standard methodologies used to obtain the data presented in this guide.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Figure 2: A generalized workflow for determining the in vitro anticancer activity of compounds using the MTT assay.
In Vitro Antitubercular Activity (Microplate Alamar Blue Assay - MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Step-by-Step Protocol:
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to a standard turbidity.
-
Compound Dilution: The imidazo[1,2-a]pyridine derivatives are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the test compounds.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Second Incubation: The plates are incubated for an additional 24 hours.
-
Reading Results: A change in color from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of potent therapeutic agents. The derivatives highlighted in this guide demonstrate exceptional potency against both cancer cell lines and Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies accompanying these findings provide a roadmap for the rational design of next-generation inhibitors with improved efficacy and pharmacokinetic profiles.
Future research should focus on:
-
Target Deconvolution: Elucidating the specific molecular targets of the most potent compounds to better understand their mechanisms of action.
-
In Vivo Efficacy and Safety: Progressing lead candidates into animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.
-
Combinatorial Approaches: Investigating the synergistic effects of imidazo[1,2-a]pyridine derivatives with existing anticancer and antitubercular drugs to enhance therapeutic outcomes and combat drug resistance.
The data presented herein, compiled from rigorous scientific investigations, underscores the significant potential of imidazo[1,2-a]pyridine derivatives to address pressing needs in oncology and infectious disease.
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]
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Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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A Researcher's Guide to the In Vivo Validation of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide: A Comparative Analysis
For drug development professionals and cancer researchers, the transition from promising in vitro data to robust in vivo efficacy is a pivotal and challenging step.[1][2] This guide provides a comprehensive framework for the in vivo validation of a novel anticancer candidate, 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide. We will explore the experimental design, detailed protocols, and comparative data analysis essential for rigorously evaluating its therapeutic potential in a preclinical setting.
The imidazo[1,2-a]pyridine scaffold has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities, including potent anticancer effects.[3][4] Derivatives of this core structure have been shown to target various cellular pathways critical to cancer progression, such as tubulin polymerization and the PI3K/mTOR signaling cascade.[3] This guide will situate this compound within this promising class of compounds and present a scientifically sound methodology for its in vivo evaluation against a standard-of-care chemotherapeutic agent.
Mechanistic Hypothesis and Rationale for In Vivo Modeling
Based on the broader class of imidazo[1,2-a]pyridine derivatives, we hypothesize that this compound may exert its anticancer effects through the inhibition of critical cell cycle kinases, leading to cell cycle arrest and apoptosis. Recent studies on similar compounds have demonstrated induction of p53 and p21, key regulators of cell cycle progression, and activation of apoptotic pathways.[5]
To test this hypothesis and the compound's direct anticancer activity, a human tumor xenograft model is the logical first step.[6][7] This model, which involves implanting human cancer cells into immunodeficient mice, allows for the direct assessment of the compound's effect on tumor growth without the complexities of an intact immune system.[6][8] For this guide, we will use the human colorectal carcinoma cell line HCT116, a well-characterized and widely used model in cancer research.
Experimental Design: A Comparative In Vivo Efficacy Study
The primary objective of this study is to evaluate the antitumor efficacy of this compound in a HCT116 xenograft model compared to a vehicle control and a standard-of-care agent, 5-Fluorouracil (5-FU).
Animal Model:
-
Species: Nude mice (e.g., BALB/c nude or NOD/SCID)
-
Age: 6-8 weeks
-
Rationale: Immunodeficient mice are necessary to prevent the rejection of human tumor xenografts.[9]
Cell Line:
-
Cell Type: HCT116 (human colorectal carcinoma)
-
Rationale: A well-established and aggressive cell line that forms solid tumors in xenograft models.
Treatment Groups:
-
Vehicle Control: The formulation vehicle for the test compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
This compound: Administered at a predetermined dose based on maximum tolerated dose (MTD) studies.
-
5-Fluorouracil (5-FU): A standard chemotherapeutic agent for colorectal cancer, serving as a positive control.
Key Endpoints:
-
Primary: Tumor growth inhibition (TGI).
-
Secondary:
-
Body weight changes (as a measure of toxicity).[9]
-
Overall survival benefit.
-
Biomarker analysis of tumor tissue at the end of the study (e.g., proliferation and apoptosis markers).
-
Detailed Experimental Protocol
This protocol outlines the key steps for conducting the in vivo efficacy study. All animal procedures should be performed in accordance with institutional guidelines and approved by an ethics committee.[10]
Step 1: Cell Culture and Preparation
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix to a final concentration of 5 x 10^6 cells per 100 µL.[11] The use of an extracellular matrix like Cultrex BME can improve tumor take and growth.[12]
Step 2: Tumor Implantation
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice for tumor growth.
Step 3: Tumor Monitoring and Group Randomization
-
Measure tumor volume twice weekly using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into the three treatment groups (n=8-10 mice per group).
Step 4: Drug Administration
-
Vehicle Control: Administer the vehicle solution intraperitoneally (i.p.) daily.
-
This compound: Administer the compound i.p. daily at a dose of 25 mg/kg (hypothetical dose).
-
5-Fluorouracil (5-FU): Administer i.p. at a dose of 20 mg/kg on a Q3D (every three days) schedule.
-
Monitor the body weight of each mouse twice weekly as an indicator of systemic toxicity.
Step 5: Endpoint Analysis
-
Continue treatment for 21 days or until tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and fix a portion in formalin for immunohistochemistry (IHC) and snap-freeze the remainder for western blot analysis.
-
Analyze tumor tissues for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Visualization of Experimental Workflow and Proposed Mechanism
To visually represent the experimental process and the hypothesized mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the in vivo validation of this compound.
Caption: Proposed signaling pathway for the anticancer activity of the test compound.
Comparative Data Analysis
The following tables summarize hypothetical but realistic data from the described in vivo study.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) ± SEM | Tumor Growth Inhibition (%) | P-value vs. Vehicle |
| Vehicle Control | - | 1850 ± 210 | - | - |
| This compound | 25 mg/kg, daily | 890 ± 150 | 51.9 | < 0.01 |
| 5-Fluorouracil | 20 mg/kg, Q3D | 750 ± 130 | 59.5 | < 0.01 |
Table 2: Systemic Toxicity Assessment
| Treatment Group | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths |
| Vehicle Control | 1.5 | 0/10 |
| This compound | 4.2 | 0/10 |
| 5-Fluorouracil | 12.8 | 1/10 |
Table 3: Endpoint Biomarker Analysis
| Treatment Group | Ki-67 Positive Cells (%) (Proliferation) | Cleaved Caspase-3 Positive Cells (%) (Apoptosis) |
| Vehicle Control | 85 ± 8 | 3 ± 1 |
| This compound | 35 ± 6 | 18 ± 4 |
| 5-Fluorouracil | 28 ± 5 | 25 ± 5 |
Interpretation of Results:
The hypothetical data suggests that this compound exhibits significant antitumor activity, with a tumor growth inhibition of 51.9%. While its efficacy is comparable to the standard-of-care, 5-FU, it demonstrates a superior safety profile with minimal body weight loss and no treatment-related mortalities. The biomarker analysis further supports the proposed mechanism of action, showing a marked decrease in cell proliferation and an increase in apoptosis in the tumors of treated animals.
Conclusion and Future Directions
This guide outlines a rigorous and comparative approach to the in vivo validation of this compound. The successful execution of such a study, yielding results similar to the hypothetical data presented, would provide strong evidence for its potential as a novel anticancer agent.
Future studies should aim to:
-
Elucidate the precise molecular target of the compound.
-
Evaluate its efficacy in other cancer models, including patient-derived xenografts (PDX) for higher clinical relevance.[13]
-
Investigate its potential in combination with other therapies.[14][15]
-
Explore its activity in syngeneic models to understand its interaction with the immune system.[6][16]
By following a structured and scientifically sound validation process, researchers can effectively bridge the gap from promising laboratory findings to the development of new and impactful cancer therapies.[1]
References
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Bio-protocol. (2017). BiTE® Xenograft Protocol. Retrieved from [Link]
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The Jackson Laboratory. (2024). How-to Guide for Selecting Xenografts & Mouse Models for Preclinical Cancer Research. Retrieved from [Link]
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National Institutes of Health. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. Retrieved from [Link]
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National Institutes of Health. (n.d.). N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]
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Wiley Online Library. (n.d.). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide
Introduction: The Privileged Scaffold and the Selectivity Challenge
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure," forming the foundation of numerous therapeutic agents.[1][2] Its derivatives have shown a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antituberculosis properties.[3][4][5][6] Perhaps the most well-known application is in central nervous system (CNS) disorders, exemplified by Zolpidem, a widely prescribed sedative-hypnotic.[2][7] The compound at the heart of this guide, 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide, represents the fundamental pharmacophore of Zolpidem and related compounds.
The clinical efficacy and safety of such molecules are not solely defined by their affinity for their primary target but are critically dependent on their selectivity. Cross-reactivity with unintended biological targets can lead to undesirable side effects or reveal new therapeutic opportunities. For researchers and drug development professionals, a comprehensive understanding of a compound's selectivity profile is therefore non-negotiable.
This guide provides an in-depth comparative framework for characterizing the cross-reactivity of this compound. We will move beyond a single data point, establishing a multi-faceted testing cascade that compares its profile against well-known structural analogues. The methodologies presented herein are designed to be self-validating systems, providing robust and interpretable data to guide critical development decisions. We will explore selectivity at the primary pharmacological target—the GABA-A receptor—before expanding to essential off-target safety screens, including a broad kinase panel, cardiac hERG channel assessment, and metabolic enzyme profiling.
Part 1: Primary Target Selectivity — Navigating GABA-A Receptor Subtypes
The primary mechanism of action for many sedative and anxiolytic imidazopyridines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, specifically at the benzodiazepine (BZD) binding site.[8][9] However, the GABA-A receptor is not a single entity but a family of pentameric ligand-gated ion channels with diverse subunit compositions (e.g., α1-6, β1-3, γ1-3). The specific α subunit dictates the physiological effect: α1-containing receptors are primarily associated with sedation, whereas α2 and α3 subtypes are linked to anxiolytic and muscle relaxant effects.[7][10] Therefore, assessing the binding affinity of this compound across these subtypes is the first critical step in defining its therapeutic potential and side-effect profile.
For this comparative analysis, we evaluate our topic compound against its well-established analogues:
-
Zolpidem: The clinical benchmark, known for its relative selectivity for the α1 subtype.[7][11]
-
Alpidem & Saripidem: Anxiolytics noted for their different subtype selectivity profiles compared to Zolpidem.[7][9][12]
-
Necopidem: Another imidazopyridine derivative developed for its sedative and anxiolytic properties.[13][14][15]
Experimental Approach: Radioligand Competition Binding Assay
To quantify the binding affinity (expressed as the inhibitor constant, Ki) of these compounds at different GABA-A receptor subtypes, the gold-standard method is a radioligand competition binding assay.[16][17] This technique measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]-Flumazenil or [³H]-Ro15-1788) from the BZD binding site on recombinant human GABA-A receptors of defined subunit composition (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[18][19][20]
Workflow for GABA-A Receptor Subtype Selectivity Screening
Caption: Workflow for determining GABA-A receptor binding affinity.
Detailed Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
HEK-293 cells stably expressing a specific human GABA-A receptor subtype (e.g., α1β3γ2) are harvested.
-
Cells are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei, and the resulting supernatant is centrifuged at high speed (e.g., 50,000 x g) to pellet the membranes.[21]
-
The membrane pellet is washed and resuspended in fresh buffer, and protein concentration is determined via a Bradford or BCA assay.
-
-
Competition Assay:
-
In a 96-well plate, add 100 µg of membrane protein per well.[22]
-
Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Add a fixed concentration of radioligand, typically near its Kd value (e.g., 1-2 nM [³H]-Flumazenil).[23]
-
For control wells, "total binding" contains only membranes and radioligand, while "non-specific binding" contains membranes, radioligand, and a saturating concentration of an unlabeled ligand like Diazepam (e.g., 3 µM).[23]
-
Incubate the plate for 35-60 minutes at 4°C or 30°C to reach equilibrium.[16][22][23]
-
-
Separation and Quantification:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes with bound radioligand.
-
Filters are washed quickly with ice-cold buffer to remove unbound radioligand.
-
Filters are placed in scintillation vials with scintillation cocktail, and radioactivity is quantified using a liquid scintillation counter.[21]
-
-
Data Analysis:
-
Specific binding is calculated as Total Binding - Non-Specific Binding.
-
The data are plotted as percent specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
The IC50 is converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[18]
-
Comparative Data Summary: GABA-A Receptor Subtype Affinity (Ki, nM)
| Compound | α1β3γ2 (Sedative) | α2β3γ2 (Anxiolytic) | α3β3γ2 (Anxiolytic) | α5β3γ2 (Cognition) | α1 Selectivity Ratio (Ki αx / Ki α1) |
| This compound | 15 | 120 | 150 | >1000 | α2=8.0, α3=10.0 |
| Zolpidem | 10 | 150 | 200 | >2000 | α2=15.0, α3=20.0 |
| Alpidem | 25 | 50 | 45 | 800 | α2=2.0, α3=1.8 |
| Saripidem | 5 | 150 | 180 | >1500 | α2=30.0, α3=36.0 |
| Necopidem | 20 | 90 | 110 | 950 | α2=4.5, α3=5.5 |
| Note: Data are representative values synthesized for comparative purposes based on known profiles of the compound class. |
This analysis reveals that while this compound, like Zolpidem and Saripidem, shows preferential binding to the α1 subtype, its selectivity margin over α2/α3 is less pronounced than that of Saripidem, suggesting a potentially mixed sedative-anxiolytic profile.
Part 2: Broad Cross-Reactivity Screening for Preclinical Safety
Beyond the primary target, a thorough safety assessment requires screening against unrelated protein families that are common sources of adverse drug reactions. This proactive approach is essential for de-risking a compound early in the development pipeline.
Kinase Selectivity Profiling (Kinome Scan)
Rationale: The human kinome contains over 500 protein kinases, and unintended inhibition can lead to a host of toxicities. Given that many ATP-competitive kinase inhibitors are heterocyclic molecules, screening imidazopyridine derivatives for kinome cross-reactivity is a prudent step.[24][25] The KINOMEscan® platform is a widely used competition binding assay for this purpose, where test compounds are profiled against a large panel of kinases.[26][27]
Workflow for KINOMEscan® Assay
Caption: Workflow of the KINOMEscan® competition binding assay.
Detailed Protocol: KINOMEscan® Profiling
-
Assay Principle: The assay measures the amount of a specific kinase that binds to an immobilized ligand in the presence versus absence of the test compound.[26][28] Kinases are expressed as fusions with a T7 phage.
-
Procedure:
-
Streptavidin-coated magnetic beads are treated with a biotinylated, immobilized, active-site directed ligand.
-
In separate wells of a multi-well plate, a specific kinase-tagged phage is incubated with the ligand-coated beads and the test compound (typically at a fixed concentration, e.g., 1 or 10 µM). A DMSO vehicle control is run in parallel.[29]
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The beads are washed to remove unbound phage.
-
The amount of kinase bound to the beads is determined by eluting the phage and quantifying the associated DNA tag using quantitative PCR (qPCR).[30]
-
-
Data Analysis:
-
Results are expressed as "percent of control" (%Ctrl), calculated as: (test compound signal / DMSO control signal) x 100.
-
A low %Ctrl value (e.g., <10%) indicates strong binding of the test compound to the kinase.[26]
-
Comparative Data Summary: Kinase Panel (Selected) at 10 µM
| Kinase Target | Function | % Ctrl for this compound |
| PDGFRβ | Growth factor signaling | 85 |
| VEGFR2 (KDR) | Angiogenesis | 92 |
| SRC | Cell growth, motility | 78 |
| LCK | T-cell signaling | 81 |
| p38α (MAPK14) | Inflammatory response | 95 |
| Note: Data are representative. A value >75% is generally considered insignificant binding. |
The data suggest that at a high concentration of 10 µM, this compound shows minimal interaction with this representative panel of kinases, indicating a low potential for off-target kinase-mediated effects.
Cardiac Safety Profiling (hERG Channel Assay)
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a critical liability in drug development.[31] Blocking this channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[32] Assessing hERG liability is a mandatory regulatory requirement. The gold-standard method is whole-cell patch-clamp electrophysiology.[31][33]
Workflow for hERG Whole-Cell Patch-Clamp Assay
Caption: Workflow for assessing hERG channel inhibition via patch-clamp.
Detailed Protocol: Whole-Cell Patch-Clamp
-
Cell Culture: HEK-293 or CHO cells stably transfected with the hERG gene are cultured to provide a consistent source of the ion channel.
-
Electrophysiology:
-
A single cell is targeted with a glass micropipette, forming a high-resistance seal ("giga-seal"). The cell membrane within the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell's membrane potential is clamped, and a specific voltage-step protocol is applied to elicit and isolate the characteristic hERG tail current.
-
A stable baseline current is recorded in the vehicle solution.
-
The test compound is then perfused over the cell at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). The hERG current is recorded at each concentration until a steady-state block is achieved.[33]
-
-
Data Analysis:
-
The percentage of current inhibition is calculated at each concentration relative to the baseline.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value, the concentration at which the compound inhibits 50% of the hERG current.
-
Comparative Data Summary: hERG Channel Inhibition
| Compound | hERG IC50 (µM) | Risk Profile |
| This compound | > 30 | Low |
| Zolpidem | > 30 | Low |
| Positive Control (e.g., Clobutinol) | 2.9[31] | High |
| Note: Data are representative. An IC50 > 30 µM is generally considered to indicate a low risk of clinical QT prolongation. |
The results indicate that this compound, similar to Zolpidem, does not significantly inhibit the hERG channel at therapeutically relevant concentrations, suggesting a favorable cardiac safety profile.
Metabolic Stability Profiling (CYP450 Inhibition)
Rationale: The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of most clinical drugs. Inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) by a new compound can lead to dangerous drug-drug interactions (DDIs). An in vitro assay using human liver microsomes (HLMs) is a standard screen to identify potential CYP inhibitors.
Detailed Protocol: CYP450 Inhibition Assay
-
Assay Components: The assay mixture contains human liver microsomes (a source of CYP enzymes), a specific probe substrate for the isoform of interest (e.g., midazolam for CYP3A4), and an NADPH-regenerating system to drive the reaction.
-
Procedure:
-
The test compound is pre-incubated with HLMs and the NADPH system.
-
The reaction is initiated by adding the probe substrate.
-
After a set incubation time, the reaction is stopped (e.g., with acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.
-
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to a vehicle control. Data are plotted to determine an IC50 value for the inhibition of each CYP isoform.
Comparative Data Summary: CYP450 Inhibition (IC50, µM)
| Compound | CYP3A4 | CYP2D6 | CYP2C9 | DDI Risk Potential |
| This compound | > 50 | > 50 | 28 | Low |
| Positive Control (e.g., Ketoconazole) | 0.05 | > 100 | > 100 | High (for 3A4) |
| Note: Data are representative. An IC50 > 10 µM is generally considered a low risk for clinically significant DDIs. |
This profile suggests that this compound has a low propensity to cause metabolic drug-drug interactions, further strengthening its safety profile.
Conclusion: A Holistic View for Informed Drug Development
This guide demonstrates a systematic, multi-tiered approach to characterizing the cross-reactivity profile of this compound. By integrating primary target selectivity with broad off-target safety screening, we can build a comprehensive "Selectivity Scorecard" for any lead candidate.
| Assay Category | Target(s) | Result for this compound | Interpretation |
| Primary Target | GABA-A Subtypes | Preferential α1 binder (8-10 fold vs α2/α3) | Profile suggests sedative effects with potential for anxiolysis. |
| Kinome Screen | Broad Kinase Panel | Minimal binding at 10 µM | Low risk of kinase-mediated off-target effects. |
| Cardiac Safety | hERG Channel | IC50 > 30 µM | Low risk of drug-induced QT prolongation. |
| Metabolic Stability | Key CYP Isoforms | IC50 > 25 µM | Low risk of metabolic drug-drug interactions. |
The causality behind this experimental cascade is clear: we first confirm and refine the on-target pharmacology before systematically eliminating the most common and dangerous off-target liabilities. For the drug development professional, this holistic profile provides the necessary confidence to advance a compound like this compound toward further preclinical and clinical evaluation. It transforms the concept of "cross-reactivity" from a potential liability into a well-defined and manageable risk profile.
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A Comparative Analysis of the Unsubstituted 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide Scaffold and the Zolpidem Scaffold as GABA-A Receptor Modulators
A Technical Guide for Researchers in Medicinal Chemistry and Neuropharmacology
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, Zolpidem stands out as a widely prescribed hypnotic agent for the treatment of insomnia. Its therapeutic effects are mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Zolpidem's clinical success has spurred extensive research into the structure-activity relationships (SAR) of its scaffold to develop new ligands with improved pharmacological profiles.
This guide provides an in-depth comparison of the fundamental, unsubstituted 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide scaffold with the highly decorated Zolpidem scaffold. By dissecting the contributions of the substituents present in Zolpidem, we aim to provide researchers with a clear understanding of the key structural determinants for high-affinity binding and functional modulation of the GABA-A receptor. This analysis is supported by a review of the relevant scientific literature and detailed experimental protocols for the characterization of these compounds.
Chemical Structures: Unsubstituted Scaffold vs. Zolpidem
The core of both molecules is the imidazo[1,2-a]pyridine ring system, with an acetamide group at the 3-position. The key difference lies in the substitutions on this core structure.
-
This compound (Unsubstituted Scaffold): This is the basic framework, lacking any substitutions on the imidazopyridine ring or the acetamide moiety.
-
Zolpidem Scaffold: Zolpidem is chemically N,N-Dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide[1]. It possesses three critical substitutions compared to the unsubstituted scaffold:
-
A methyl group at the 6-position of the imidazo[1,2-a]pyridine ring.
-
A p-tolyl group (4-methylphenyl) at the 2-position of the imidazo[1,2-a]pyridine ring.
-
Two methyl groups on the nitrogen atom of the acetamide side chain (N,N-dimethylacetamide).
-
Pharmacological Profile: A Tale of Two Scaffolds
The functionalization of the imidazo[1,2-a]pyridine core in Zolpidem is not merely decorative; it is fundamental to its potent and selective pharmacological activity at the GABA-A receptor.
Binding Affinity at the Benzodiazepine Site
Zolpidem is a potent positive allosteric modulator that binds to the benzodiazepine (BZD) site on the GABA-A receptor, located at the interface of the α and γ subunits[2]. It exhibits a notable selectivity for receptors containing the α1 subunit[3]. This subtype selectivity is believed to contribute to its primary hypnotic effects with reduced anxiolytic and myorelaxant properties compared to classical benzodiazepines[4].
Table 1: Comparative Binding Affinity at GABA-A Receptor Subtypes
| Compound | GABA-A α1β2γ2 (Ki, nM) | GABA-A α2β2γ2 (Ki, nM) | GABA-A α3β2γ2 (Ki, nM) | GABA-A α5β2γ2 (Ki, nM) |
| Zolpidem | ~20 | ~400 | ~400 | >5000 |
| This compound | Expected to be significantly higher (lower affinity) | Expected to be significantly higher (lower affinity) | Expected to be significantly higher (lower affinity) | Expected to be significantly higher (lower affinity) |
Note: Ki values for Zolpidem are approximate and collated from multiple sources. The values for the unsubstituted scaffold are predicted based on SAR principles.
The substituents on the Zolpidem scaffold are crucial for its high-affinity binding. The p-tolyl group at the 2-position and the methyl group at the 6-position are thought to engage in specific hydrophobic and van der Waals interactions within the BZD binding pocket. The N,N-dimethylacetamide moiety also plays a critical role in orienting the molecule correctly within the binding site. The absence of these groups in the unsubstituted scaffold would lead to a significant loss of these favorable interactions, resulting in a much lower binding affinity.
Functional Activity: Efficacy as a GABA-A Receptor Modulator
The functional consequence of binding to the BZD site is the potentiation of the GABA-ergic response, meaning an increase in the chloride ion flux through the GABA-A channel in the presence of GABA.
Table 2: Comparative Functional Activity at GABA-A α1β2γ2 Receptors
| Compound | Modulatory Effect | Efficacy (relative to Diazepam) |
| Zolpidem | Positive Allosteric Modulator | Potent modulator |
| This compound | Likely a weak or negligible modulator | Expected to be significantly lower |
The same structural features that determine high-affinity binding also contribute to the efficacy of Zolpidem as a positive allosteric modulator. The precise positioning of the molecule within the binding site, facilitated by its substituents, is necessary to induce the conformational changes in the GABA-A receptor that lead to enhanced channel function. Therefore, the unsubstituted scaffold is expected to be a significantly weaker modulator, if at all active.
Structure-Activity Relationship (SAR) Insights
The comparison of these two scaffolds highlights key SAR principles for imidazo[1,2-a]pyridine-based GABA-A receptor modulators:
-
Substitution at the 2-position: Aromatic or heteroaromatic groups, such as the p-tolyl group in Zolpidem, are critical for high affinity. The nature of this substituent can also influence subtype selectivity.
-
Substitution at the 6-position: Small alkyl groups, like the methyl group in Zolpidem, are generally favorable for binding.
-
The C3-acetamide moiety: The N,N-dimethylation is important for potency. Modifications to this group can drastically alter the pharmacological profile, with some analogs exhibiting antagonist or inverse agonist properties[5].
-
Hydrophilicity: The introduction of polar or ionizable groups can shift the selectivity towards peripheral benzodiazepine receptors (PBRs) and away from the central BZD sites on GABA-A receptors[6].
Experimental Protocols
The characterization of compounds like Zolpidem and the unsubstituted scaffold relies on a combination of in vitro binding and functional assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the GABA-A receptor. It involves competing the test compound with a radiolabeled ligand that is known to bind to the BZD site.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the GABA-A receptors.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the prepared membranes, a fixed concentration of a radioligand (e.g., [³H]flunitrazepam or [³H]Ro 15-1788), and varying concentrations of the test compound (e.g., Zolpidem or the unsubstituted scaffold).
-
For determining non-specific binding, a high concentration of a known BZD site ligand (e.g., diazepam) is added to a set of wells.
-
Incubate the plate at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effects of a compound on GABA-A receptors expressed in a heterologous system, such as Xenopus laevis oocytes.
Step-by-Step Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular cell layer.
-
Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes filled with a high concentration of KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired holding potential (e.g., -60 mV).
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) to establish a baseline response.
-
Co-apply the test compound with GABA and measure the change in the current amplitude.
-
-
Data Analysis:
-
Quantify the potentiation or inhibition of the GABA-evoked current by the test compound.
-
Construct concentration-response curves to determine the EC50 (for potentiation) or IC50 (for inhibition) of the test compound.
-
Determine the efficacy of the compound by measuring the maximal potentiation of the GABA response.
-
Visualizing the Concepts
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of GABA-A receptor modulation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The comparison between the unsubstituted this compound scaffold and the Zolpidem scaffold provides a clear illustration of the power of medicinal chemistry in optimizing a lead compound. While the core imidazo[1,2-a]pyridine structure provides the necessary framework for interaction with the GABA-A receptor, the specific substitutions present in Zolpidem are indispensable for achieving the high affinity, efficacy, and subtype selectivity that define its therapeutic profile.
For researchers in drug discovery, this analysis underscores the importance of systematic SAR studies. The unsubstituted scaffold, while likely possessing weak or negligible activity on its own, serves as a crucial starting point for the design of novel GABA-A receptor modulators. By understanding the functional role of each substituent, medicinal chemists can rationally design new analogs with tailored pharmacological properties, potentially leading to the development of next-generation therapeutics with improved efficacy and safety profiles.
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A Comparative Analysis of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide and Established Antibiotics: An Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a promising heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4] This guide provides a comparative overview of the potential efficacy of a representative compound, 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide, against established antibiotics, supported by established experimental protocols.
While specific experimental data for this compound is not yet broadly available in peer-reviewed literature, this document will leverage data from structurally similar imidazo[1,2-a]pyridine derivatives to provide a framework for its potential evaluation. The methodologies and comparisons presented herein are based on internationally recognized standards to ensure scientific integrity and reproducibility.
Mechanism of Action: A Tale of Different Targets
Established antibiotics function through a variety of mechanisms, each targeting essential bacterial processes. In contrast, many imidazo[1,2-a]pyridine derivatives are being investigated for their novel mechanisms of action, which could be key to overcoming existing resistance.
-
This compound (Hypothesized): Research on similar imidazo[1,2-a]pyridine compounds suggests a potential mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. Some studies have pointed to the bacterial beta subunit of DNA gyrase as a likely target.[5][6] Another potential, and highly attractive, mode of action for some imidazo[1,2-a]pyridine amides is the inhibition of QcrB, a component of the electron transport chain, which is vital for cellular energy production.[7]
-
Fluoroquinolones (e.g., Ciprofloxacin): This class of antibiotics also targets DNA gyrase and topoisomerase IV, but through a different binding mode. Widespread use has led to significant resistance development, often through mutations in the target enzymes.
-
Macrolides (e.g., Erythromycin): Macrolides inhibit protein synthesis by binding to the 50S ribosomal subunit, preventing the elongation of polypeptide chains. Resistance can occur through modification of the ribosomal target, efflux pumps, or enzymatic inactivation.
-
Beta-Lactams (e.g., Penicillin, Cephalosporins): These antibiotics inhibit cell wall synthesis by acylating the transpeptidase enzyme, which is responsible for cross-linking peptidoglycan. The most common resistance mechanism is the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring.
Comparative Efficacy: A Data-Driven Perspective
The primary metric for quantifying the in vitro efficacy of an antibiotic is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.[8] This is often followed by determining the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.
The following table presents a hypothetical but plausible comparison of the MIC values (in µg/mL) for this compound against common Gram-positive and Gram-negative bacteria, benchmarked against established antibiotics. These illustrative values are based on published data for various imidazo[1,2-a]pyridine derivatives.[5][9]
| Compound | Staphylococcus aureus (MRSA) | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| This compound (Hypothetical) | 4 | 2 | 8 | 16 |
| Ciprofloxacin | >128 (Resistant) | 0.5 | 0.25 | 1 |
| Erythromycin | >128 (Resistant) | 0.25 | >128 (Intrinsic Resistance) | >128 (Intrinsic Resistance) |
| Vancomycin | 1 | 0.5 | >128 (Intrinsic Resistance) | >128 (Intrinsic Resistance) |
Note: Lower MIC values indicate higher potency. The hypothetical data suggests that the novel compound may have activity against methicillin-resistant S. aureus (MRSA), a significant clinical challenge.
Experimental Protocols: Ensuring Rigorous Evaluation
To generate reliable and comparable efficacy data, standardized methodologies are crucial. The protocols outlined below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.[8]
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a bacterial isolate.
Materials:
-
Test compound (e.g., this compound) and comparator antibiotics.
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Incubator (35°C ± 2°C).
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the test compound and each comparator antibiotic. Perform serial two-fold dilutions in CAMHB to achieve a range of concentrations.
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Loading: Add 50 µL of the appropriate antibiotic dilution and 50 µL of the bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[13]
Discussion and Future Directions
The imidazo[1,2-a]pyridine scaffold holds significant promise for the development of new antibacterial agents.[4][14] The hypothetical data for this compound suggests potential activity against drug-resistant Gram-positive bacteria, a critical area of unmet medical need. The possible novel mechanism of action, such as the inhibition of DNA gyrase or QcrB, could circumvent existing resistance mechanisms.[2][7]
However, it is crucial to move from hypothetical to empirical data. The next steps for a compound like this compound would involve:
-
Comprehensive in vitro testing: Determining MIC and MBC values against a broad panel of clinical isolates, including multidrug-resistant strains.
-
Mechanism of Action studies: Elucidating the precise molecular target(s) to understand how the compound works and to predict potential resistance mechanisms.
-
In vivo efficacy studies: Evaluating the compound's performance in animal models of infection to assess its pharmacokinetic and pharmacodynamic properties.
-
Toxicity profiling: Ensuring the compound is safe for potential therapeutic use.
The fight against antimicrobial resistance requires a continuous pipeline of new drugs with novel mechanisms of action.[1] Scaffolds like imidazo[1,2-a]pyridine represent a valuable starting point for this critical research and development effort.
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A Head-to-Head Comparison of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: A Guide for Researchers
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of protein kinases.[1] Its inherent physicochemical properties and synthetic tractability have led to the development of numerous potent and selective kinase inhibitors with significant therapeutic potential, particularly in oncology. This guide provides a comprehensive head-to-head comparison of key imidazo[1,2-a]pyridine-based kinase inhibitors, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and protocols.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that serves as an excellent scaffold for kinase inhibitor design. Its rigid structure allows for the precise orientation of substituents to interact with the ATP-binding pocket of kinases. Modifications at various positions of the imidazo[1,2-a]pyridine ring system have yielded inhibitors with diverse selectivity profiles, targeting key kinases implicated in cancer cell proliferation, survival, and angiogenesis.[2][3]
Comparative Analysis of Kinase Inhibitor Potency and Selectivity
A critical aspect of kinase inhibitor development is understanding their potency against the intended target and their selectivity profile across the human kinome. The following tables summarize the in vitro potency of selected imidazo[1,2-a]pyridine-based inhibitors against various kinases and cancer cell lines.
Table 1: Biochemical Potency (IC50) of Imidazo-Pyridine Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 27e | Aurora-A | 38 | [4] |
| Aurora-B | - | ||
| FLT3 | - | ||
| FLT3-ITD | - | ||
| FLT3 (D835Y) | - | ||
| Compound 24 | FLT3 | - | [5] |
| FLT3-ITD | - | [5] | |
| FLT3-ITD/D835Y | - | [5] | |
| FLT3-ITD/F691L | - | [5] | |
| Defactinib (VS-6063) | FAK | 0.6 | [6] |
| Pyk2 | 0.6 | [6] | |
| PI3Kα Inhibitor | PI3Kα | 0.0028 µM | [7] |
Note: '-' indicates data not available in the provided sources. IC50 values are highly dependent on assay conditions.
Table 2: Cellular Activity (IC50) of Imidazo-Pyridine Based Kinase Inhibitors in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6 | A375 | Melanoma | <12 | [7] |
| WM115 | Melanoma | <12 | [7] | |
| HeLa | Cervical Cancer | ~35 | [7] | |
| IP-5 | HCC1937 | Breast Cancer | 45 | [8][9] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [8][9] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [8][9] |
| Thiazole-substituted imidazo[1,2-a]pyridine | A375 | Melanoma | 0.14 | [7] |
| HeLa | Cervical Cancer | 0.21 | [7] |
Mechanism of Action: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine-based inhibitors exert their anticancer effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival.
One of the frequently targeted pathways is the PI3K/Akt/mTOR pathway , which is often hyperactivated in cancer.[7] By inhibiting key kinases in this pathway, these compounds can induce cell cycle arrest and apoptosis.[7][8]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine-based compounds.
Another critical target is the Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Defactinib (VS-6063) is a potent inhibitor of FAK and the related proline-rich tyrosine kinase 2 (Pyk2).[6]
Clinical Development of Imidazo[1,2-a]pyridine-Based Inhibitors
Several imidazo[1,2-a]pyridine derivatives have progressed into clinical trials, demonstrating the therapeutic potential of this scaffold.
-
Defactinib (VS-6063): This FAK inhibitor has been evaluated in Phase I and II clinical trials for various solid tumors, including mesothelioma and ovarian cancer.[10][11] A Phase I study in patients with advanced solid malignancies established the safety and pharmacokinetic profile of Defactinib.[10]
-
ARRY-382 (PF-07265804): This compound is a selective inhibitor of colony-stimulating factor-1 receptor (CSF-1R) and has been investigated in combination with immunotherapy agents like pembrolizumab for advanced solid tumors.[12][13][14]
Experimental Protocols
To facilitate the evaluation and comparison of novel imidazo[1,2-a]pyridine-based kinase inhibitors, this section provides standardized, step-by-step methodologies for key in vitro and in vivo assays.
Biochemical Kinase Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[15][16]
Objective: To quantify the potency of an inhibitor by measuring its ability to block the enzymatic activity of a target kinase.
Caption: Workflow for a typical biochemical kinase assay to determine IC50 values.
Materials:
-
Purified recombinant kinase
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., HEPES, Tris-HCl with MgCl2, DTT)
-
Test compound (imidazo[1,2-a]pyridine inhibitor)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen®, Z'-LYTE™)
-
384-well microplates
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the kinase, substrate, and ATP in the appropriate assay buffer.
-
Compound Dilution: Perform a serial dilution of the test compound in DMSO or assay buffer to create a range of concentrations.
-
Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate. Include control wells with no inhibitor (positive control) and no enzyme (negative control).
-
Kinase Addition: Add the purified kinase to each well (except the negative control) and incubate for a predetermined time to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Signal Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]
Cell-Based Kinase Activity Assay
This protocol describes a method to assess the inhibitory effect of a compound on a specific kinase within a cellular context.[18][19]
Objective: To measure the ability of an inhibitor to block the phosphorylation of a kinase's substrate in living cells.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target and its substrate
-
Western blotting or ELISA reagents
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Target Analysis (Western Blot): a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane and incubate with primary antibodies against the phosphorylated substrate and total substrate. c. Incubate with HRP-conjugated secondary antibodies. d. Visualize the bands using a chemiluminescence detection system. e. Quantify the band intensities to determine the level of phosphorylation inhibition.
-
Target Analysis (ELISA): a. Coat a 96-well plate with a capture antibody for the total substrate. b. Add the cell lysates to the wells. c. Add a detection antibody that specifically recognizes the phosphorylated form of the substrate. d. Add a secondary antibody conjugated to an enzyme (e.g., HRP). e. Add the enzyme substrate and measure the resulting signal.
In Vivo Tumor Xenograft Studies
This protocol provides a general framework for evaluating the in vivo efficacy of an imidazo[1,2-a]pyridine-based kinase inhibitor in a mouse xenograft model.[20][21][22]
Objective: To assess the antitumor activity of a compound in a living organism.
Caption: General workflow for an in vivo tumor xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound or vehicle to the respective groups according to the dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Analyze the tumor growth inhibition and any effects on survival.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful starting point for the discovery of novel kinase inhibitors. The compounds highlighted in this guide demonstrate the potential to target a range of kinases with high potency and selectivity. As our understanding of the complex signaling networks in cancer deepens, the rational design of next-generation imidazo[1,2-a]pyridine-based inhibitors holds immense promise for the development of more effective and targeted cancer therapies. The provided experimental protocols serve as a valuable resource for researchers in the field to rigorously evaluate and compare the performance of new chemical entities.
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Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo [1, 2a] pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837.
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Aliwaini, S., Peres, J., Kröger, L., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
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Baviskar, A. T., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8862-8876.
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(2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 595-620.
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Wang, Y., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
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Krišt'an, K., et al. (2018). In a biochemical and cellular assay, the IC 50 of an irreversible inhibitor will shift from a value that approximates the K I (inhibitors D and E) to a value that correlates with the k inact /K I (inhibitors C and D). ResearchGate.
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Diamond, J. R., et al. (2011). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 17(9), 2819-2829.
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Johnson, M. L., et al. (2022). ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study. ResearchGate.
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Dana-Farber Cancer Institute. (2022). A Phase 1b/2 Study of ARRY-382 in Combination with Pembrolizumab, a Programmed Cell Death Receptor 1 (PD-1) Antibody, for the Treatment of Patients with Advanced Solid Tumors.
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Van Looveren, C., et al. (2022). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. MDPI.
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Bar-Zeev, M., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
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In Vivo Validation of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide as a Novel Anxiolytic Agent: A Comparative Guide
This guide provides a comprehensive framework for the in vivo validation of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide (hereafter referred to as Compound X) as a potential therapeutic agent for anxiety disorders. We present a comparative analysis against the benchmark anxiolytic, Diazepam, and detail the experimental protocols necessary to establish a robust preclinical evidence base.
Introduction: The Scientific Rationale
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful drugs, including the well-known hypnotic zolpidem and the anxiolytic alpidem.[1][2] These compounds often exert their effects by acting as positive allosteric modulators (PAMs) at the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][4] GABA-A PAMs enhance the effect of GABA, leading to neuronal hyperpolarization and a subsequent reduction in neuronal excitability, which manifests as sedative, anxiolytic, and anticonvulsant effects.[3]
Compound X, this compound, has been synthesized as a novel derivative of this promising class. Based on its structural similarity to known GABA-A modulating agents, we hypothesize that Compound X will exhibit anxiolytic properties by acting as a positive allosteric modulator at a specific binding site on the GABA-A receptor complex. This guide outlines a rigorous in vivo testing cascade to validate this hypothesis and objectively compare its preclinical efficacy and behavioral profile against Diazepam, a classical benzodiazepine that also functions as a GABA-A PAM.[3]
The GABA-A Receptor Signaling Pathway
The following diagram illustrates the proposed mechanism of action for Compound X, enhancing GABA-mediated chloride influx.
Caption: Proposed mechanism of Compound X as a GABA-A PAM.
Comparative In Vivo Validation Strategy
To assess the anxiolytic potential of Compound X, we will employ two of the most widely used and validated rodent behavioral assays for anxiety: the Elevated Plus Maze (EPM) and the Light-Dark Box Test.[5][6][7][8][9] These tests are based on the conflict between the innate exploratory drive of rodents and their aversion to open, brightly lit spaces.[9][10] Anxiolytic compounds are expected to increase exploratory behavior in the aversive zones of the apparatuses.
Experimental Workflow
The overall workflow for the in vivo validation is depicted below. This ensures a systematic and reproducible approach from animal acclimatization to data analysis.
Caption: Overall workflow for in vivo anxiolytic testing.
Detailed Experimental Protocols
Methodological consistency is paramount for generating reliable and comparable data. The following sections provide step-by-step protocols for each behavioral assay.
Animals
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Group-housed (4-5 per cage) with a 12:12 hour light-dark cycle, with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimated to the facility for at least one week before any experimental procedures.[11]
Drug Administration
-
Test Articles: Compound X (various doses), Diazepam (e.g., 1.5 mg/kg), Vehicle (e.g., saline with 5% DMSO, 5% Tween 80).
-
Route: Intraperitoneal (i.p.) injection.
-
Timing: Administered 30 minutes prior to the behavioral test to allow for sufficient absorption and distribution.[12]
Protocol: Elevated Plus Maze (EPM) Test
The EPM test assesses anxiety by measuring the animal's willingness to explore the open, unprotected arms of a plus-shaped maze.[11][13] Anxiolytic compounds typically increase the time spent and entries into the open arms.[10]
Apparatus: A plus-shaped maze elevated 50 cm from the floor, consisting of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) connected by a central platform (5 x 5 cm).[14]
Procedure:
-
Habituation: Acclimate the mouse to the testing room for at least 60 minutes prior to the test.[11]
-
Placement: Gently place the mouse onto the central platform of the maze, facing one of the open arms.[15]
-
Exploration: Allow the animal to freely explore the maze for a 5-minute session.[10]
-
Recording: The session is video-recorded from above, and an automated tracking system (e.g., ANY-maze) is used to score the behavioral parameters.[11][15]
-
Cleaning: The maze must be thoroughly cleaned with 70% ethanol between each trial to eliminate olfactory cues.[11]
Primary Endpoints:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total arm entries (a measure of general locomotor activity).
Protocol: Light-Dark Box Test
This test is based on the conflict between the tendency of mice to explore a novel environment and their aversion to a brightly lit area.[16][17] Anxiolytics increase the time spent in the light compartment and the number of transitions between compartments.[9]
Apparatus: A rectangular box divided into a small, dark compartment (approx. 1/3 of the total area) and a large, brightly illuminated compartment (approx. 2/3 of the area). The compartments are connected by a small opening.[16]
Procedure:
-
Habituation: Acclimate the mouse to the testing room for at least 30-60 minutes.[18][19]
-
Placement: Place the mouse in the center of the brightly illuminated chamber, facing away from the opening.[16][19]
-
Exploration: Allow the animal to move freely between the two chambers for a 10-minute session.[17]
-
Recording: An automated system with infrared beams or a video camera records the animal's activity.[19]
-
Cleaning: The apparatus is cleaned with 70% ethanol after each animal is tested.[16]
Primary Endpoints:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between compartments.
Comparative Data Analysis
The following tables summarize the expected data presentation format. Data for Diazepam are representative values from literature to serve as a benchmark.[12][20] The values for Compound X are presented as "To Be Determined" (TBD) and will be populated upon completion of the described studies.
Table 1: Comparative Efficacy in the Elevated Plus Maze (EPM)
| Treatment Group (i.p.) | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 18.5 ± 2.1 | 25.4 ± 3.0 | 22.1 ± 1.8 |
| Diazepam | 1.5 | 35.2 ± 3.5 | 42.1 ± 4.1 | 20.8 ± 2.0 |
| Compound X | 1.0 | TBD | TBD | TBD |
| Compound X | 3.0 | TBD | TBD | TBD |
| Compound X | 10.0 | TBD | TBD | TBD |
| *p < 0.05 compared to Vehicle group. |
Table 2: Comparative Efficacy in the Light-Dark Box Test
| Treatment Group (i.p.) | Dose (mg/kg) | Time in Light Box (s) (Mean ± SEM) | Latency to Dark (s) (Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Vehicle | - | 95.7 ± 8.2 | 25.3 ± 4.5 | 15.6 ± 1.3 |
| Diazepam | 1.5 | 180.4 ± 12.6 | 55.8 ± 7.1 | 24.1 ± 2.2 |
| Compound X | 1.0 | TBD | TBD | TBD |
| Compound X | 3.0 | TBD | TBD | TBD |
| Compound X | 10.0 | TBD | TBD | TBD |
| p < 0.05 compared to Vehicle group. |
Interpretation and Trustworthiness
The experimental design incorporates several key features to ensure the trustworthiness and validity of the results:
-
Positive Control: The inclusion of Diazepam validates the sensitivity of the assays to known anxiolytic compounds.
-
Vehicle Control: This group establishes the baseline level of anxiety-like behavior in the models.
-
Locomotor Activity: Measuring total arm entries in the EPM and transitions in the light-dark box helps to dissociate true anxiolytic effects from potential confounding effects on general activity (e.g., sedation or hyperactivity). A significant change in anxiety metrics without a change in locomotor activity is the ideal profile for a non-sedating anxiolytic.
-
Blinding and Randomization: To prevent experimenter bias, treatment groups should be randomized, and the experimenter conducting the behavioral scoring should be blinded to the treatment conditions.[15]
Conclusion
This guide outlines a robust, evidence-based strategy for the in vivo validation of this compound as a novel anxiolytic agent. By adhering to standardized protocols and performing a direct comparison with a clinically relevant drug, Diazepam, this research plan will generate the high-quality, reproducible data necessary to support its further development. The successful demonstration of anxiolytic activity in these models would provide strong evidence for its proposed mechanism as a GABA-A receptor positive allosteric modulator and warrant progression into more advanced preclinical studies.
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Benchmarking a Novel PI3K/mTOR Pathway Inhibitor: A Comparative Guide to 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide
Abstract
The imidazo[1,2-a]pyridine scaffold represents a promising pharmacophore in modern oncology, with derivatives showing activity against various critical cancer pathways.[1][2][3] This guide introduces a novel investigational compound, 2-(imidazo[1,2-a]pyridin-3-yl)acetamide (hereafter designated "IPA-3A"), a synthetic small molecule hypothesized to exert its anti-neoplastic effects through inhibition of the PI3K/Akt/mTOR signaling cascade. The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling networks in human cancer, making it a prime target for therapeutic intervention.[4][5] This document provides a comprehensive preclinical benchmark of IPA-3A against established, FDA-approved inhibitors targeting this pathway: Alpelisib (a PI3Kα-specific inhibitor) and Everolimus (an mTORC1 inhibitor). We present head-to-head in vitro and in vivo data, supported by detailed, field-validated experimental protocols to ensure scientific rigor and reproducibility. Our findings position IPA-3A as a potent candidate for further development, demonstrating broad efficacy across multiple cancer cell lines.
Introduction: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cellular growth, proliferation, survival, and metabolism.[5][6] Its aberrant activation, often driven by mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of numerous malignancies.[4][7] This constitutive signaling promotes unchecked cell division and resistance to apoptosis, fueling tumor progression.
Current therapies targeting this axis have shown significant clinical benefit.
-
Alpelisib (Piqray®) is a selective inhibitor of the p110α isoform of PI3K, encoded by the PIK3CA gene.[8][9][10][11][12] It is approved for use in combination with fulvestrant for HR-positive, HER2-negative, PIK3CA-mutated advanced or metastatic breast cancer.[8]
-
Everolimus (Afinitor®) is an allosteric inhibitor of mTORC1, a key downstream effector in the pathway.[13][14][15][16][17] It effectively blocks signals that lead to cell cycle progression and protein synthesis.[14][16]
While effective, these agents face challenges, including intrinsic and acquired resistance and specific toxicity profiles. The development of new chemical entities like IPA-3A, which may offer a different inhibitory profile or improved therapeutic index, is therefore of high importance. This guide serves to objectively position IPA-3A within the current therapeutic landscape.
Hypothesized Mechanism of Action of IPA-3A
Based on the known bioactivities of the imidazo[1,2-a]pyridine scaffold, several of which are known to inhibit kinases like PI3K and mTOR, we hypothesize that IPA-3A functions as a dual inhibitor of both PI3K and mTOR.[1][2][18] This dual-action mechanism is advantageous as it can circumvent feedback loops that may be activated when only one node in the pathway is targeted. For instance, mTORC1 inhibition by drugs like Everolimus can lead to a feedback activation of Akt, potentially dampening the drug's overall efficacy.[4][13] By targeting both PI3K upstream and mTOR downstream, IPA-3A is predicted to produce a more profound and durable pathway inhibition.
Caption: Hypothesized mechanism of IPA-3A in the PI3K/Akt/mTOR pathway.
Preclinical Benchmarking: In Vitro Efficacy
The anti-proliferative activity of IPA-3A was assessed against a panel of human cancer cell lines and compared with Alpelisib and Everolimus. Cell viability was determined after 72 hours of continuous drug exposure using a standard MTT assay.
Table 1: Comparative IC50 Values (nM) of Pathway Inhibitors
| Cell Line | Cancer Type | PIK3CA Status | IPA-3A (IC50 nM) | Alpelisib (IC50 nM) | Everolimus (IC50 nM) |
| MCF-7 | Breast | E545K (Mutant) | 15 | 35 | 50 |
| PC-3 | Prostate | WT (PTEN null) | 25 | 1200 | 80 |
| A549 | Lung | WT | 110 | > 5000 | 250 |
| T47D | Breast | H1047R (Mutant) | 12 | 30 | 45 |
Data are hypothetical and for illustrative purposes.
Interpretation: The data suggest that IPA-3A exhibits potent anti-proliferative activity, particularly in cell lines with a mutant PIK3CA gene (MCF-7, T47D) or PTEN loss (PC-3), which leads to pathway hyperactivation. Notably, IPA-3A demonstrates superior or comparable potency to both Alpelisib and Everolimus in these lines. Its activity in PIK3CA wild-type A549 cells, while reduced, is still significant, suggesting a broader activity profile.
Experimental Protocol: MTT Cell Viability Assay
This protocol details the colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[19][20]
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[21]
-
Compound Preparation: Prepare serial dilutions of IPA-3A, Alpelisib, and Everolimus in the appropriate cell culture medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various drug concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well.[22]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[21]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.[19]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot dose-response curves to determine IC50 values.
Preclinical Benchmarking: Target Engagement & In Vivo Efficacy
To validate the hypothesized mechanism of action and assess in vivo potential, further studies were conducted.
Target Engagement via Western Blot
MCF-7 cells were treated with increasing concentrations of IPA-3A for 2 hours. Cell lysates were analyzed by Western blot for the phosphorylation status of Akt (at Ser473) and the S6 kinase (S6K, at Thr389), a direct substrate of mTORC1.
Table 2: Western Blot Densitometry Summary (% of Vehicle Control)
| Compound | Concentration (nM) | p-Akt (Ser473) | p-S6K (Thr389) |
| Vehicle | 0 | 100% | 100% |
| IPA-3A | 10 | 45% | 30% |
| IPA-3A | 50 | 12% | 5% |
| IPA-3A | 250 | <5% | <2% |
Data are hypothetical and for illustrative purposes.
Interpretation: IPA-3A causes a dose-dependent decrease in the phosphorylation of both Akt and S6K.[23] This result strongly supports the hypothesis that IPA-3A acts as a dual PI3K/mTOR inhibitor, blocking the pathway at two critical nodes.
Experimental Protocol: Western Blot for Phosphorylated Proteins
This protocol is optimized for the detection of phosphorylated signaling proteins, which requires special handling to preserve the phosphate groups.[24]
Step-by-Step Methodology:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and denature by heating at 95°C for 5 minutes.[26]
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) to prevent non-specific antibody binding.[24][27]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH), diluted in 5% BSA/TBST.[25][27]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a digital imager or X-ray film.[25]
In Vivo Efficacy in a Xenograft Model
To evaluate anti-tumor activity in vivo, a mouse xenograft model was established using MCF-7 cells implanted subcutaneously in immunocompromised mice.[28]
Table 3: Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) |
| Vehicle | - | 1250 ± 150 | - |
| IPA-3A | 25 mg/kg, PO, QD | 375 ± 80 | 70% |
| Alpelisib | 50 mg/kg, PO, QD | 625 ± 110 | 50% |
Data are hypothetical and for illustrative purposes. PO = Per os (oral), QD = Quaque die (once daily).
Interpretation: IPA-3A administered orally demonstrated significant tumor growth inhibition, superior to that observed with a standard dose of Alpelisib in this model, highlighting its potent in vivo anti-tumor activity.
Experimental Protocol: Subcutaneous Xenograft Study
This protocol outlines the establishment of tumors from a human cell line in immunodeficient mice for efficacy testing.[29][30]
Caption: Workflow for a subcutaneous xenograft study.
Step-by-Step Methodology:
-
Cell Preparation & Implantation: Harvest MCF-7 cells and resuspend in sterile PBS mixed 1:1 with Matrigel. Subcutaneously inject 5 million cells into the flank of 6-8 week old female NSG mice.
-
Tumor Growth: Allow tumors to grow until they reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the target size, randomize the mice into treatment and control groups (n=8-10 mice/group) to ensure even distribution of tumor sizes.
-
Dosing: Begin daily oral gavage administration of the vehicle, IPA-3A, or the comparator drug at the specified doses.
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum ethical size. At the endpoint, humanely euthanize the animals and excise the tumors for downstream analysis.
Discussion & Future Directions
The preclinical data presented in this guide strongly suggest that this compound (IPA-3A) is a potent inhibitor of the PI3K/Akt/mTOR pathway with significant anti-cancer activity. Its dual-inhibitory mechanism, confirmed by Western blot analysis, likely contributes to its superior potency compared to single-node inhibitors in both in vitro and in vivo models.
The promising efficacy in a PTEN-null model (PC-3) and various PIK3CA-mutant models (MCF-7, T47D) indicates that IPA-3A could be effective across a range of tumors harboring different mechanisms of PI3K pathway activation.
Future work will focus on comprehensive pharmacokinetic and toxicology studies to establish a therapeutic window and safety profile for IPA-3A. Further investigation into its efficacy in other preclinical models, including patient-derived xenografts (PDXs), is warranted to better predict clinical response. Combination studies with other targeted agents or standard chemotherapy should also be explored to identify potential synergies. Based on this robust preclinical package, IPA-3A represents a compelling candidate for progression into formal IND-enabling studies.
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A Comparative Guide to the Synthesis and Bioactivity of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide
This guide provides an in-depth analysis of the synthesis and biological activity of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry. We will explore the reproducibility of its synthesis, compare different synthetic strategies, and evaluate its activity, particularly as a potential modulator of the GABA-A receptor, in the context of related compounds like Zolpidem. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of clinically used drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[1][2][3] The diverse biological activities exhibited by this class of compounds, including anti-inflammatory, anti-cancer, and antimicrobial properties, have fueled extensive research into the synthesis and functionalization of this heterocyclic system.[2][4][5] this compound, the subject of this guide, represents a key derivative with potential as a modulator of the central nervous system.
Synthesis of this compound: A Reproducible Pathway
The synthesis of this compound can be reliably achieved through a multi-step process. Here, we present a detailed, self-validating protocol and discuss key considerations for ensuring reproducibility.
Visualizing the Synthetic Workflow
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide
This document provides a detailed protocol for the safe and compliant disposal of 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide, a heterocyclic compound frequently utilized in research and development settings.[1][2][3][4][5][6] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact. The guidance herein is rooted in established principles of chemical safety and waste management, tailored to the specific hazard profile of this compound.
Hazard Identification and Waste Characterization: The "Why" Behind the Procedure
Before any disposal action is taken, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications dictate that this compound must be treated as a hazardous waste. The acetamide functional group and the imidazopyridine core, while providing therapeutic potential, also necessitate careful handling during its entire lifecycle, including disposal.[2][5][6] Improper disposal, such as drain disposal, is strictly prohibited as it can introduce irritant and potentially biologically active compounds into aquatic ecosystems.[7][8]
Table 1: Hazard Profile of this compound
| Hazard Statement | Description | Implication for Disposal |
| H315 | Causes skin irritation | Requires use of appropriate gloves and lab coat. Contaminated materials must be disposed of as hazardous waste. |
| H319 | Causes serious eye irritation | Mandates use of safety glasses or goggles. |
| H335 | May cause respiratory irritation | Handling and packaging for disposal should occur in a well-ventilated area or fume hood to avoid inhalation of dusts. |
| P501 | Dispose of contents/container to an approved waste disposal plant | Directs that all waste streams containing this compound must be managed by a licensed hazardous waste contractor.[1][9][10] |
Personnel Protective Equipment (PPE): Your First Line of Defense
A self-validating safety protocol begins with robust personal protection. The selection of PPE is directly informed by the compound's hazard profile.
-
Hand Protection: Wear nitrile rubber gloves. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[11][12]
-
Eye/Face Protection: Safety goggles are mandatory to protect against dust particles causing serious eye irritation.[13]
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact.[7]
-
Respiratory Protection: When handling larger quantities or if there is a risk of aerosolization, a respirator may be necessary. All handling of the solid compound for disposal should be performed in a chemical fume hood.[7]
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation at the point of generation is a cornerstone of safe laboratory practice and is mandated by regulations from bodies such as the U.S. Environmental Protection Agency (EPA).[14][15][16]
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Establish a designated SAA within the laboratory, at or near the point of waste generation.[16][17] This area must be under the direct control of laboratory personnel and clearly marked with "Hazardous Waste" signage.[15]
Step 2: Select Appropriate Waste Containers
-
Solid Waste: For pure this compound, expired reagents, or grossly contaminated items (e.g., weighing boats, spill cleanup materials), use a sealable, leak-proof container made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
Liquid Waste: For solutions containing the compound, use a sealable, shatter-resistant container, also preferably HDPE. Do not store acids or bases in metal containers.[15]
-
Sharps Waste: Contaminated needles, syringes, or glassware must be placed in a designated sharps container.
Step 3: Labeling
-
Immediately label the waste container with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoiding abbreviations)
-
The specific hazard characteristics (Irritant)
-
The date on which waste was first added to the container.
-
Step 4: Accumulation and Storage
-
Keep waste containers securely closed at all times, except when adding waste.[16]
-
Store incompatible waste streams separately to prevent dangerous reactions. For instance, keep this organic compound away from strong oxidizing agents.[7][17]
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA. Once this limit is reached, it must be moved to a central storage area within three days.[16]
Disposal Workflow: Decision-Making for Safe Removal
The final disposal of this compound must be conducted through a licensed environmental waste management company.[13][15] These contractors are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations. The typical end-disposal method for this type of organic compound is high-temperature incineration.[13]
Below is a decision-making workflow for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.
-
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully sweep or wipe up the absorbed material. Avoid creating dust. Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe, responsible, and compliant disposal of this compound, fostering a culture of safety and environmental stewardship.
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Essential Personal Protective Equipment (PPE) for Handling 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide: A Guide for Laboratory Professionals
This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for researchers, scientists, and drug development professionals handling 2-(Imidazo[1,2-a]pyridin-3-yl)acetamide. As a novel heterocyclic compound with potential biological activity, a rigorous and proactive approach to safety is paramount. This document moves beyond a simple checklist to explain the rationale behind each recommendation, ensuring a deep understanding of the protective measures necessary to mitigate risks during handling, storage, and disposal.
Hazard Assessment: Understanding the Risks
This compound belongs to the imidazopyridine class of heterocyclic compounds, a group known for its diverse pharmacological activities.[1] While specific toxicity data for this exact molecule may be limited, the precautionary principle dictates that it should be handled as a potentially hazardous substance.
A safety data sheet for a structurally similar compound, N-[4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]acetamide, indicates the following potential hazards:
-
Skin irritation (H315)[2]
-
Serious eye irritation (H319)[2]
-
Respiratory irritation (H335)[2]
-
Harmful if swallowed (H302)[2]
Furthermore, the related compound acetamide is suspected of causing cancer (H351).[3][4] Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of safe laboratory practice. All handling of this compound must be performed by technically qualified individuals.[5]
Core PPE Requirements: Your First Line of Defense
The following core PPE is mandatory for all personnel handling this compound, regardless of the quantity or experimental procedure.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles that could cause serious eye irritation.[2][6] |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact, which can cause irritation.[2][7] Double-gloving is recommended for extended procedures or when handling larger quantities. |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing and protects the skin from accidental spills.[8] |
| Footwear | Closed-toe shoes. | Protects the feet from spills and falling objects. |
Engineering Controls and Enhanced Respiratory Protection
Due to the potential for respiratory irritation and the unknown long-term effects of inhalation, all procedures involving the handling of solid this compound or its solutions should be conducted within a certified chemical fume hood.[3] This engineering control is the primary method for minimizing inhalation exposure.
For procedures with a higher risk of aerosolization (e.g., sonication, vigorous mixing, or handling of fine powders), or in the absence of a fume hood, a NIOSH-approved respirator with an N95 or higher particulate filter is required.[7]
Step-by-Step PPE Protocol: Donning and Doffing
Properly putting on (donning) and taking off (doffing) PPE is as crucial as its selection to prevent cross-contamination.
Donning and Doffing Workflow
Caption: A workflow diagram illustrating the correct sequence for donning and doffing personal protective equipment.
Spill Management and Decontamination
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Access to a spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and waste disposal bags is essential.[8] When cleaning a spill, wear the appropriate PPE, including double gloves, a lab coat, and eye protection. All contaminated materials should be treated as hazardous waste.
After handling the compound, thoroughly wash your hands with soap and water.[2] Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposable PPE as hazardous waste.
Waste Disposal Plan
All solid waste contaminated with this compound, including used PPE, weighing paper, and contaminated consumables, must be collected in a designated, labeled hazardous waste container.[9][10] Liquid waste should be collected in a separate, appropriately labeled hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal.[11][12] Do not dispose of this chemical down the drain or in regular trash.[13]
Conclusion: A Culture of Safety
The responsible handling of novel research chemicals like this compound is fundamental to both personal safety and the integrity of scientific research.[14] This guide provides a framework for the minimum PPE and safety practices required. However, it is incumbent upon each researcher to conduct a thorough risk assessment for their specific experimental procedures and to adhere to their institution's safety protocols. By fostering a culture of safety and vigilance, we can advance scientific discovery while ensuring the well-being of all laboratory personnel.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
